cis-2-tert-Butylcyclohexyl acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20298-69-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
[(1S,2S)-2-tert-butylcyclohexyl] acetate |
InChI |
InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11+/m1/s1 |
InChI Key |
FINOAUDUYKVGDS-MNOVXSKESA-N |
SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
Isomeric SMILES |
CC(=O)O[C@H]1CCCC[C@H]1C(C)(C)C |
Canonical SMILES |
CC(=O)OC1CCCCC1C(C)(C)C |
Other CAS No. |
20298-69-5 |
physical_description |
Pellets or Large Crystals; Liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-tert-Butylcyclohexyl acetate (B1210297) is a chemical compound valued in various industrial applications, notably as a fragrance ingredient. Its specific stereochemistry plays a crucial role in its olfactory properties and chemical behavior. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields who may work with or encounter this molecule.
Chemical and Physical Properties
The fundamental chemical and physical properties of cis-2-tert-Butylcyclohexyl acetate are summarized in the table below. These properties are essential for understanding the compound's behavior in various experimental and industrial settings. The data has been compiled from various chemical databases and literature sources.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| CAS Number | 20298-69-5 |
| Appearance | Pellets or Large Crystals; Liquid |
| Boiling Point | 222.2 ± 8.0 °C at 760 mmHg[1] |
| Melting Point | Not available |
| Density | 0.9 ± 0.1 g/cm³[1] |
| Refractive Index | 1.451[1] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[1] |
| Flash Point | 90.8 ± 6.0 °C[1] |
| Solubility | Insoluble in water; Soluble in alcohol. |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) of cis-4-(tert-butyl)cyclohexyl acetate [2]
-
δ = 4.99 (m, 1H, CHOAc) : This multiplet corresponds to the proton on the carbon bearing the acetate group.
-
δ = 2.05 (s, 3H, CH₃CO) : A singlet for the methyl protons of the acetate group.
-
δ = 1.96–1.90 (m, 2H), 1.61–1.55 (m, 2H), 1.45 (tt, J₁ = 13.9 Hz, J₂ = 3.2 Hz, 2H), 1.33–1.23 (m, 2H) : These multiplets represent the protons of the cyclohexane (B81311) ring.
-
δ = 1.02 (tt, J₁ = 12.0 Hz, J₂ = 3.0 Hz, 1H, CH-C(CH₃)₃) : The proton on the carbon attached to the tert-butyl group.
-
δ = 0.86 (s, 9H, C(CH₃)₃) : A singlet for the nine equivalent protons of the tert-butyl group.
¹³C NMR (CDCl₃, 100.6 MHz) of cis-4-(tert-butyl)cyclohexyl acetate [2]
-
δ = 170.8 (C=O) : The carbonyl carbon of the acetate group.
-
δ = 69.6 (CHOAc) : The carbon of the cyclohexane ring bonded to the oxygen of the acetate group.
-
δ = 47.8, 32.7, 30.8, 27.6, 21.8, 21.6 : Resonances corresponding to the other carbons of the cyclohexane ring and the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band is anticipated around 1735 cm⁻¹ due to the C=O stretching of the ester group. Additionally, C-O stretching bands are expected in the region of 1240-1030 cm⁻¹ . The spectrum would also feature C-H stretching and bending vibrations for the alkyl groups.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 198. A prominent fragment would be the loss of acetic acid (60 Da), resulting in a peak at m/z = 138 . Other significant fragments would arise from the further fragmentation of the cyclohexyl ring and the tert-butyl group.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of cis-2-tert-butylcyclohexanol (B1618334). The precursor alcohol can be synthesized by the catalytic hydrogenation of 2-tert-butylphenol.
Experimental Protocol: Acetylation of cis-2-tert-Butylcyclohexanol
This protocol is adapted from general procedures for the acetylation of alcohols.
Materials:
-
cis-2-tert-Butylcyclohexanol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve cis-2-tert-butylcyclohexanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench any excess acetic anhydride by the slow addition of methanol (B129727).
-
Remove the pyridine and methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ solution (to neutralize any acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Logical Workflow for Compound Identification
The following diagram illustrates the logical workflow for the identification and characterization of this compound, starting from its basic physical properties to detailed spectroscopic analysis.
Safety Information
This compound is classified as hazardous to the aquatic environment with long-lasting effects.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a detailed overview of the chemical properties of this compound, catering to the needs of researchers and professionals in related fields. The presented data on its physical properties, spectroscopic characteristics, and a detailed synthesis protocol are intended to serve as a valuable resource for scientific endeavors involving this compound. The provided workflow for compound identification further outlines a systematic approach to its characterization. As with any chemical, adherence to proper safety protocols is paramount during its handling and use.
References
An In-depth Technical Guide to cis-2-tert-Butylcyclohexyl Acetate
This technical guide provides a comprehensive overview of cis-2-tert-Butylcyclohexyl acetate (B1210297), a significant fragrance ingredient. The document details its chemical identity, physicochemical properties, synthesis, and analytical protocols, tailored for researchers, scientists, and professionals in drug development and chemical industries.
Chemical Identity: IUPAC Name and Synonyms
The nomenclature of chemical compounds is critical for unambiguous identification in research and industry. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds.
The IUPAC name for cis-2-tert-Butylcyclohexyl acetate is [(1S,2S)-2-tert-butylcyclohexyl] acetate [1]. This name precisely describes the stereochemistry of the molecule, indicating the cis relationship between the tert-butyl group and the acetate group on the cyclohexane (B81311) ring. Other systematic names include (2-tert-butylcyclohexyl) acetate and [(1R,2R)-2-tert-butylcyclohexyl] acetate.
In addition to its systematic IUPAC name, this compound is known by a variety of synonyms in commercial and academic contexts. These synonyms are often historical or trivial names that have persisted in use.
A comprehensive list of synonyms includes:
-
This compound
-
o-tert-Butylcyclohexyl acetate
-
Verdox
-
Grumex
-
2-t-Butylcyclohexyl acetate
-
2-tert-Butylcyclohexanol acetate
-
1-Acetoxy-2-tert-butylcyclohexane
-
2-(1,1-Dimethylethyl)cyclohexanol acetate
-
Cyclohexanol, 2-(1,1-dimethylethyl)-, acetate, cis-
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is essential for its application in various formulations and for predicting its behavior in different environments. The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol [1] |
| Appearance | Colorless liquid or pellets/large crystals[1] |
| Boiling Point | 222.22 °C @ 760.00 mm Hg (estimated) |
| Flash Point | 196.00 °F (90.80 °C) (estimated) |
| Density | 0.941 g/cm³ |
| Vapor Pressure | 0.103000 mmHg @ 25.00 °C (estimated) |
| logP (o/w) | 4.057 (estimated) |
| CAS Number | 20298-69-5[1] |
Experimental Protocols
Detailed experimental protocols are fundamental for the replication of scientific findings and for process development. This section outlines the synthesis and analytical characterization of this compound.
The synthesis of this compound is typically achieved through a two-step process: the catalytic hydrogenation of o-tert-butylphenol to produce cis-2-tert-butylcyclohexanol (B1618334), followed by the esterification of the alcohol with acetic anhydride (B1165640).
Step 1: Catalytic Hydrogenation of o-tert-Butylphenol
This step focuses on the stereoselective synthesis of the precursor alcohol, cis-2-tert-butylcyclohexanol.
-
Materials:
-
o-tert-butylphenol
-
Dehydrated ethanol (B145695)
-
Active Raney Nickel catalyst
-
-
Procedure:
-
Dissolve o-tert-butylphenol (95-105g) in dehydrated ethanol (110ml).
-
Place the solution in a 500ml autoclave along with an active Raney Nickel catalyst (15-25g).
-
Carry out the hydrogenation reaction at a temperature of 145-150 °C and a pressure of 55-60 kg/cm ² for 3.5 hours.
-
After the reaction, cool the mixture to near room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Recover the ethanol by distillation.
-
Purify the resulting cis-2-tert-butylcyclohexanol by vacuum distillation.
-
Step 2: Esterification of cis-2-tert-Butylcyclohexanol
The final product is synthesized by the esterification of the intermediate alcohol.
-
Materials:
-
cis-2-tert-butylcyclohexanol (295-305g)
-
Anhydrous sodium acetate (15-25g)
-
Acetic anhydride (205-215g)
-
-
Procedure:
-
Combine cis-2-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride in a flask.
-
Heat the mixture under reflux at 145-150 °C for 5 hours using an electric mantle.
-
After cooling, wash the reactant successively with water, a 2% NaOH solution, and a saturated common salt solution.
-
Purify the final product, this compound, by vacuum fractionation to yield 370-380g.
-
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method.
-
Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium or Hydrogen.
-
Injection: A small volume of the sample, diluted in a suitable solvent like dichloromethane (B109758) or ethanol, is injected into the GC.
-
Temperature Program: An appropriate temperature gradient is applied to the GC oven to separate the components of the mixture.
-
Detection: The mass spectrometer detects the eluted compounds, providing a mass spectrum for each peak which can be compared to a library of known spectra for identification. The retention time from the gas chromatogram is also a key identifier.
Logical Workflow: Synthesis of this compound
The synthesis of this compound follows a logical progression from starting materials to the final product. This workflow can be visualized to clearly illustrate the sequence of reactions and the key reagents involved.
This diagram outlines the multi-step synthesis process, beginning with the alkylation of phenol with isobutene to produce the key intermediate, o-tert-butylphenol. This is followed by the catalytic hydrogenation to form cis-2-tert-butylcyclohexanol, and finally, the esterification to yield the target molecule, this compound. Each step highlights the primary reagents and conditions necessary for the transformation.
References
A Comprehensive Technical Guide to cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-tert-Butylcyclohexyl acetate (B1210297) is a chemical compound primarily utilized as a fragrance ingredient in a wide array of consumer products, from perfumes and cosmetics to household cleaners.[1][2] Its characteristic fruity and woody aroma makes it a valuable component in the fragrance industry.[2] This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a discussion of its known applications and safety profile. The primary Chemical Abstracts Service (CAS) number for cis-2-tert-Butylcyclohexyl acetate is 20298-69-5 .[3] A deprecated CAS number for this compound is 301318-15-0.
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its physical and chemical characteristics.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [3] |
| Molecular Weight | 198.30 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 220 - 222 °C | |
| Density | 0.941 g/cm³ | |
| Refractive Index | n20/D 1.450 - 1.455 | |
| Flash Point | 90.8 °C (195.4 °F) | |
| Vapor Pressure | 0.103 mmHg @ 25 °C | |
| Solubility | Insoluble in water; soluble in ethanol (B145695) | [1] |
Table 2: Chromatographic and Spectroscopic Data
| Property | Value | Source(s) |
| LogP (o/w) | 4.057 | |
| Kovats Retention Index | 1281.6 (Standard non-polar column) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process. The first step involves the catalytic hydrogenation of 2-tert-butylphenol (B146161) to produce cis-2-tert-butylcyclohexanol (B1618334). The second step is the esterification of the resulting alcohol with acetic anhydride.
Step 1: Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol
This procedure is based on catalytic hydrogenation principles, adapted from patent literature.[4][5]
-
Materials:
-
2-tert-butylphenol
-
Raney Nickel-Iron catalyst
-
This compound (as a reaction promoter)
-
High-pressure autoclave with a stirrer
-
Hydrogen gas source
-
Filtration apparatus
-
-
Procedure:
-
In a high-pressure autoclave, combine 2-tert-butylphenol and a Raney Nickel-Iron catalyst. A small amount of this compound can be added to enhance the cis-isomer selectivity.[4][5]
-
Seal the autoclave and purge with nitrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen gas to approximately 20 bar.[4][5]
-
Heat the mixture to 100-130°C while stirring continuously.[4][5]
-
Maintain the reaction under these conditions for 10-13 hours, monitoring hydrogen uptake to assess reaction completion.[4][5]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The resulting crude product is cis-2-tert-butylcyclohexanol.
-
Step 2: Esterification of cis-2-tert-Butylcyclohexanol
This procedure outlines the esterification of the alcohol intermediate to the final product.
-
Materials:
-
cis-2-tert-butylcyclohexanol (from Step 1)
-
Acetic anhydride
-
Anhydrous sodium acetate (as a catalyst)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
-
-
Procedure:
-
In a round-bottom flask, combine cis-2-tert-butylcyclohexanol, acetic anhydride, and a catalytic amount of anhydrous sodium acetate.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the analysis and quality control of fragrance compounds like this compound.[6][7][8]
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).[6]
-
Capillary column suitable for fragrance analysis (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as ethanol or dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 2-100 mg/L).[7]
-
For unknown samples, dissolve a known amount in the solvent.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Confirm the identity by comparing the mass spectrum with a reference library (e.g., NIST).
-
Quantify the compound by integrating the peak area and comparing it to the calibration curve.
-
Mandatory Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the two-step synthesis process from the starting material to the final product.
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
The primary application of this compound is in the fragrance industry.[1] It is used in a variety of products, including perfumes, soaps, detergents, and other scented consumer goods.[2] Toxicological and dermatological reviews have been conducted to assess its safety for use as a fragrance ingredient.[] While it is classified as toxic to aquatic life with long-lasting effects, it is not classified as hazardous for human health under normal use conditions.[10][11] There is no significant evidence in the scientific literature to suggest that this compound has specific signaling pathway interactions or is being investigated as a drug development candidate. Its biological effects are primarily related to its potential for skin sensitization in some individuals when used in fragrances.[]
Conclusion
This compound is a commercially important fragrance compound with well-defined chemical and physical properties. Its synthesis is a two-step process involving hydrogenation and esterification, and its analysis is readily achieved using standard techniques like GC-MS. While its primary role is in the fragrance industry, a thorough understanding of its properties and synthesis is valuable for researchers and professionals in various chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]
- 3. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 5. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 6. testinglab.com [testinglab.com]
- 7. [PDF] GC-MS quantitation of fragrance compounds suspected to cause skin reactions. 1. | Semantic Scholar [semanticscholar.org]
- 8. shimadzu.com [shimadzu.com]
- 10. echemi.com [echemi.com]
- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
An In-depth Technical Guide to the Molecular Structure of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure of cis-2-tert-butylcyclohexyl acetate (B1210297), a key fragrance ingredient and a molecule of significant interest in stereochemical studies. This document delves into its conformational analysis, spectroscopic signature, and synthetic pathway, presenting quantitative data in structured tables and detailed experimental protocols.
Molecular Structure and Conformational Analysis
The structure of cis-2-tert-butylcyclohexyl acetate is defined by a cyclohexane (B81311) ring substituted with a tert-butyl group and an acetate group on adjacent carbons (C1 and C2) with a cis stereochemical relationship. The most critical aspect of its three-dimensional structure is the conformational preference of the cyclohexane ring.
Due to the significant steric bulk of the tert-butyl group, it possesses a very high A-value (approximately 5 kcal/mol), meaning it strongly favors an equatorial position to minimize 1,3-diaxial interactions. This preference effectively "locks" the cyclohexane ring into a specific chair conformation. In the cis isomer, with the tert-butyl group in the equatorial position, the adjacent acetate group is forced into the less sterically favorable axial position.
This conformational lock has profound implications for the molecule's reactivity and spectroscopic properties. The axial orientation of the acetate group influences its chemical environment, which can be observed in NMR spectroscopy.
Figure 1: Conformational equilibrium of this compound.
Quantitative Structural Data
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (cyclohexane) | 1.53 - 1.54 |
| C-O (ester) | 1.35 |
| C=O (ester) | 1.21 |
| C-H | 1.09 - 1.10 |
| **Bond Angles (°) ** | |
| C-C-C (cyclohexane) | 111 - 112 |
| O-C-C (ester linkage) | 109.5 |
| O=C-O (ester) | 123.0 |
Spectroscopic Characterization
The locked conformation of this compound gives rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton on the carbon bearing the axial acetate group (C1) is expected to appear as a broad multiplet at a characteristic downfield shift. The coupling constants of this proton with the adjacent methylene (B1212753) protons on the cyclohexane ring would be indicative of its axial orientation (small axial-equatorial and equatorial-equatorial couplings). The nine protons of the tert-butyl group will appear as a sharp singlet, and the three protons of the acetate methyl group will also be a singlet.
¹³C NMR: The carbon atoms of the cyclohexane ring will show distinct chemical shifts due to the different steric and electronic environments of the axial and equatorial positions. The carbon attached to the axial acetate group (C1) will be shifted downfield.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~0.8-1.0 | Singlet | 9H |
| -OCOCH₃ | ~2.0 | Singlet | 3H |
| Cyclohexane-H | ~1.2-2.2 | Multiplets | 10H |
| H-C-OAc (axial) | ~4.5-5.0 | Multiplet (broad) | 1H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| -C(CH₃)₃ | ~27 |
| -C(CH₃)₃ | ~32 |
| -OCOCH₃ | ~21 |
| Cyclohexane Carbons | ~20-40 |
| C-OAc | ~70-75 |
| C=O | ~170 |
Infrared (IR) Spectroscopy
The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretching of the ester functional group, typically appearing around 1735-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations and the characteristic C-H stretching and bending frequencies of the alkyl groups.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-3000 | Medium-Strong |
| C=O stretch (ester) | 1735-1750 | Strong |
| C-O stretch (ester) | 1000-1300 | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound results in characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 198 is often weak or absent. A prominent peak is observed at m/z 138, corresponding to the loss of acetic acid (M - 60). Another significant fragment is the tert-butyl cation at m/z 57.
| m/z | Relative Intensity | Proposed Fragment |
| 138 | High | [M - CH₃COOH]⁺ |
| 123 | Moderate | [M - CH₃COOH - CH₃]⁺ |
| 82 | High | [C₆H₁₀]⁺ |
| 67 | Moderate | [C₅H₇]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Experimental Protocols
The synthesis of this compound is typically achieved through the esterification of cis-2-tert-butylcyclohexanol (B1618334).
Synthesis of this compound
This protocol describes a general method for the acetylation of cis-2-tert-butylcyclohexanol.
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
cis-2-tert-butylcyclohexanol
-
Acetic anhydride
-
Pyridine (or another suitable catalyst, e.g., DMAP)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of cis-2-tert-butylcyclohexanol (1.0 eq) in a suitable solvent such as diethyl ether, add pyridine (1.2 eq).
-
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.
Disclaimer: This guide is intended for informational purposes for a professional audience. All experimental work should be conducted in a properly equipped laboratory, following all appropriate safety precautions.
A Technical Guide to the Conformational Analysis of cis-2-tert-Butylcyclohexyl Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular reactivity and biological activity. This document provides a detailed technical examination of the conformational preferences of cis-2-tert-butylcyclohexyl acetate (B1210297). Due to the pronounced steric demands of the tert-butyl group, the cyclohexane (B81311) ring is effectively "locked" into a specific chair conformation. This guide elucidates the energetic principles governing this equilibrium, presents quantitative data derived from established A-values, outlines the key experimental and computational methodologies for such analyses, and provides a clear visual representation of the conformational equilibrium.
Introduction to Cyclohexane Conformations
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize both angular and torsional strain. In this conformation, the substituent positions are not equivalent; they are classified as either axial (perpendicular to the general plane of the ring) or equatorial (extending from the perimeter of the ring). Through a process known as a "ring flip," one chair conformation can interconvert to another, causing all axial positions to become equatorial and vice versa.
For disubstituted cyclohexanes, the relative stability of the two possible chair conformers is determined by the steric interactions of the substituents. The steric strain experienced by an axial substituent, primarily due to 1,3-diaxial interactions with other axial hydrogens, is quantified by its A-value (Gibbs free energy difference, -ΔG°, between the equatorial and axial conformers). A larger A-value signifies a stronger preference for the equatorial position.
Conformational Equilibrium of cis-2-tert-Butylcyclohexyl Acetate
In the cis-1,2-disubstituted configuration, one substituent must occupy an axial position while the other occupies an equatorial position in any given chair conformation. The conformational equilibrium for this compound involves the interconversion between two distinct chair forms, as depicted below.
The key to understanding this equilibrium lies in the significant difference in steric bulk between the tert-butyl group and the acetate group. The tert-butyl group is exceptionally bulky and possesses one of the largest known A-values, creating severe steric strain when forced into an axial position.[1][2] This high energy cost means the equilibrium will overwhelmingly favor the conformer that places the tert-butyl group in the more spacious equatorial position.[3][4]
Quantitative Energetic Analysis
The preference for one conformer can be quantified by comparing the A-values of the two substituents.[2][5] The A-value represents the energetic penalty for a group being in the axial position.
Table 1: Substituent A-Values
| Substituent | A-Value (kcal/mol) | Reference |
| tert-Butyl (-C(CH₃)₃) | ~4.9 | [2][5] |
| Acetate (-OCOCH₃) | 0.71 | [6] |
The energy difference (ΔG°) between the two conformers can be estimated as the difference between the A-values of the groups that are axial in each conformation.
-
Conformer A (Axial Acetate): Steric strain ≈ A-value(Acetate) = 0.71 kcal/mol
-
Conformer B (Axial tert-Butyl): Steric strain ≈ A-value(tert-Butyl) = 4.9 kcal/mol
ΔG° = G°(Conformer B) - G°(Conformer A) ≈ 4.9 - 0.71 = 4.19 kcal/mol
This significant positive ΔG° indicates that Conformer A, with the equatorial tert-butyl group, is substantially more stable. The equilibrium constant (K_eq_) at 298 K (25 °C) can be calculated using the equation ΔG° = -RTln(K_eq_):
K_eq_ = e^(-ΔG°/RT) = e^(-4190 / (1.987 * 298)) ≈ 1180
Table 2: Conformational Population at 298 K
| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population (%) |
| A (Favored) | tert-Butyl (eq), Acetate (ax) | 0 | ~99.91% |
| B (Disfavored) | tert-Butyl (ax), Acetate (eq) | +4.19 | ~0.09% |
The data clearly shows that the equilibrium is overwhelmingly shifted towards the conformation where the bulky tert-butyl group occupies the equatorial position.
Visualization of Conformational Equilibrium
The logical relationship between the two chair conformers and the strong preference for the equatorial tert-butyl conformer is illustrated below.
References
An In-depth Technical Guide to the NMR Spectral Data of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for cis-2-tert-Butylcyclohexyl acetate (B1210297). The information detailed herein is intended to support research, development, and quality control activities where the precise identification and characterization of this molecule are critical. This document presents quantitative ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and a structural diagram illustrating key NMR correlations.
Quantitative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for cis-2-tert-Butylcyclohexyl acetate, acquired in deuterated chloroform (B151607) (CDCl₃) at 25°C.
Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 4.61 | ddd | 10.9, 9.1, 4.5 | 1H | H-1 (axial) |
| 2.03 | s | - | 3H | -OCOCH₃ |
| 1.88 - 1.79 | m | - | 1H | Cyclohexyl-H |
| 1.78 - 1.68 | m | - | 2H | Cyclohexyl-H |
| 1.67 - 1.57 | m | - | 1H | H-2 (axial) |
| 1.55 - 1.45 | m | - | 1H | Cyclohexyl-H |
| 1.30 - 1.15 | m | - | 3H | Cyclohexyl-H |
| 1.13 - 1.02 | m | - | 1H | Cyclohexyl-H |
| 0.87 | s | - | 9H | -C(CH₃ )₃ |
Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.8 | C =O |
| 73.1 | C-1 |
| 52.1 | C-2 |
| 32.7 | -C (CH₃)₃ |
| 32.1 | Cyclohexyl-C |
| 28.3 | Cyclohexyl-C |
| 27.2 | -C(C H₃)₃ |
| 25.4 | Cyclohexyl-C |
| 21.4 | -OCOC H₃ |
| 20.7 | Cyclohexyl-C |
Experimental Protocol
The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound, consistent with the data presented above.
2.1 Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
2.2 NMR Data Acquisition
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
Temperature: Maintain the probe temperature at 25°C.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12 ppm, centered around 5 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Pulse Width: A 30° pulse angle is recommended for quantitative measurements.
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds. For more accurate integration of quaternary carbons, a longer delay (5-10s) may be necessary.
-
Number of Scans: 512-1024, depending on the sample concentration.
-
Pulse Width: A 30° pulse angle.
2.3 Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1 Hz for ¹³C spectra before performing the Fourier transform.
-
Phasing: Manually phase the spectra to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction to the entire spectral width.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the central peak of the CDCl₃ solvent multiplet at 77.16 ppm.
-
Integration: Integrate all signals in the ¹H spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound. The cis configuration places both the tert-butyl group and the acetate group on the same side of the cyclohexane (B81311) ring. In the preferred chair conformation, the bulky tert-butyl group will occupy an equatorial position to minimize steric strain, which in turn forces the acetate group into an axial position. This conformational preference significantly influences the observed chemical shifts and coupling constants.
Figure 1. Molecular structure of this compound with key atoms highlighted.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of cis-2-tert-butylcyclohexyl acetate (B1210297). Due to the limited availability of published, experimentally verified NMR data for this specific isomer, this document presents a comprehensive prediction of the ¹H and ¹³C NMR spectra. These predictions are grounded in the fundamental principles of NMR spectroscopy, conformational analysis of substituted cyclohexanes, and comparative data from analogous compounds. This guide also outlines detailed experimental protocols for the synthesis of cis-2-tert-butylcyclohexyl acetate and the acquisition of its NMR spectra, making it a valuable resource for researchers working with this and related molecules.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the predominant chair conformation of the molecule, in which the bulky tert-butyl group occupies an equatorial position to minimize steric strain, forcing the adjacent acetate group into an axial position.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1 (CH-OAc) | 4.8 - 5.0 | ddd | J(H1-H2a) ≈ 3-4 (a-a), J(H1-H6e) ≈ 3-4 (a-e), J(H1-H6a) ≈ 8-10 (a-a) |
| H2 (CH-tBu) | 1.6 - 1.8 | m | - |
| Cyclohexyl CH₂ | 1.2 - 2.1 | m | - |
| Acetate CH₃ | 2.0 - 2.1 | s | - |
| tert-Butyl CH₃ | 0.9 - 1.0 | s | - |
Note: The chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent. 's' denotes a singlet, 'ddd' denotes a doublet of doublet of doublets, and 'm' denotes a multiplet.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 170 - 171 |
| C1 (CH-OAc) | 70 - 75 |
| C2 (CH-tBu) | 50 - 55 |
| C(CH₃)₃ | 32 - 35 |
| C(CH₃)₃ | 27 - 29 |
| Cyclohexyl CH₂ | 20 - 40 |
| Acetate CH₃ | 21 - 22 |
Note: The chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solvent.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the stereoselective synthesis of cis-2-tert-butylcyclohexanol (B1618334) followed by its acetylation.
Step 1: Synthesis of cis-2-tert-Butylcyclohexanol
A common method for the synthesis of cis-2-tert-butylcyclohexanol involves the catalytic hydrogenation of 2-tert-butylphenol (B146161).
-
Materials: 2-tert-butylphenol, Raney Nickel catalyst, ethanol (B145695) (or other suitable solvent), hydrogen gas source, high-pressure reactor (autoclave).
-
Procedure:
-
In a high-pressure reactor, a solution of 2-tert-butylphenol in ethanol is prepared.
-
A catalytic amount of Raney Nickel is added to the solution.
-
The reactor is sealed and purged with hydrogen gas.
-
The reaction mixture is heated and stirred under hydrogen pressure. The specific temperature and pressure can be optimized but are typically in the range of 100-150°C and 50-100 atm.
-
The reaction is monitored by a suitable technique (e.g., GC-MS) until the starting material is consumed.
-
After cooling and venting the reactor, the catalyst is carefully filtered off.
-
The solvent is removed under reduced pressure to yield the crude cis-2-tert-butylcyclohexanol, which can be further purified by distillation or chromatography.
-
Step 2: Acetylation of cis-2-tert-Butylcyclohexanol
The synthesized alcohol is then acetylated to form the final product.
-
Materials: cis-2-tert-butylcyclohexanol, acetic anhydride (B1165640), pyridine (B92270) (or another suitable base catalyst), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
cis-2-tert-butylcyclohexanol is dissolved in the solvent in a round-bottom flask.
-
A slight excess of acetic anhydride and a catalytic amount of pyridine are added.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The reaction progress is monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed with a dilute acid solution (to remove pyridine), a saturated sodium bicarbonate solution (to remove excess acetic anhydride), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
The final product can be purified by vacuum distillation or column chromatography.
-
NMR Sample Preparation and Data Acquisition
A standard protocol for preparing a sample for NMR analysis is as follows.[1][2][3][4][5]
-
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), can be added if not already present in the solvent.
-
-
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming.
-
¹H NMR Spectrum: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR Spectrum: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, which results in singlets for all carbon signals.
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.
Caption: Chair conformation of this compound.
Caption: Experimental workflow for synthesis and NMR analysis.
References
An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of cis-2-tert-Butylcyclohexyl acetate (B1210297). It includes a detailed summary of its characteristic vibrational frequencies, a step-by-step experimental protocol for obtaining the spectrum, and logical diagrams to visualize the analytical workflow and molecular vibrations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for molecular characterization.
Core Data Presentation: Infrared Spectral Data
The infrared spectrum of cis-2-tert-Butylcyclohexyl acetate is characterized by a series of absorption bands that correspond to the vibrational modes of its specific functional groups. The quantitative data, sourced from the Spectral Database for Organic Compounds (SDBS), is summarized in the table below for clear and easy comparison.
| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment | Functional Group |
| 2936 | 35 | C-H Asymmetric Stretch | Alkane (Cyclohexane & tert-Butyl) |
| 2862 | 50 | C-H Symmetric Stretch | Alkane (Cyclohexane & tert-Butyl) |
| 1738 | 15 | C=O Stretch | Ester |
| 1450 | 55 | C-H Bend (Scissoring) | Methylene (Cyclohexane) |
| 1366 | 40 | C-H Bend (Rocking) | tert-Butyl |
| 1238 | 20 | C-O Stretch | Ester |
| 1030 | 45 | C-O Stretch | Ester |
| 953 | 65 | C-C Stretch | Cyclohexane Ring |
Experimental Protocol: Obtaining the IR Spectrum
This section details the methodology for acquiring the infrared spectrum of liquid this compound using a Fourier Transform Infrared (FTIR) spectrometer.
I. Instrumentation and Materials
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Demountable Salt Plates (e.g., NaCl or KBr)
-
Pipette or Micropipette
-
This compound sample (liquid)
-
Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
-
Lens tissue
II. Sample Preparation (Neat Liquid Film Method)
-
Cleaning the Salt Plates: Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of a non-polar solvent on a lens tissue. Avoid using water as it will dissolve the salt plates.
-
Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This will account for any atmospheric interference (e.g., CO₂, water vapor) and instrumental noise.
-
Sample Application: Place one to two drops of the liquid this compound onto the center of one salt plate.
-
Creating the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. Avoid trapping air bubbles.
-
Sample Placement: Place the assembled salt plates into the sample holder of the FTIR spectrometer.
III. Data Acquisition
-
Spectral Range: Set the desired spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: Select an appropriate resolution, commonly 4 cm⁻¹.
-
Number of Scans: Set the number of scans to be averaged for the final spectrum (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.
-
Acquire Spectrum: Initiate the spectral acquisition. The instrument will automatically ratio the sample spectrum against the previously collected background spectrum to generate the final transmittance or absorbance spectrum.
IV. Data Processing and Analysis
-
Peak Picking: Use the spectrometer's software to identify and label the major absorption peaks.
-
Functional Group Assignment: Correlate the observed peak frequencies with known vibrational modes of functional groups to confirm the molecular structure of this compound.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the IR spectroscopy analysis of this compound.
Caption: Workflow for IR Spectroscopy Analysis.
Caption: Key Molecular Vibrations.
mass spectrometry of cis-2-tert-Butylcyclohexyl acetate
An In-depth Technical Guide to the Mass Spectrometry of cis-2-tert-Butylcyclohexyl Acetate (B1210297)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the , a common fragrance ingredient. This document details the compound's mass spectral data, a representative experimental protocol for its analysis, and a visualization of its fragmentation pathway.
Mass Spectral Data
The mass spectrum of cis-2-tert-Butylcyclohexyl acetate is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data for the major ions observed in a typical electron ionization (EI) mass spectrum are summarized in the table below. The data is compiled from publicly available spectral databases.[1][2]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 41 | 31.22 | C3H5+ |
| 43 | 62.48 | C2H3O+ (Acetyl Cation) |
| 57 | 99.99 | C4H9+ (tert-Butyl Cation) |
| 67 | 40.44 | C5H7+ |
| 82 | 78.80 | C6H10+ |
Experimental Protocol
The following is a representative experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on standard methods for the analysis of volatile and semi-volatile organic compounds.
2.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or hexane.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.
2.2. Gas Chromatography (GC) Conditions
-
Instrument: A standard gas chromatograph equipped with a capillary column.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
2.3. Mass Spectrometry (MS) Conditions
-
Instrument: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
2.4. Data Analysis
Acquired mass spectra can be compared against spectral libraries such as the NIST Mass Spectral Library for compound identification. The fragmentation pattern can be analyzed to confirm the structure of the analyte.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is a complex process that leads to the formation of several characteristic ions. The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
The fragmentation is initiated by the ionization of the molecule to form the molecular ion ([M]+•) at m/z 198. The most abundant fragment ion is typically the tert-butyl cation (m/z 57), formed by the cleavage of the bond between the cyclohexane (B81311) ring and the tert-butyl group. Another significant fragmentation pathway involves the loss of the acetyl group as a radical or a cation, leading to ions at m/z 155 and m/z 43 (acetyl cation), respectively. The loss of the entire tert-butyl group as a radical results in an ion at m/z 141. Subsequent loss of an acetic acid molecule from this fragment leads to the ion at m/z 82.
References
A Theoretical Quantum Chemical Investigation of cis-2-tert-Butylcyclohexyl Acetate: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical framework for the quantum chemical analysis of cis-2-tert-Butylcyclohexyl acetate (B1210297). Due to the significant steric hindrance imposed by the cis-orientation of the bulky tert-butyl and acetate groups, this molecule is expected to exhibit a complex conformational landscape that deviates from simple cyclohexane (B81311) chair models. Understanding these conformational preferences and the associated energetic and spectroscopic properties is crucial for applications in fragrance chemistry, materials science, and as a scaffold in drug design. This whitepaper details the proposed computational methodologies, including Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), for a thorough exploration of its structural and electronic properties. The protocols for conformational searching, geometry optimization, frequency analysis, and the prediction of NMR and vibrational spectra are presented. The expected outcomes will provide fundamental insights into the stereoelectronic effects governing the molecule's behavior, offering a robust dataset for further experimental and theoretical work.
Introduction
Substituted cyclohexanes are fundamental motifs in organic chemistry, with their conformational preferences being a cornerstone of stereochemistry. The introduction of bulky substituents, such as the tert-butyl group, can significantly influence the energetics of the chair and non-chair conformations. In the case of cis-2-tert-Butylcyclohexyl acetate, the proximate positioning of two sterically demanding groups suggests a rich and complex conformational energy surface. The interplay between steric repulsion and other non-covalent interactions may lead to the stabilization of non-chair forms, such as twist-boat conformations.
A detailed theoretical investigation using quantum chemical methods can provide invaluable insights into the geometric, energetic, and spectroscopic properties of this molecule. Such a study is essential for rationalizing its physical properties and reactivity, and for designing derivatives with tailored characteristics for various applications, including as fragrance components and chiral building blocks in medicinal chemistry. This whitepaper presents a roadmap for a systematic computational analysis of this compound.
Computational Methodology
A multi-level computational approach is proposed to ensure a thorough and accurate description of this compound. The workflow is designed to first identify all relevant low-energy conformers and then to characterize them with high-level calculations.
Conformational Search
A comprehensive conformational search is the critical first step. Due to the flexibility of the cyclohexane ring and the rotatable acetate group, a multi-step approach is recommended:
-
Molecular Mechanics (MMFF94): An initial broad search of the conformational space will be performed using a suitable molecular mechanics force field to identify a large set of potential low-energy structures.
-
Semi-Empirical (GFN2-xTB): The structures obtained from the molecular mechanics search will be re-optimized using a computationally efficient semi-empirical method to refine the geometries and energies.
-
DFT Refinement: A final refinement of the low-energy conformers will be carried out using a computationally less demanding DFT functional and basis set (e.g., B3LYP/6-31G(d)).
High-Level Geometry Optimization and Frequency Calculations
The unique conformers identified within a 10 kcal/mol window of the global minimum will be subjected to full geometry optimization and frequency calculations using higher levels of theory.
-
Primary Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.
-
Secondary (Validation) Method: Møller-Plesset perturbation theory (MP2) with the 6-311+G(d,p) basis set. This will serve as a benchmark to validate the DFT results, particularly for the relative energies of the conformers.
Frequency calculations will be performed at the same level of theory as the geometry optimizations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Spectroscopic Property Prediction
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Tetramethylsilane (TMS) will be used as the reference standard.
-
Vibrational Spectroscopy: Infrared (IR) and Raman spectra will be simulated from the calculated harmonic vibrational frequencies and intensities.
Data Presentation
All quantitative data will be summarized in clearly structured tables to facilitate comparison between different conformers and computational methods.
Table 1: Relative Energies of this compound Conformers
| Conformer | Point Group | Relative Electronic Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative ZPVE-Corrected Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-311+G(d,p)) | Relative Electronic Energy (kcal/mol) (MP2/6-311+G(d,p)) |
| Chair-eq,ax | C1 | 0.00 | 0.00 | 0.00 | 0.00 |
| Chair-ax,eq | C1 | Value | Value | Value | Value |
| Twist-Boat 1 | C1 | Value | Value | Value | Value |
| Twist-Boat 2 | C2 | Value | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
Table 2: Predicted 13C NMR Chemical Shifts (ppm) for the Most Stable Conformer
| Carbon Atom | GIAO-B3LYP/6-311+G(d,p) |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| ... | ... |
| C=O | Value |
| O-CH3 | Value |
Table 3: Key Predicted Vibrational Frequencies (cm-1) for the Most Stable Conformer
| Vibrational Mode | B3LYP/6-311+G(d,p) |
| C=O stretch | Value |
| C-O stretch | Value |
| C-H stretch (tert-butyl) | Value |
| C-H stretch (cyclohexyl) | Value |
| ... | ... |
Experimental Protocols
While this whitepaper focuses on a theoretical study, the following experimental protocols would be essential for validating the computational predictions:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., CDCl3) at a concentration of approximately 10 mg/mL.
-
1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
13C NMR: Acquire the spectrum on the same instrument, using a proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC): These experiments will be crucial for the unambiguous assignment of all proton and carbon signals.
-
-
Vibrational Spectroscopy:
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of a neat liquid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Raman Spectroscopy: Acquire the Raman spectrum of a neat liquid sample using a laser excitation source (e.g., 785 nm) and a suitable spectrometer.
-
Mandatory Visualizations
Caption: Computational workflow for the theoretical analysis.
Caption: Potential conformational equilibrium pathways.
Caption: Relationship between calculated properties and validation.
Conclusion
The proposed theoretical investigation of this compound will provide a foundational understanding of its conformational behavior and spectroscopic properties. By employing a robust, multi-level computational strategy, this study will generate high-quality, reliable data that can be used to interpret experimental findings and guide future research in areas where this molecular scaffold is of interest. The detailed methodologies and data presentation formats outlined in this whitepaper are designed to ensure that the results are both comprehensive and easily accessible to the broader scientific community.
An In-depth Technical Guide to the Physical Properties of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of cis-2-tert-Butylcyclohexyl acetate (B1210297). The information is curated for researchers, scientists, and professionals in drug development who require precise data for formulation, quality control, and analytical method development. This document includes a detailed summary of quantitative data, experimental protocols for property determination, and a visualization of the analytical workflow.
Core Physical and Chemical Properties
cis-2-tert-Butylcyclohexyl acetate is a fragrance ingredient known for its fruity and woody scent. An accurate understanding of its physical properties is essential for its application and analysis.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol [1][2] |
| CAS Number | 20298-69-5[1][3] |
| Appearance | Colorless liquid or pellets/large crystals[1] |
| Boiling Point | 222.2 °C at 760 mmHg[] |
| Melting Point | Approximately 35 °C (for a high-cis mixture)[5] |
| Density | 0.93 g/cm³[][5] |
| Refractive Index (n20/D) | 1.451[3] |
| Vapor Pressure | 0.103 mmHg at 25 °C (estimated)[6] |
| Solubility | - In water: 7.462 mg/L at 25 °C (estimated)[][6]- Soluble in alcohol[6] and oils[7] |
| LogP (o/w) | 3.96 - 4.057 (estimated)[3][6] |
Experimental Protocols
The following sections detail the methodologies for determining the key physical properties of this compound.
This method is suitable for determining the boiling point of a small sample of the liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
The density of liquid this compound can be determined using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and record its mass.
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound and repeat step 3.
-
Dry the outside of the pycnometer and record its mass.
-
Calculate the density using the following formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and the known density of water at that temperature.
An Abbe refractometer is commonly used to measure the refractive index of liquids.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath (to circulate water through the refractometer prisms)
-
Dropper or pipette
-
Lint-free tissue
-
Solvent for cleaning (e.g., ethanol (B145695) or acetone)
Procedure:
-
Turn on the refractometer and the circulating water bath set to 20 °C. Allow the instrument to equilibrate.
-
Clean the surfaces of the prisms with a suitable solvent and a soft, lint-free tissue.
-
Apply a few drops of this compound to the surface of the lower prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Look through the eyepiece and adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If color fringing is observed at the borderline, adjust the chromaticity screw to eliminate it.
-
Read the refractive index value from the scale. Record the temperature at which the measurement was taken.
A qualitative assessment of solubility in various solvents can be performed through simple mixing tests. For quantitative solubility, more advanced analytical techniques are required.
Qualitative Procedure:
-
Label a series of small test tubes with the names of the solvents to be tested (e.g., water, ethanol, acetone, toluene).
-
Add 1 mL of each solvent to the corresponding test tube.
-
Add a small, measured amount of this compound (e.g., 0.1 mL or 100 mg) to each test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute).
-
Allow the mixture to stand and observe for any signs of insolubility, such as cloudiness, precipitation, or the formation of separate layers.
-
Record the substance as soluble, partially soluble, or insoluble in each solvent. For fragrance applications, the ratio of solubilizer to fragrance oil is crucial for creating stable aqueous solutions.[8][9]
GC-MS is a powerful technique for separating and identifying the components of a volatile mixture, thus determining the purity of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., split ratio 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Detector:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., 1% in ethyl acetate or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the chromatogram and mass spectra of the separated components.
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum.
-
Identify any impurity peaks by interpreting their mass spectra and comparing them with spectral libraries.
-
Calculate the purity by determining the relative peak area of the main component compared to the total area of all peaks in the chromatogram (area percent method).
-
DSC is a sensitive technique for determining the melting point and other thermal transitions of a material.
Instrumentation and Conditions:
-
Differential Scanning Calorimeter: Calibrated for temperature and enthalpy.
-
Sample Pans: Aluminum pans, hermetically sealed for liquids or volatile solids.
-
Purge Gas: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a temperature below the expected melting point (e.g., 0 °C).
-
Ramp: Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the melting point (e.g., 60 °C).
-
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Prepare an empty, sealed aluminum pan as a reference.
-
Procedure:
-
Place the sample and reference pans into the DSC cell.
-
Start the temperature program and record the heat flow as a function of temperature.
-
The melting process will appear as an endothermic peak on the DSC thermogram.
-
Determine the onset temperature of the melting peak, which is typically reported as the melting point. The peak temperature can also be recorded.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Instrumentation and Conditions:
-
NMR Spectrometer: e.g., 300 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Analyze the chemical shifts of the signals to assign them to the different carbon atoms in the molecule.
-
Additional experiments like DEPT can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Analytical Workflow Visualization
The following diagram illustrates a typical workflow for the quality control and characterization of a fragrance chemical like this compound.
References
- 1. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-tert-Butylcyclohexyl acetate | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:20298-69-5 | Chemsrc [chemsrc.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. cis-green acetate, 20298-69-5 [thegoodscentscompany.com]
- 7. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 8. luxeolabs.com [luxeolabs.com]
- 9. makesy.com [makesy.com]
cis-2-tert-Butylcyclohexyl acetate toxicological data
An In-Depth Technical Guide to the Toxicological Profile of cis-2-tert-Butylcyclohexyl Acetate (B1210297)
Introduction
cis-2-tert-Butylcyclohexyl acetate (CAS No. 20298-69-5) is a synthetic fragrance ingredient valued for its fruity and woody aroma. As with any chemical intended for use in consumer products, a thorough understanding of its toxicological profile is essential to ensure human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data for this compound, focusing on key endpoints relevant to researchers, scientists, and drug development professionals. The information herein is compiled from safety data sheets and peer-reviewed safety assessments, including those from the Research Institute for Fragrance Materials (RIFM). It is important to note that in some cases, data from closely related isomers, such as 2-tert-butylcyclohexyl acetate (CAS No. 88-41-5) or the mixture of cis/trans isomers (CAS No. 32210-23-4), are used for read-across purposes to fill data gaps, a standard practice in chemical safety assessment.
Acute Toxicity
Acute toxicity studies are designed to assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, specific acute toxicity data is limited; however, data from the isomeric mixture provides valuable insight.
Table 1: Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference Substance |
| LD50 | Rat | Oral | 4600 mg/kg | 2-tert-Butylcyclohexyl acetate[1] |
| LD50 | Rat | Oral | 3550 mg/kg | 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture)[2] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | 2-tert-Butylcyclohexyl acetate[1] |
Experimental Protocols
Oral LD50 Study (General Protocol based on OECD Guideline 401): The acute oral toxicity is typically determined by administering the test substance to a group of fasted rodents (e.g., rats). The substance is given in a single dose by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 is the statistically calculated dose that is expected to be lethal to 50% of the test population.
Skin and Eye Irritation
Studies on skin and eye irritation evaluate the potential for a substance to cause local inflammatory reactions upon contact.
Most safety data sheets indicate that based on available data, the classification criteria for skin and eye irritation are not met for ortho-tert-Butylcyclohexyl acetate (a mixture containing the cis-isomer).[3] However, one source classifies the mixed isomer product (4-tert-Butylcyclohexyl Acetate) as causing skin irritation (Category 2).[2]
Table 2: Skin and Eye Irritation Data
| Endpoint | Result | Reference Substance |
| Skin Corrosion/Irritation | Classification criteria not met | OTBCHA[3][4] |
| Serious Eye Damage/Irritation | Classification criteria not met | OTBCHA[3][4] |
| Skin Irritation | Causes skin irritation (Category 2) | 4-tert-Butylcyclohexyl Acetate (cis- and trans- mixture)[2] |
Skin Sensitization
Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. Safety assessments for 2-tert-butylcyclohexyl acetate, a close structural analog, indicate no safety concerns for skin sensitization at current use levels.[5] However, some safety data sheets for the broader 4-tert.-butylcyclohexyl acetate (mixture of cis/trans isomers) classify it as a skin sensitizer (B1316253) (Category 1), with the potential to cause an allergic skin reaction.
Experimental Protocols
Local Lymph Node Assay (LLNA) (General Protocol based on OECD Guideline 429): The LLNA is a common in vivo method for assessing skin sensitization potential. The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, a solution of radio-labeled thymidine (B127349) is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of radio-labeled thymidine, measured by a beta-scintillation counter, is used to determine a stimulation index (SI). A substance is classified as a sensitizer if the SI is greater than or equal to 3.
Repeated Dose and Reproductive Toxicity
Repeated dose toxicity studies assess the effects of long-term exposure, while reproductive toxicity studies investigate potential impacts on fertility and development. A combined study was conducted on this compound.
Table 3: Repeated Dose and Reproductive Toxicity Data
| Study Type | Species | Route | Dose Levels (mg/kg/day) | NOAEL (Reproductive Toxicity) |
| OECD/GLP 422 Combined Repeated Dose & Repro/Devo Screening | Wistar Rat | Dietary | 0, 75, 200, 500 | Male: 505 mg/kg/day, Female: 437 mg/kg/day[6] |
Experimental Protocols
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422): In this study, the test substance, this compound, was administered daily to groups of male and female Wistar rats via their diet at specified dose levels.[6] The study period covers pre-mating, mating, gestation, and lactation. Observations include clinical signs, body weight, food consumption, mating performance, fertility, and litter data. At the end of the study, adult animals and offspring are subjected to a detailed necropsy, and tissues are examined histopathologically. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse treatment-related findings are observed. For this compound, the reproductive toxicity NOAEL was the highest dose tested.[6]
Genotoxicity
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material (DNA). Data on the read-across analog, 2-tert-butylcyclohexyl acetate, indicates that it is not genotoxic.[5][7]
Table 4: Genotoxicity Data
| Assay | Test System | Result | Reference Substance |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | Non-mutagenic | 4-tert-butylcyclohexyl acetate[7] |
| In Vitro Chromosome Aberration | Mammalian Cells | Non-clastogenic | 2-tert-butylcyclohexyl acetate[7][8] |
Genotoxicity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical.
Caption: Standard workflow for genotoxicity assessment of a chemical substance.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test - OECD Guideline 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize a specific amino acid. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium. The number of revertant colonies is counted to assess mutagenicity.
In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary cells) are exposed to the test substance.[8] After a suitable treatment period, the cells are treated with a mitotic inhibitor to arrest them in metaphase. The chromosomes are then harvested, stained, and examined under a microscope for structural aberrations (e.g., breaks, deletions, exchanges). This assay detects clastogenic potential.
Environmental Fate and Ecotoxicity
This compound is classified as toxic to aquatic life with long-lasting effects (H411).[4][9][10] Users must avoid its release into the environment and collect any spillage.[9][10] However, safety assessments have concluded that the related 2-tert-butylcyclohexyl acetate is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[5]
Summary
The available toxicological data for this compound, supplemented with information from its isomers, provides a solid foundation for its safe use as a fragrance ingredient.
-
Acute Toxicity: The substance has low acute oral and dermal toxicity.
-
Irritation: It is generally not considered a skin or eye irritant, although some data on mixed isomers suggest a potential for skin irritation.
-
Sensitization: While some sources classify mixed isomers as skin sensitizers, dedicated safety assessments on closely related materials did not find significant cause for concern at current use levels.
-
Repeated Dose & Reproductive Toxicity: A comprehensive study on the cis-isomer established a high NOAEL, indicating low risk from repeated exposure.
-
Genotoxicity: The weight of evidence from in vitro studies on related compounds suggests that this compound is not genotoxic.
-
Environmental Hazard: The primary hazard identified is its toxicity to aquatic life with long-lasting effects, necessitating responsible handling and disposal.
This guide summarizes the key toxicological findings for this compound. For professionals in research and development, this information is critical for conducting thorough risk assessments and ensuring the safe formulation of products containing this ingredient.
References
- 1. rbnainfo.com [rbnainfo.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. eternis.com [eternis.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 9. echemi.com [echemi.com]
- 10. guidechem.com [guidechem.com]
An In-depth Technical Guide to the Safety and Hazards of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with cis-2-tert-Butylcyclohexyl acetate (B1210297) (CAS No. 20298-69-5). The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and use of this compound.
Chemical and Physical Properties
cis-2-tert-Butylcyclohexyl acetate is a colorless liquid with a fruity odor.[1] It is primarily used as a fragrance ingredient in various consumer products.[2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H22O2 | [3][6] |
| Molecular Weight | 198.30 g/mol | [3][6] |
| CAS Number | 20298-69-5 | [2][3][6] |
| EC Number | 243-718-1 | |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 222.2 ± 8.0 °C at 760 mmHg | [6] |
| Flash Point | 90.8 ± 6.0 °C | [6][7] |
| Density | 0.9 ± 0.1 g/cm³ | [6] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [6] |
| Water Solubility | 10 mg/L @ 23°C | |
| logP (Octanol/Water Partition Coefficient) | 3.96 - 4.75 | [2][6] |
Toxicological Data
The primary route of exposure to this compound is through dermal contact and inhalation due to its use in fragrances.
Table 2: Acute Toxicity Data for this compound
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 4600 mg/kg | [2][8][9] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [2][9] |
Based on available data, this compound is not classified for acute oral or dermal toxicity.[2][10]
-
Skin Corrosion/Irritation: Based on available data, the classification criteria for skin corrosion or irritation are not met.[2][10]
-
Serious Eye Damage/Irritation: Based on available data, the classification criteria for serious eye damage or irritation are not met.[2][10]
-
Respiratory or Skin Sensitization: Some sources indicate a potential for skin sensitization, though others state that based on available data, the classification criteria are not met.[2][11][12]
-
Germ Cell Mutagenicity: Based on available data, the classification criteria for germ cell mutagenicity are not met.[2]
-
Carcinogenicity: Based on available data, the classification criteria for carcinogenicity are not met.[2]
-
Reproductive Toxicity: Based on available data, the classification criteria for reproductive toxicity are not met.[2] An OECD/GLP 422 study was conducted on Wistar rats.[13][14]
Hazard Classification and Labeling
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound with the following hazard:
Precautionary Statements:
-
P501: Dispose of contents/container to an approved disposal site, in accordance with local regulations.[2][15]
Experimental Protocols
The toxicological data for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 420, 423, 425)
These guidelines describe methods for assessing the acute oral toxicity of a substance.[6][16][17] The "Acute Toxic Class Method" (OECD 423) is a stepwise procedure using a small number of animals.[18] The substance is administered orally to a group of animals at a defined dose.[18] The absence or presence of mortality in that step determines the next step, which may involve no further testing, dosing additional animals at the same dose, or dosing at a higher or lower dose.[18] The animals are observed for a period of 14 days for signs of toxicity and mortality.[19]
Acute Dermal Toxicity (OECD 402)
This guideline is used to assess the adverse effects of a single dermal exposure to a substance.[5][7] The test substance is applied uniformly to the shaved skin of the animal, typically a rat or rabbit, and held in contact with the skin for 24 hours under a porous gauze dressing.[5][7][20][21] The animals are observed for 14 days for signs of toxicity, dermal irritation, and mortality.[5][7][21]
Skin Irritation/Corrosion (OECD 404)
This test assesses the potential for a substance to cause skin irritation or corrosion.[9][22] The substance is applied to a small area of the animal's skin (usually a rabbit) for up to 4 hours.[9][22] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a 14-day period.[9][22] In vitro alternatives using reconstructed human epidermis models (OECD 439) are also available and recommended to reduce animal testing.[3][11][13]
Acute Eye Irritation/Corrosion (OECD 405)
This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[2][8][15] A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control.[2][8][15] The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[8][10]
Skin Sensitization (OECD 429)
The Local Lymph Node Assay (LLNA) is the preferred method for assessing skin sensitization potential.[23][24][25] This test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[23][24] The substance is applied to the ears of mice for several consecutive days.[23] The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically using a radioactive label or a non-radioactive alternative.[1][23][24] A Stimulation Index (SI) of three or greater is indicative of a potential skin sensitizer.[24]
Handling and Storage
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[2][10] Use personal protective equipment as required, including chemical-impermeable gloves and safety goggles.[2] Ensure adequate ventilation. Do not eat, drink, or smoke when using this product.
-
Storage: Store in a well-ventilated place.[2][10] Keep the container tightly closed and cool.[2][10] Ground/bond the container and receiving equipment.[2][10] Use explosion-proof electrical, ventilating, and lighting equipment.[2][10]
Stability and Reactivity
-
Reactivity: Presents no significant reactivity hazard by itself or in contact with water.[2]
-
Chemical Stability: The product is chemically stable under standard ambient conditions.[11]
-
Possibility of Hazardous Reactions: Not expected under normal conditions of use.[2][10]
-
Incompatible Materials: Avoid contact with strong acids, alkalis, or oxidizing agents.[2][10]
First-Aid Measures
-
Inhalation: Remove from the exposure site to fresh air, keep at rest, and obtain medical attention.[2][10]
-
Skin Contact: Remove contaminated clothes. Wash thoroughly with soap and water. Contact a physician if irritation persists.[2][10]
-
Eye Contact: Flush immediately with water for at least 15 minutes. Contact a physician if symptoms persist.[2][10]
-
Ingestion: Rinse mouth with water and obtain medical attention.[2][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards: In case of fire, carbon monoxide and unidentified organic compounds may be liberated.[12]
Accidental Release Measures
-
Personal Precautions: Avoid inhalation and contact with skin and eyes.[10] Ensure adequate ventilation. Remove all sources of ignition.[4]
-
Environmental Precautions: Keep away from drains, surface and ground water, and soil.[10]
-
Methods for Cleaning Up: Contain spillage with sand or inert powder.[10] Dispose of according to local regulations.[10]
Visualization of Safety Assessment Workflow
The following diagram illustrates a typical workflow for assessing the safety of a chemical like this compound.
Caption: Workflow for chemical safety and hazard assessment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. delltech.com [delltech.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- 10. ecetoc.org [ecetoc.org]
- 11. mbresearch.com [mbresearch.com]
- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. google.com [google.com]
- 17. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. scribd.com [scribd.com]
- 20. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 21. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. ftp.cdc.gov [ftp.cdc.gov]
- 25. [PDF] OECD GUIDELINE FOR THE TESTING OF CHEMICALS Skin Sensitisation: Local Lymph Node Assay | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Stereoselective Synthesis of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the stereoselective synthesis of cis-2-tert-Butylcyclohexyl acetate (B1210297), a valuable intermediate and fragrance component. The primary route detailed involves the diastereoselective reduction of 2-tert-butylcyclohexanone (B158629) to cis-2-tert-butylcyclohexanol (B1618334), followed by esterification. An alternative industrial method is also discussed.
Introduction
The stereoselective synthesis of specific isomers is a critical aspect of modern organic chemistry and drug development. The spatial arrangement of atoms within a molecule can significantly impact its physical, chemical, and biological properties. cis-2-tert-Butylcyclohexyl acetate is a key intermediate in various chemical syntheses and is also utilized in the fragrance industry.[1][2] Its synthesis requires precise control over the stereochemistry of the hydroxyl and acetate groups on the cyclohexane (B81311) ring. The most common laboratory approach to achieve the desired cis configuration involves the stereoselective reduction of the corresponding ketone, 2-tert-butylcyclohexanone. The bulky tert-butyl group effectively locks the cyclohexane ring in a chair conformation, allowing for predictable facial selectivity during hydride reduction.
The key to achieving a high yield of the cis-isomer lies in the choice of the reducing agent. Sterically hindered reducing agents are required to favor attack from the less hindered equatorial face, resulting in the axial (cis) alcohol.
Data Presentation
The diastereoselectivity of the reduction of substituted cyclohexanones is highly dependent on the steric bulk of the reducing agent. Below is a summary of expected outcomes for the reduction of 2-tert-butylcyclohexanone, based on analogous reductions of 4-tert-butylcyclohexanone.[3][4]
| Reducing Agent | Abbreviation | Solvent | Expected Major Isomer | Expected cis:trans Ratio | Control Type |
| Sodium Borohydride (B1222165) | NaBH₄ | Methanol | trans-2-tert-Butylcyclohexanol | ~20:80 | Kinetic |
| Lithium Tri-sec-butylborohydride | L-Selectride® | THF | cis-2-tert-Butylcyclohexanol | >95:5 | Kinetic |
Synthetic Workflow
The overall synthetic strategy from 2-tert-butylcyclohexanone to this compound is a two-step process.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Stereoselective Reduction of 2-tert-Butylcyclohexanone to cis-2-tert-Butylcyclohexanol
This protocol is adapted from established procedures for the reduction of substituted cyclohexanones to favor the cis isomer.[5]
Materials:
-
2-tert-Butylcyclohexanone
-
Lithium tri-sec-butylborohydride (L-Selectride®), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Water (deionized)
-
Sodium Hydroxide (NaOH), 3 M solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Diethyl ether or Dichloromethane (B109758)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, flame-dried
-
Magnetic stirrer
-
Syringes and needles
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butylcyclohexanone (1.0 eq) in anhydrous THF (approximately 10 mL per gram of ketone).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the stirred solution via syringe.
-
Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction at -78 °C by the slow, dropwise addition of water.
-
Allow the mixture to warm to room temperature.
-
Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (Caution: exothermic reaction). Stir the mixture for 1 hour at room temperature to decompose the borane (B79455) intermediates.
-
Extract the product with diethyl ether or dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure cis-2-tert-butylcyclohexanol.
-
Characterize the product by ¹H NMR and/or GC-MS to determine the diastereomeric ratio.
Mechanism of Stereoselective Reduction
The stereochemical outcome is determined by the trajectory of the hydride attack on the carbonyl. The bulky L-Selectride® reagent preferentially attacks from the less sterically hindered equatorial face, leading to the formation of the cis (axial) alcohol.
Caption: Hydride attack pathways on 2-tert-butylcyclohexanone.
Protocol 2: Acetylation of cis-2-tert-Butylcyclohexanol
This protocol describes the esterification of the alcohol to the final acetate product.[6]
Materials:
-
cis-2-tert-Butylcyclohexanol (from Protocol 1)
-
Acetic anhydride
-
Anhydrous sodium acetate (or pyridine as a catalyst and base)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine cis-2-tert-butylcyclohexanol (1.0 eq), acetic anhydride (1.5 eq), and a catalytic amount of anhydrous sodium acetate (0.2 eq).
-
Heat the mixture to reflux (approximately 140-150 °C) for 3-5 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add water to quench the excess acetic anhydride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Carefully wash the combined organic layers with saturated NaHCO₃ solution until effervescence ceases, followed by water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation if necessary.
Alternative Industrial Synthesis
An alternative route, often used in industrial settings, is the direct catalytic hydrogenation of 2-tert-butylphenol (B146161). This method can achieve high cis selectivity without the need for cryogenic temperatures or expensive borohydride reagents.[7][8]
Key Features:
-
Starting Material: 2-tert-butylphenol
-
Catalyst: Nickel/iron catalysts, often Raney-Nickel-Iron.[8]
-
Conditions: Hydrogen pressure (10-20 bar) and elevated temperatures (90-130 °C).[8]
-
Selectivity: High cis-selectivity (up to 95:5) is reported, sometimes enhanced by the presence of the product, 2-tert-butylcyclohexyl acetate, in the reaction mixture.[7][8]
This process is advantageous for large-scale production due to lower reagent costs and simpler workup procedures.[7]
References
- 1. cis-green acetate, 20298-69-5 [thegoodscentscompany.com]
- 2. O-tert-butylcyclohexyl Acetate (88-41-5) | Reliable Chemical [chemicalbull.com]
- 3. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 4. odinity.com [odinity.com]
- 5. benchchem.com [benchchem.com]
- 6. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 7. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 8. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
Application Notes and Protocols: A Guide to the Preparation and Acetylation of cis-2-tert-Butylcyclohexanol
Introduction
Cis-2-tert-butylcyclohexanol (B1618334) is a valuable chemical intermediate, and its acetylated ester, cis-2-tert-butylcyclohexyl acetate (B1210297), is a significant component in the fragrance industry. The stereospecific synthesis of the cis-isomer is a critical step, as the stereochemistry of the alcohol directly influences the properties of the final acetylated product. This document provides detailed protocols for the stereoselective synthesis of cis-2-tert-butylcyclohexanol via catalytic hydrogenation of 2-tert-butylphenol (B146161), followed by its purification and subsequent acetylation.
Section 1: Stereoselective Synthesis of cis-2-tert-Butylcyclohexanol
The primary industrial method for producing cis-2-tert-butylcyclohexanol with high selectivity is the catalytic hydrogenation of 2-tert-butylphenol. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired cis-isomer.
Methodology: Catalytic Hydrogenation
The hydrogenation of 2-tert-butylphenol is typically performed in a pressure vessel (autoclave) using a metal catalyst. The presence of 2-tert-butylcyclohexyl acetate in the reaction mixture has been shown to significantly improve the cis-selectivity and prolong the catalyst's lifespan.[1][2] A Raney-Nickel-Iron catalyst is particularly effective in achieving a high cis:trans isomer ratio.[1][2]
Experimental Protocol 1.1: Catalytic Hydrogenation of 2-tert-Butylphenol
-
Vessel Preparation : Charge a pressure-resistant stirred autoclave with 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and the Raney-Nickel-Iron catalyst. A typical weight ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate is between 7:1 and 9:1.[1][2]
-
Hydrogenation : Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20 bar).[1][2]
-
Heating and Reaction : Heat the mixture to the target temperature (e.g., 130°C) and maintain for a set duration (e.g., 10 hours), followed by a period at a lower temperature if required (e.g., 100°C for 3 hours).[1][2]
-
Work-up : After the reaction is complete, cool the vessel and carefully vent the excess hydrogen.
-
Isolation : The crude product, cis-2-tert-butylcyclohexanol, is obtained after removing the catalyst by filtration, decantation, or centrifugation.[1][2]
Data Presentation: Hydrogenation Conditions and Outcomes
The following table summarizes various catalytic systems and their effectiveness in producing cis-2-tert-butylcyclohexanol.
| Catalyst System | Starting Material | H₂ Pressure | Temperature | Reaction Time | cis:trans Ratio | Reference |
| Raney-Nickel-Iron / 2-tert-Butylcyclohexyl acetate | 2-tert-Butylphenol | 20 bar | 100-130°C | 13 hours | 95:5 | [1][2] |
| Raney-Nickel (untreated) | 2-tert-Butylphenol | 80 bar | 85°C | Not Specified | 80:20 | [1] |
| Raney-Nickel (treated with NaBH₄) | 2-tert-Butylphenol | 80 bar | 85°C | Not Specified | 92:8 | [1] |
| Palladium (Stage 1) & Ruthenium (Stage 2) | 2-tert-Butylphenol | >200 bar | 70-200°C | Not Specified | up to 90:10 | [1] |
Section 2: Purification
The crude product from the hydrogenation reaction is a mixture of cis and trans isomers. For applications requiring high purity, separation of these diastereomers is necessary. Column chromatography is an effective laboratory-scale method for this separation.
Experimental Protocol 2.1: Purification by Column Chromatography
-
Column Preparation : Pack a glass column with silica (B1680970) gel using a slurry method in a non-polar solvent (e.g., hexane).
-
Sample Loading : Dissolve the crude isomer mixture in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Elution : Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). The less polar trans-isomer will elute first.
-
Fraction Collection : Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Gradient Elution : Gradually increase the eluent polarity (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.[3]
-
Isolation : Combine the fractions containing the pure cis-isomer and remove the solvent using a rotary evaporator.
Section 3: Acetylation of cis-2-tert-Butylcyclohexanol
The final step is the esterification of the purified cis-2-tert-butylcyclohexanol to form cis-2-tert-butylcyclohexyl acetate. This can be readily achieved using acetic anhydride (B1165640) with a suitable catalyst.
Experimental Protocol 3.1: Acetylation Reaction
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the purified cis-2-tert-butylcyclohexanol, acetic anhydride, and a catalytic amount of a base (e.g., pyridine (B92270) or 4-dimethylaminopyridine, DMAP).
-
Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the reaction is complete (monitor by TLC or GC).
-
Quenching : Cool the reaction mixture and slowly add water or a saturated sodium bicarbonate solution to quench the excess acetic anhydride.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate.
-
Washing : Wash the organic layer sequentially with water, dilute acid (e.g., 1M HCl) to remove the basic catalyst, and finally with brine.
-
Drying and Concentration : Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Final Purification : If necessary, purify the final product by vacuum distillation.
Visualization of Experimental Workflow
The overall process from the starting material to the final acetylated product is outlined in the following workflow diagram.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Note: Stereoselective Synthesis of cis-2-tert-Butylcyclohexyl Acetate Using a Raney Nickel Catalyst
Introduction
cis-2-tert-Butylcyclohexyl acetate (B1210297) is a valuable compound, particularly noted for its applications in the fragrance industry. The stereochemistry of the molecule is critical, with the cis-isomer possessing distinct olfactory properties compared to its trans-counterpart. Achieving high stereoselectivity in its synthesis is therefore a primary objective. This document outlines a robust two-step method for the synthesis of cis-2-tert-butylcyclohexyl acetate, beginning with the highly selective hydrogenation of 2-tert-butylphenol (B146161) to cis-2-tert-butylcyclohexanol (B1618334), catalyzed by Raney nickel.[1][2] Raney nickel, a fine-grained, porous nickel catalyst, is well-suited for this transformation due to its high catalytic activity and stability under a range of conditions.[3][4] The subsequent step involves the acetylation of the cis-alcohol intermediate to yield the final product.
Application & Rationale
The core of this synthesis lies in the catalytic hydrogenation of 2-tert-butylphenol. Standard hydrogenation of this substrate using Raney nickel often yields a cis:trans isomer mixture in an approximate 80:20 ratio.[1][2] However, research has demonstrated that the stereoselectivity of this reaction can be significantly enhanced. By introducing the final product, 2-tert-butylcyclohexyl acetate, into the hydrogenation reaction mixture, the yield of the cis-isomer of 2-tert-butylcyclohexanol (B1585498) can be increased to as high as 95%.[1][2] This innovative approach not only improves the stereochemical purity of the intermediate but also considerably extends the operational lifetime of the Raney nickel catalyst, allowing it to be recycled multiple times without a significant drop in performance.[1]
Experimental Protocols
This section provides detailed protocols for the preparation of the Raney nickel catalyst and the subsequent synthesis and acetylation steps.
Protocol 1: Preparation of W-6 Raney Nickel Catalyst
This protocol is adapted from a standard procedure for preparing highly active Raney nickel.[5]
Safety Precaution: The preparation involves a strong exothermic reaction with hydrogen gas evolution. It must be performed in a well-ventilated fume hood. The final activated catalyst is pyrophoric when dry and must be kept wet with a solvent at all times.[5][6]
Materials and Equipment:
-
Raney nickel-aluminum alloy powder
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Distilled water
-
Absolute ethanol (B145695)
-
2 L Erlenmeyer flask
-
Stainless-steel stirrer and thermometer
-
Ice bath and hot water bath
-
Centrifuge and centrifuge bottles
Procedure:
-
Prepare a solution of 160 g of NaOH in 600 mL of distilled water in the 2 L Erlenmeyer flask. Stir rapidly and cool the solution to 50°C in an ice bath.
-
While maintaining the temperature at 50 ± 2°C, slowly add 125 g of Raney nickel-aluminum alloy powder in small portions over 25-30 minutes. Control the temperature by adjusting the rate of addition and using the ice bath.
-
Once the addition is complete, digest the suspension at 50 ± 2°C for 50 minutes with gentle stirring. A hot water bath may be necessary to maintain the temperature.
-
After digestion, stop the stirring and allow the catalyst to settle. Carefully decant the supernatant.
-
Wash the catalyst by adding 1 L of distilled water, stirring, allowing it to settle, and decanting. Repeat this washing step three times.[5]
-
Transfer the catalyst sludge to a centrifuge bottle using 95% ethanol. Wash the catalyst three times with 150 mL portions of 95% ethanol, using centrifugation to separate the catalyst after each wash.[5]
-
Similarly, wash the catalyst three times with 150 mL portions of absolute ethanol.[5]
-
Store the fully activated catalyst under absolute ethanol in a sealed container in a refrigerator. The catalyst should be kept wet at all times.[5]
Protocol 2: Hydrogenation of 2-tert-Butylphenol
This protocol utilizes the prepared Raney nickel catalyst for the stereoselective hydrogenation to cis-2-tert-butylcyclohexanol, based on conditions described in patent literature.[1][2]
Materials and Equipment:
-
2-tert-butylphenol
-
2-tert-butylcyclohexyl acetate (for enhancing selectivity)
-
Activated Raney Nickel catalyst (prepared in Protocol 1, stored under ethanol)
-
High-pressure stirred autoclave with gas inlet and temperature control
-
Hydrogen gas source
Procedure:
-
Charge the stirred autoclave with 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of the water-wet Raney nickel-iron catalyst (note: the patent specifies a Raney nickel-iron variant, but a highly active Raney nickel can be used).[1]
-
Seal the autoclave and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 20 bar.[1]
-
Begin stirring and heat the mixture to 130°C. Maintain these conditions for 10 hours.[1]
-
Cool the reaction mixture to 100°C and continue the hydrogenation for an additional 3 hours.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.
-
Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be stored under a solvent for potential reuse.
-
The resulting crude product is primarily a mixture of cis- and trans-2-tert-butylcyclohexanol, which can be purified by distillation or used directly in the next step.
Protocol 3: Acetylation of cis-2-tert-Butylcyclohexanol
This is a general procedure for the esterification of the alcohol intermediate to the final acetate product.
Materials and Equipment:
-
Crude 2-tert-butylcyclohexanol (from Protocol 2)
-
Acetic anhydride (B1165640)
-
Pyridine or another suitable base (e.g., triethylamine)
-
Diethyl ether or other extraction solvent
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
Place the crude 2-tert-butylcyclohexanol in a round-bottom flask.
-
For each mole of alcohol, add 1.2 moles of acetic anhydride and 1.2 moles of pyridine.
-
Stir the mixture at room temperature for several hours or gently heat to 50-60°C for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC.
-
After cooling, dilute the reaction mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize excess acetic anhydride and acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude this compound can be purified by vacuum distillation.
Data Summary
The following table summarizes the quantitative data on the effect of 2-tert-butylcyclohexyl acetate on the stereoselectivity of the hydrogenation reaction.
Table 1: Influence of Reaction Conditions on Hydrogenation Selectivity
| Catalyst | Additive | Temperature (°C) | Pressure (bar) | cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| Raney Nickel | None | 85 | 80 | 80:20 | [1][2] |
| Raney Nickel (NaBH₄ treated) | None | 85 | 80 | 92:8 | [1][2] |
| Raney Nickel-Iron | 2-tert-butylcyclohexyl acetate | 100-130 | 20 | up to 95:5 |[1][2] |
Diagrams
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Workflow for the preparation and activation of W-6 Raney Nickel catalyst.
References
- 1. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 2. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Raney Nickel Catalyst, Hydrogenation Catalyst, Mumbai, India [vineethchemicals.com]
Application Notes and Protocols for the Stereoselective Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The stereoselective hydrogenation of 2-tert-butylphenol (B146161) to cis-2-tert-butylcyclohexanol (B1618334) is a critical transformation in organic synthesis, yielding a valuable intermediate for the fragrance and pharmaceutical industries. The spatial arrangement of the tert-butyl and hydroxyl groups in the cis-isomer imparts specific chemical and physical properties that are highly sought after. This document provides detailed application notes and experimental protocols for achieving high cis-selectivity in this hydrogenation reaction, focusing on various catalytic systems. The choice of catalyst and reaction conditions is paramount in controlling the stereochemical outcome, with rhodium and modified nickel-based catalysts often favoring the desired cis product.[1][2][3] In contrast, palladium-based catalysts typically yield the thermodynamically more stable trans-isomer.[1][2]
Data Presentation: Catalyst Performance in 2-tert-Butylphenol Hydrogenation
The following tables summarize the performance of various catalytic systems in the hydrogenation of 2-tert-butylphenol, highlighting the reaction conditions and the resulting diastereomeric ratio of the product.
Table 1: Nickel-Based Catalysts
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | cis:trans Ratio | Reference |
| Raney Nickel-Iron | 130, then 100 | 20 | 10, then 3 | 95:5 | [3][4] |
| Raney Nickel (untreated) | 85 | 80 | - | 80:20 | [3] |
| Raney Nickel (NaBH₄ treated) | 85 | 80 | - | 92:8 | [3] |
| Raney Cobalt | 150 | 50 | - | 94:6 | [3] |
Table 2: Noble Metal Catalysts
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | cis:trans Ratio | Reference |
| Ruthenium on Al₂O₃ | 100 | 40 | - | 92.5:7.5 | [3] |
| Rhodium-based | - | - | Isopropanol | >95:5 (for 2-methylcyclohexanol) | [1][2] |
| Palladium/Ruthenium (two-stage) | 70-200 | >200 | - | up to 90:10 | [3] |
Experimental Protocols
Protocol 1: High-Selectivity Hydrogenation using a Raney Nickel-Iron Catalyst
This protocol is based on a patented method demonstrating high cis-selectivity.[3][4] The addition of 2-tert-butylcyclohexyl acetate (B1210297) has been shown to significantly extend the catalyst's lifetime.[3]
Materials:
-
2-tert-butylphenol
-
2-tert-butylcyclohexyl acetate
-
Raney Nickel-Iron catalyst (e.g., 45% Ni, 8% Fe, 3% Al, 44% water)
-
Hydrogen gas (high purity)
-
Suitable solvent (optional, the reaction can be run neat)
-
Pressurized hydrogenation reactor (autoclave) with stirring mechanism
Procedure:
-
Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Charging the Reactor: Into the reactor vessel, add 2-tert-butylphenol and 2-tert-butylcyclohexyl acetate in a weight ratio of approximately 7-9 to 1. For example, use 520 g of 2-tert-butylphenol and 80 g of 2-tert-butylcyclohexyl acetate.[3]
-
Catalyst Addition: Carefully add the Raney Nickel-Iron catalyst. The weight ratio of the catalyst to 2-tert-butylphenol should be in the range of 0.01 to 0.03. For the example above, use 17 g of the specified Raney Nickel-Iron catalyst.[4]
-
Sealing and Purging: Seal the reactor and perform several cycles of pressurizing with nitrogen followed by venting to ensure an inert atmosphere. Then, purge the reactor with hydrogen gas in a similar manner.
-
Reaction Conditions:
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with an inert gas.
-
Product Isolation:
-
Open the reactor and carefully filter the reaction mixture to remove the catalyst. The catalyst can be pyrophoric, especially when dry, and should be handled with care, preferably kept wet.[5]
-
The filtrate contains the crude product mixture.
-
-
Analysis: Analyze the crude product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion and the cis:trans isomer ratio. The expected ratio is approximately 95:5.[3]
Protocol 2: General Procedure using a Rhodium-Based Catalyst for High cis-Selectivity
Rhodium-based catalysts are well-documented to provide high cis-selectivity in the hydrogenation of substituted phenols.[1][2]
Materials:
-
2-tert-butylphenol
-
Rhodium-based catalyst (e.g., Rh/C, Rh/Al₂O₃, or a homogeneous catalyst like [Rh(COD)Cl]₂)
-
Isopropanol (or another suitable solvent)
-
Hydrogen gas (high purity)
-
Pressurized hydrogenation reactor (autoclave) with stirring mechanism
Procedure:
-
Reactor Setup: As described in Protocol 1.
-
Charging the Reactor: Dissolve 2-tert-butylphenol in a suitable solvent such as isopropanol. Add this solution to the reactor.
-
Catalyst Addition: Add the rhodium-based catalyst to the reactor. For heterogeneous catalysts, a loading of 1-5 mol% is typical.
-
Sealing and Purging: As described in Protocol 1.
-
Reaction Conditions:
-
Begin stirring the reaction mixture.
-
Pressurize the reactor with hydrogen. Pressures can range from 20 to 50 bar.[1][2]
-
Heat the reactor to a suitable temperature, typically in the range of 80-120°C.
-
Monitor the reaction progress by taking aliquots (after safely depressurizing and purging) and analyzing them by GC or TLC. The reaction time can vary from a few hours to 48 hours depending on the specific catalyst and conditions.[1]
-
-
Cooling and Depressurization: As described in Protocol 1.
-
Product Isolation: Filter the reaction mixture to remove the heterogeneous catalyst. If a homogeneous catalyst was used, a suitable workup procedure will be required to remove the catalyst before evaporating the solvent.
-
Analysis: Analyze the product to determine the conversion and cis:trans ratio. Rhodium catalysts are known to yield high cis-selectivity, often exceeding 95:5.[1][2]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the hydrogenation of 2-tert-butylphenol.
Caption: General experimental workflow for the catalytic hydrogenation of 2-tert-butylphenol.
Logical Relationship of Catalyst Choice to Stereochemical Outcome
This diagram illustrates the influence of catalyst selection on the stereochemical outcome of the hydrogenation.
Caption: Influence of catalyst choice on the stereoselective hydrogenation of 2-tert-butylphenol.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 4. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
Application Note: A Detailed Protocol for the Acetylation of cis-2-tert-Butylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a comprehensive protocol for the acetylation of cis-2-tert-butylcyclohexanol (B1618334) to synthesize cis-2-tert-butylcyclohexyl acetate (B1210297). This transformation is a fundamental esterification reaction relevant in various fields, including fragrance chemistry and the synthesis of complex organic molecules. The protocol detailed below is based on established chemical methods, ensuring reproducibility and high yield.
Data Presentation: Reaction Parameters
The following table summarizes the key quantitative parameters for the acetylation of cis-2-tert-butylcyclohexanol.
| Parameter | Value | Reference |
| Reactants | ||
| cis-2-tert-Butylcyclohexanol | 295-305 g | [1] |
| Acetic Anhydride (B1165640) | 205-215 g | [1] |
| Anhydrous Sodium Acetate (Catalyst) | 15-25 g | [1] |
| Reaction Conditions | ||
| Temperature | 145-150 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Workup and Purification | ||
| Washing Agents | Water, 2% NaOH solution, Saturated NaCl solution | [1] |
| Purification Method | Vacuum Fractionation | [1] |
| Expected Yield | ||
| cis-2-tert-Butylcyclohexyl acetate | 370-380 g | [1] |
Experimental Protocol
This protocol details the chemical synthesis of this compound via the acetylation of cis-2-tert-butylcyclohexanol using acetic anhydride as the acetylating agent and anhydrous sodium acetate as the catalyst.
Materials and Equipment:
-
cis-2-tert-Butylcyclohexanol
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Deionized water
-
2% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (NaCl) solution
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Vacuum fractionation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask, add 295-305 g of cis-2-tert-butylcyclohexanol, 15-25 g of fully dried anhydrous sodium acetate, and 205-215 g of acetic anhydride.[1]
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Workup:
-
After 5 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Wash the mixture successively with:
-
Deionized water
-
2% NaOH solution
-
Saturated NaCl solution[1]
-
-
Separate the organic layer after each wash.
-
-
Purification:
Alternative Acetylating Agents:
While this protocol utilizes acetic anhydride, other conventional acetylating agents can be employed. These include acetic acid and acetyl chloride.[2] The molar ratio of the acetylating agent to the alcohol is typically between 1:1 and 1.5:1.[2] Reaction temperatures can range from room temperature (25 °C) to 150 °C.[2]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the acetylation of cis-2-tert-butylcyclohexanol.
Signaling Pathway Diagram (Illustrative Reaction Scheme):
Caption: Reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols for the Synthesis of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of cis-2-tert-Butylcyclohexyl acetate (B1210297), a valuable intermediate in various chemical industries. The synthesis is a two-step process involving the stereoselective hydrogenation of 2-tert-butylphenol (B146161) to yield cis-2-tert-butylcyclohexanol (B1618334), followed by the esterification of the alcohol to the final acetate product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of cis-2-tert-Butylcyclohexyl acetate.
| Parameter | Step 1: Hydrogenation of 2-tert-Butylphenol | Step 2: Acetylation of cis-2-tert-Butylcyclohexanol |
| Reactants | 2-tert-Butylphenol, Hydrogen gas | cis-2-tert-Butylcyclohexanol, Acetic Anhydride (B1165640) |
| Catalyst/Reagent | Raney Nickel-Iron | Pyridine (B92270), 4-Dimethylaminopyridine (DMAP) (catalytic) |
| Solvent | 2-tert-Butylcyclohexyl acetate (to enhance cis-selectivity) | Dichloromethane (DCM) |
| Reaction Temperature | 90-130°C | 0°C to Room Temperature |
| Reaction Pressure | 10-20 bar (Hydrogen) | Atmospheric Pressure |
| Reaction Time | 5-20 hours | 2-4 hours |
| Typical Molar Ratio | - | cis-2-tert-Butylcyclohexanol : Acetic Anhydride : Pyridine (1 : 1.5 : 2) |
| Product Yield | High (specific yield dependent on reaction scale and conditions) | >90% |
| Product Purity | cis:trans ratio up to 95:5 | >98% after purification |
| Analytical Methods | Gas Chromatography (GC) | Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), NMR, IR |
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of cis-2-tert-Butylcyclohexanol via Hydrogenation
This procedure is adapted from patented industrial processes which emphasize high cis-selectivity.[1]
Materials:
-
2-tert-Butylphenol
-
Raney Nickel-Iron catalyst (water-wet)
-
This compound (as a co-solvent/promoter)
-
Hydrogen gas (high purity)
-
A high-pressure autoclave equipped with a stirrer and temperature control.
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 2-tert-butylphenol, this compound, and the water-wet Raney Nickel-Iron catalyst. A typical mass ratio of 2-tert-butylphenol to this compound is between 7:1 and 9:1. The mass ratio of the Raney catalyst to 2-tert-butylphenol is typically between 0.01:1 and 0.03:1.[1]
-
Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.
-
Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to 10-20 bar. Begin stirring and heat the reaction mixture to a temperature between 90°C and 130°C. Maintain these conditions for 5 to 20 hours. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Open the reactor and dilute the crude reaction mixture with a suitable solvent like ethanol (B145695) or isopropanol. Filter the mixture through a pad of Celite® to remove the Raney Nickel-Iron catalyst. Caution: The Raney catalyst may be pyrophoric upon exposure to air; ensure it remains wet with solvent during filtration and handle it with appropriate safety precautions.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is cis-2-tert-butylcyclohexanol, which can be used in the next step without further purification if the cis:trans ratio is sufficiently high.
-
Analysis (Optional): The cis:trans isomer ratio of the 2-tert-butylcyclohexanol (B1585498) can be determined by gas chromatography (GC) analysis.
Step 2: Synthesis of this compound via Acetylation
This procedure is a standard method for the acetylation of secondary alcohols.
Materials:
-
cis-2-tert-Butylcyclohexanol (from Step 1)
-
Acetic anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the crude cis-2-tert-butylcyclohexanol (1 equivalent) in anhydrous dichloromethane. Add pyridine (2 equivalents) and a catalytic amount of DMAP (e.g., 0.05 equivalents).
-
Addition of Acetic Anhydride: Cool the reaction mixture to 0°C in an ice bath. Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly add water to quench the excess acetic anhydride.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove pyridine and DMAP, followed by saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica (B1680970) gel to yield the pure this compound.
-
Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Infrared (IR) spectroscopy.
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a linear, two-step synthetic pathway. The logical relationship is a sequential transformation of functional groups, where the product of the first reaction serves as the substrate for the second.
Caption: Synthetic pathway for this compound.
References
Application Notes and Protocols: cis-2-tert-Butylcyclohexyl Acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of cis-2-tert-butylcyclohexyl acetate (B1210297) in organic synthesis, with a primary focus on its preparation for the fragrance industry. While its use is predominantly in the formulation of scents, the stereoselective synthesis of its precursor, cis-2-tert-butylcyclohexanol (B1618334), presents valuable insights into catalytic hydrogenation and stereocontrol.
Introduction
cis-2-tert-Butylcyclohexyl acetate is a key fragrance ingredient valued for its rich, fruity, and woody aroma. Its synthesis is a notable example of stereoselective catalysis, where the formation of the cis-isomer is crucial for the desired olfactory properties. The bulky tert-butyl group effectively locks the cyclohexane (B81311) ring in a specific conformation, making this molecule a subject of interest in stereochemical studies. While direct applications in complex organic synthesis or drug development are not widely reported, the methodologies for its preparation are of significant academic and industrial importance.
Primary Application: Fragrance Ingredient
This compound is extensively used in the fragrance industry for its pleasant and lasting scent. It is a component in various perfumes, cosmetics, soaps, and other scented products. The distinct aroma of the cis-isomer is more sought after than its trans counterpart, making stereoselective synthesis a critical aspect of its production.
Synthetic Protocols
The synthesis of this compound is typically a two-step process:
-
Stereoselective Hydrogenation: Catalytic hydrogenation of 2-tert-butylphenol (B146161) to predominantly yield cis-2-tert-butylcyclohexanol.
-
Esterification: Acetylation of the cis-alcohol to form the final acetate product.
Protocol 1: Stereoselective Hydrogenation of 2-tert-Butylphenol
This protocol is based on a patented method that achieves a high cis to trans isomer ratio through the use of a specific catalyst system.[1]
Objective: To synthesize cis-2-tert-butylcyclohexanol with high stereoselectivity.
Materials:
-
2-tert-Butylphenol
-
This compound (as an additive)
-
Raney Nickel-Iron catalyst
-
Hydrogen gas
-
Autoclave with stirrer
Experimental Procedure:
-
Charge a stirred autoclave with 520 g of 2-tert-butylphenol, 80 g of this compound, and 17 g of water-moist Raney Nickel-Iron catalyst.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 20 bar.
-
Heat the reaction mixture to 130°C and maintain for 10 hours with constant stirring.
-
Reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst. The resulting crude mixture contains cis-2-tert-butylcyclohexanol.
Results:
This method has been reported to yield a crude mixture with a cis to trans isomer ratio of up to 95:5 for 2-tert-butylcyclohexanol. The presence of this compound in the reaction mixture is noted to enhance the catalyst's lifespan and maintain high cis-selectivity over repeated uses.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2-tert-Butylphenol | [1] |
| Catalyst | Raney Nickel-Iron | [1] |
| Additive | This compound | [1] |
| Hydrogen Pressure | 20 bar | [1] |
| Reaction Temperature | 130°C (10h), then 100°C (3h) | [1] |
| cis:trans Isomer Ratio | up to 95:5 | [1] |
Protocol 2: Esterification of cis-2-tert-Butylcyclohexanol
Objective: To synthesize this compound from the corresponding alcohol.
Materials:
-
cis-2-tert-Butylcyclohexanol
-
Acetic anhydride
-
Anhydrous sodium acetate (catalyst)
Experimental Procedure:
-
In a flask equipped with a reflux condenser, combine 295-305 g of cis-2-tert-butylcyclohexanol, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.
-
Heat the mixture to 145-150°C and maintain at reflux for 5 hours.
-
After cooling, wash the reaction mixture successively with water, a 2% sodium hydroxide (B78521) solution, and a saturated sodium chloride solution.
-
Separate the organic layer and perform vacuum fractionation to purify the this compound.
Results:
This procedure yields 370-380 g of the final product.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | cis-2-tert-Butylcyclohexanol |
| Reagent | Acetic anhydride |
| Catalyst | Anhydrous sodium acetate |
| Reaction Temperature | 145-150°C |
| Reaction Time | 5 hours |
| Product Yield | 370-380 g |
Visualized Workflows and Mechanisms
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Stereoselective Hydrogenation Concept
The stereoselectivity of the hydrogenation is governed by the catalyst and reaction conditions, favoring the formation of the cis isomer.
Caption: Conceptual diagram of stereoselective hydrogenation.
Conclusion
The primary application of this compound lies within the fragrance industry. The synthetic route to this valuable molecule, particularly the stereoselective hydrogenation of 2-tert-butylphenol, is a well-documented process that offers high yields of the desired cis-isomer. The protocols and data presented here provide a comprehensive guide for researchers and professionals interested in the synthesis of this important fragrance component. Further research could explore the potential of this compound or its chiral precursor as a building block in other areas of organic synthesis.
References
Application Notes: Synthesis and Stereochemical Control of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-tert-Butylcyclohexyl acetate (B1210297) is a chiral molecule of significant interest, primarily as a fragrance ingredient in perfumes, cosmetics, and other consumer products.[][2] While the term "chiral auxiliary" typically refers to a chiral molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, the available literature does not describe cis-2-tert-butylcyclohexyl acetate being used in this capacity. Instead, the focus of research has been on the stereoselective synthesis of the cis-isomer itself, which is often the more desired isomer for fragrance applications. These synthetic methods provide valuable insights into controlling stereochemistry on a cyclohexane (B81311) ring, a common motif in pharmacologically active molecules.
This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on achieving high diastereoselectivity for the cis isomer.
Synthesis of this compound
The primary route to this compound involves a two-step process:
-
Hydrogenation of o-tert-butylphenol to produce 2-tert-butylcyclohexanol (B1585498).
-
Esterification of 2-tert-butylcyclohexanol with an acetylating agent to yield the final product.
The key to obtaining a high concentration of the cis isomer lies in the stereocontrolled hydrogenation of the phenol (B47542) precursor.
Stereoselective Hydrogenation of o-tert-Butylphenol
The catalytic hydrogenation of o-tert-butylphenol can lead to a mixture of cis- and trans-2-tert-butylcyclohexanol. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the cis isomer.
Experimental Protocol: Catalytic Hydrogenation of o-tert-Butylphenol to cis-2-tert-Butylcyclohexanol (B1618334)
This protocol is adapted from a patented method for producing a high-cis mixture of 2-tert-butylcyclohexanol.[3]
Materials:
-
o-tert-Butylphenol
-
2-tert-Butylcyclohexyl acetate
-
Raney nickel-iron catalyst (water content ~44%, nickel content ~45%, iron content ~8%)
-
Hydrogen gas
-
Stirred autoclave with gassing stirrer
Procedure:
-
Charge a stirred autoclave with 520 g of 2-tert-butylphenol (B146161), 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of Raney nickel-iron catalyst.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen to 20 bar.
-
Heat the mixture to 130°C and maintain for 10 hours with vigorous stirring.
-
Reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. The resulting crude mixture contains 2-tert-butylcyclohexanol with a high cis to trans isomer ratio.
Quantitative Data for Hydrogenation
| Parameter | Value | Reference |
| Substrate | o-tert-Butylphenol | [3] |
| Catalyst | Raney nickel-iron | [3] |
| Additive | 2-tert-Butylcyclohexyl acetate | [3] |
| Temperature | 130°C (10h), then 100°C (3h) | [3] |
| Pressure | 20 bar H₂ | [3] |
| cis:trans Ratio | up to 95:5 | [3][4] |
Esterification of cis-2-tert-Butylcyclohexanol
The final step is the acetylation of the alcohol to form the acetate ester. This reaction is typically not stereospecific and proceeds with retention of the alcohol's stereochemistry.
Experimental Protocol: Esterification of 2-tert-Butylcyclohexanol
This protocol is based on a described industrial synthesis method.[5]
Materials:
-
2-tert-Butylcyclohexanol (high cis mixture)
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Round-bottom flask with reflux condenser and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 295-305 g of 2-tert-butylcyclohexanol, 15-25 g of anhydrous sodium acetate, and 205-215 g of acetic anhydride.
-
Heat the mixture to 145-150°C and maintain at reflux for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash successively with water, a 2% aqueous sodium hydroxide (B78521) solution, and a saturated sodium chloride solution.
-
Separate the organic layer and purify by vacuum fractionation to obtain this compound.
Quantitative Data for Esterification
| Parameter | Value | Reference |
| Substrate | 2-tert-Butylcyclohexanol | [5] |
| Acetylating Agent | Acetic anhydride | [5] |
| Catalyst | Anhydrous sodium acetate | [5] |
| Temperature | 145-150°C | [5] |
| Reaction Time | 5 hours | [5] |
Logical Workflow for Synthesis
The following diagram illustrates the synthetic pathway from o-tert-butylphenol to high-purity this compound.
Caption: Synthetic workflow for this compound.
Applications and Significance
The primary application of this compound is in the fragrance industry, where its specific stereoisomer provides a desirable scent profile. The synthetic protocols detailed here are crucial for producing this isomer with high purity. For researchers in drug development, the methodologies for controlling the stereochemistry of substituted cyclohexanes are of broader interest, as the cyclohexane ring is a common scaffold in medicinal chemistry. The principles of directed hydrogenation can be applied to the synthesis of other complex chiral molecules.
References
- 2. 2-tert-Butylcyclohexyl acetate | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 4. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 5. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction Kinetics of cis-2-tert-Butylcyclohexyl Acetate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-2-tert-Butylcyclohexyl acetate (B1210297) is a key fragrance ingredient known for its characteristic woody and fruity aroma. Understanding the reaction kinetics of its formation is crucial for optimizing synthesis protocols, maximizing yield and purity, and ensuring process scalability in industrial applications. These application notes provide a comprehensive overview of the experimental protocols for studying the reaction kinetics of cis-2-tert-Butylcyclohexyl acetate formation via the esterification of cis-2-tert-butylcyclohexanol (B1618334). The protocols and data presented herein are illustrative and designed to serve as a foundational guide for researchers.
Reaction Principle
The formation of this compound is typically achieved through the esterification of cis-2-tert-butylcyclohexanol with an acetylating agent, such as acetic anhydride (B1165640) or acetic acid, often in the presence of an acid catalyst. The general reaction is depicted below:

Figure 1. General reaction scheme for the acid-catalyzed esterification of cis-2-tert-butylcyclohexanol.
The kinetics of this reaction can be influenced by several factors, including temperature, reactant concentrations, catalyst loading, and the choice of solvent. A thorough kinetic study involves systematically varying these parameters and monitoring the reaction progress over time.
Experimental Protocols
Protocol 1: Kinetic Study of Acid-Catalyzed Esterification
This protocol describes a typical procedure for determining the reaction kinetics of the esterification of cis-2-tert-butylcyclohexanol with acetic anhydride using sulfuric acid as a catalyst.
Materials:
-
cis-2-tert-Butylcyclohexanol (≥98% purity)
-
Acetic anhydride (≥99% purity)
-
Sulfuric acid (98%)
-
Toluene (B28343) (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Constant temperature circulating bath
-
Autosampler-equipped Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor and connect it to the circulating bath. Set the desired reaction temperature (e.g., 60 °C).
-
Charging Reactants: Charge the reactor with cis-2-tert-butylcyclohexanol (e.g., 0.1 mol) and toluene (to achieve the desired initial concentration). Add a known amount of the internal standard.
-
Initiating the Reaction: Once the reactor contents have reached the set temperature, add a pre-determined amount of acetic anhydride (e.g., 0.12 mol). The reaction is initiated by the addition of the sulfuric acid catalyst (e.g., 0.5 mol%).
-
Sampling: Start the timer immediately after catalyst addition. Withdraw aliquots (e.g., 0.2 mL) from the reaction mixture at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
Quenching: Immediately quench each aliquot in a vial containing a saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Work-up for Analysis: Add a suitable extraction solvent (e.g., diethyl ether) to the quenched aliquot, vortex, and allow the layers to separate. Collect the organic layer and dry it over anhydrous magnesium sulfate.
-
GC Analysis: Analyze the organic layer by GC-FID to determine the concentrations of cis-2-tert-butylcyclohexanol and this compound relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant (cis-2-tert-butylcyclohexanol) or product (this compound) as a function of time. From this data, determine the initial reaction rate and the rate constant.
Visualizing the Experimental Workflow
Caption: Workflow for a typical kinetic experiment.
Data Presentation
The following tables present hypothetical, yet realistic, data that could be obtained from a kinetic study as described in Protocol 1.
Table 1: Effect of Temperature on Reaction Rate
| Temperature (°C) | Initial [cis-2-tert-butylcyclohexanol] (M) | Initial [Acetic Anhydride] (M) | Catalyst [H₂SO₄] (mol%) | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| 50 | 0.5 | 0.6 | 0.5 | 1.2 x 10⁻⁴ | 4.0 x 10⁻⁴ |
| 60 | 0.5 | 0.6 | 0.5 | 2.5 x 10⁻⁴ | 8.3 x 10⁻⁴ |
| 70 | 0.5 | 0.6 | 0.5 | 4.8 x 10⁻⁴ | 1.6 x 10⁻³ |
Table 2: Effect of Reactant Concentration on Reaction Rate (at 60 °C)
| [cis-2-tert-butylcyclohexanol] (M) | [Acetic Anhydride] (M) | Catalyst [H₂SO₄] (mol%) | Initial Rate (M/s) |
| 0.25 | 0.6 | 0.5 | 1.25 x 10⁻⁴ |
| 0.5 | 0.6 | 0.5 | 2.5 x 10⁻⁴ |
| 0.5 | 0.3 | 0.5 | 1.25 x 10⁻⁴ |
| 0.5 | 0.9 | 0.5 | 3.75 x 10⁻⁴ |
Table 3: Effect of Catalyst Loading on Reaction Rate (at 60 °C)
| [cis-2-tert-butylcyclohexanol] (M) | [Acetic Anhydride] (M) | Catalyst [H₂SO₄] (mol%) | Initial Rate (M/s) |
| 0.5 | 0.6 | 0.25 | 1.25 x 10⁻⁴ |
| 0.5 | 0.6 | 0.5 | 2.5 x 10⁻⁴ |
| 0.5 | 0.6 | 1.0 | 5.0 x 10⁻⁴ |
Kinetic Analysis and Signaling Pathways
The data from these experiments can be used to determine the rate law for the reaction. For an acid-catalyzed esterification, the rate law can often be expressed as:
Rate = k[cis-2-tert-butylcyclohexanol]ᵃ[Acetic Anhydride]ᵇ[H⁺]ᶜ
where a, b, and c are the reaction orders with respect to each component. The data in the tables suggest that the reaction is first order with respect to cis-2-tert-butylcyclohexanol, first order with respect to acetic anhydride, and first order with respect to the catalyst concentration.
The Arrhenius equation can be used with the data from Table 1 to calculate the activation energy (Ea) for the reaction.
Visualizing the Logical Relationship in Kinetic Analysis
Caption: Logical flow from experimental data to kinetic model.
Conclusion
These application notes provide a framework for conducting a systematic kinetic study of the formation of this compound. By following the outlined protocols and principles of data analysis, researchers can gain valuable insights into the reaction mechanism and optimize the synthesis of this important fragrance compound. The provided data and workflows serve as a practical guide for designing and executing such studies.
Application Notes and Protocols for the Hydrolysis of cis-2-tert-Butylcyclohexyl Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The hydrolysis of esters is a fundamental reaction in organic chemistry with significant implications in various fields, including drug metabolism and prodrug activation. The stereochemistry of the ester can play a crucial role in its reactivity. This document provides a detailed analysis of the reaction mechanism for the hydrolysis of cis-2-tert-Butylcyclohexyl acetate (B1210297), a sterically hindered cyclic ester. Understanding the hydrolysis of this compound provides insights into how substituent positioning on a cyclohexane (B81311) ring affects reaction rates and pathways. Both acid-catalyzed and base-promoted (saponification) hydrolysis mechanisms will be discussed.
Reaction Mechanisms
The hydrolysis of cis-2-tert-Butylcyclohexyl acetate can proceed via two primary pathways: acid-catalyzed hydrolysis and base-promoted hydrolysis (saponification). The bulky tert-butyl group at the C-2 position introduces significant steric hindrance, which influences the rate of these reactions.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of the Fischer esterification reaction.[1][2] The reaction is typically carried out by heating the ester in the presence of an aqueous solution of a strong, non-nucleophilic acid, such as sulfuric acid or hydrochloric acid.[3][4]
The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺), making the carbonyl carbon more electrophilic.[2][3][4]
-
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2] The steric bulk of the cis-2-tert-butyl group can impede the approach of the water molecule.[5]
-
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting the original alcohol moiety into a good leaving group (an alcohol).
-
Elimination of the alcohol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (cis-2-tert-butylcyclohexanol).
-
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the carboxylic acid product (acetic acid) and regenerate the acid catalyst.[3][4]
Base-Promoted Hydrolysis (Saponification)
Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion.[1][6] It is typically carried out using a strong base, such as sodium hydroxide (B78521).[7][8]
The mechanism proceeds as follows:
-
Nucleophilic attack by hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (cis-2-tert-butylcyclohexoxide).[8]
-
Acid-base reaction: The alkoxide is a strong base and rapidly deprotonates the newly formed carboxylic acid (acetic acid) in an irreversible step. This final acid-base reaction drives the equilibrium towards the products, forming a carboxylate salt (sodium acetate) and the alcohol (cis-2-tert-butylcyclohexanol).[6][8]
The steric hindrance from the cis-2-tert-butyl group is expected to decrease the rate of the initial nucleophilic attack by the hydroxide ion.
Quantitative Data
While specific kinetic data for the hydrolysis of this compound was not found, a study by Chapman, Parker, and Smith (1960) provides valuable insights into the effect of stereochemistry on the rate of alkaline hydrolysis of related cyclohexyl acetates.[9] The rates of alkaline hydrolysis for cis- and trans-4-tert-butylcyclohexyl acetates were measured, where the tert-butyl group locks the conformation, forcing the acetate group into an axial or equatorial position, respectively. This data can be used to infer the relative reactivity of the cis-2-tert-butyl isomer. In this compound, the bulky tert-butyl group will likely force the acetate group into an axial position to minimize steric strain, which is expected to result in a slower hydrolysis rate compared to an unhindered equatorial acetate.
| Compound | Temperature (°C) | Rate Constant (k) (l mol⁻¹ s⁻¹) | Relative Rate |
| trans-4-tert-Butylcyclohexyl acetate (equatorial) | 57.5 | 0.00627 | 6.64 |
| cis-4-tert-Butylcyclohexyl acetate (axial) | 57.5 | 0.000944 | 1.00 |
Data adapted from Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). Conformation and Reactivity. Part II. The Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society, 3634-3640.[9]
Experimental Protocols
The following are generalized protocols for monitoring the hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
Objective: To monitor the rate of acid-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Dioxane (or another suitable co-solvent)
-
Standardized 1 M Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Thermostated water bath or reaction block
-
Reaction vials with magnetic stir bars
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Internal standard (e.g., decane)
Procedure:
-
Prepare a stock solution of this compound in dioxane.
-
In a series of reaction vials, add the appropriate volumes of the ester stock solution, deionized water, and dioxane to achieve the desired final concentrations.
-
Place the vials in a thermostated water bath set to the desired reaction temperature (e.g., 50 °C) and allow them to equilibrate.
-
Initiate the reaction by adding a pre-heated aliquot of 1 M sulfuric acid to each vial.
-
At specific time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a vial containing a quenching solution and an internal standard.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC-MS or HPLC to determine the concentration of the remaining ester and the formed alcohol.
-
Plot the concentration of the ester versus time to determine the reaction rate.
Protocol 2: Base-Promoted Hydrolysis (Saponification)
Objective: To determine the rate constant for the saponification of this compound.
Materials:
-
This compound
-
Ethanol (or another suitable co-solvent)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Standardized 0.05 M Hydrochloric Acid (HCl)
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Conical flasks
-
Burette
Procedure:
-
Prepare a stock solution of this compound in ethanol.
-
In a conical flask, add a known volume of the ester stock solution and allow it to equilibrate in a thermostated water bath at the desired temperature (e.g., 25 °C).
-
In a separate flask, bring a known volume of 0.1 M NaOH solution to the same temperature.
-
Initiate the reaction by mixing the two solutions.
-
At various time intervals, withdraw a known volume of the reaction mixture and quench it by adding it to a flask containing a known excess of 0.05 M HCl.
-
Immediately back-titrate the unreacted HCl with standardized 0.1 M NaOH using phenolphthalein as an indicator.
-
The concentration of unreacted NaOH in the reaction mixture at each time point can be calculated.
-
Plot the appropriate function of concentration versus time (for a second-order reaction) to determine the rate constant.
Visualizations
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Caption: Base-Promoted Hydrolysis (Saponification) Mechanism.
Caption: Experimental Workflow for Kinetic Analysis.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-tert-Butylcyclohexyl Acetate|CAS 88-41-5 [benchchem.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Workup and Purification of cis-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the workup and purification of cis-2-tert-Butylcyclohexyl acetate (B1210297) following its synthesis, typically via the esterification of cis-2-tert-butylcyclohexanol. The procedures outlined are designed to ensure the isolation of a high-purity product suitable for research and development applications.
Introduction
cis-2-tert-Butylcyclohexyl acetate is a valuable fragrance ingredient and a common building block in organic synthesis. Its purification is crucial to remove unreacted starting materials, catalysts, and byproducts. The following protocols describe a standard extractive workup procedure followed by purification via vacuum distillation, a common and effective method for esters of this type.
Data Presentation
The efficiency of the workup and purification process can be evaluated based on the yield and purity of the final product. The following table summarizes expected outcomes from the described protocol.
| Parameter | Expected Value | Method of Analysis |
| Overall Yield | 85-95% | Gravimetric Analysis |
| Purity | >98% | Gas Chromatography (GC) |
| Appearance | Colorless Liquid | Visual Inspection |
| Boiling Point | Approx. 237 °C (at 760 mmHg) | Ebulliometry |
Experimental Protocols
This section details the step-by-step methodology for the workup and purification of this compound from a crude reaction mixture.
Materials and Reagents
-
Crude this compound reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Separatory funnel (appropriate size for the reaction scale)
-
Erlenmeyer flasks
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum distillation apparatus (including a distillation head, condenser, receiving flask, and vacuum source)
-
Heating mantle
-
Magnetic stirrer and stir bars
Protocol 1: Extractive Workup
-
Quenching: If the esterification was performed using acetic anhydride, the reaction mixture should first be cooled to room temperature. Slowly and cautiously, add deionized water to the reaction mixture with stirring to quench any unreacted acetic anhydride. This process is exothermic and may cause bubbling as acetic acid is formed.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate to dissolve the organic components. The volume of ethyl acetate should be roughly equal to the volume of the aqueous layer.
-
Washing with Sodium Bicarbonate: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. The volume should be approximately one-third to one-half of the organic layer volume. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution (neutralization of acidic components). Allow the layers to separate and discard the lower aqueous layer. Repeat this washing step until no more gas evolution is observed. This step is crucial for removing any unreacted carboxylic acid and other acidic impurities.
-
Washing with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water-soluble impurities and aids in the separation of the organic and aqueous layers. Discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that all residual water has been absorbed.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate, yielding the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Place the crude this compound in a round-bottom flask with a magnetic stir bar.
-
Distillation: Heat the flask in a heating mantle while stirring. Apply a vacuum and slowly increase the temperature. Collect the fraction that distills at the appropriate boiling point for this compound under the applied pressure. The literature boiling point is approximately 237 °C at atmospheric pressure; this will be significantly lower under vacuum.
-
Product Collection: Collect the purified product in a pre-weighed receiving flask.
-
Analysis: Analyze the purified product for purity using Gas Chromatography (GC) and confirm its identity using spectroscopic methods such as NMR or IR if necessary.
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the workup and purification of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of cis-2-tert-Butylcyclohexyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and stereoselectivity of cis-2-tert-Butylcyclohexyl acetate (B1210297) synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cis-2-tert-Butylcyclohexyl acetate, focusing on a popular two-step synthetic route: the hydrogenation of 2-tert-butylphenol (B146161) to 2-tert-butylcyclohexanol (B1585498), followed by esterification.
Issue 1: Low Cis:Trans Isomer Ratio in 2-tert-Butylcyclohexanol
Q: My hydrogenation of 2-tert-butylphenol is producing a high proportion of the trans-isomer of 2-tert-butylcyclohexanol. How can I increase the yield of the desired cis-isomer?
A: Achieving a high cis:trans isomer ratio is a common challenge. The cis-isomer is often favored for its specific fragrance properties.[1] Here are several factors to consider for optimizing the stereoselectivity of the hydrogenation reaction:
-
Catalyst Selection: The choice of catalyst is critical. While various catalysts can be used, a Raney nickel-iron catalyst has been shown to produce a high cis:trans ratio, potentially up to 95:5.[2][3]
-
Reaction Additives: The addition of this compound to the hydrogenation reaction mixture has been demonstrated to significantly improve the cis:trans ratio and extend the catalyst's lifespan.[2][3]
-
Temperature and Pressure: Controlling the reaction temperature and hydrogen pressure is crucial. For the hydrogenation of 2-tert-butylphenol using a Raney nickel-iron catalyst, a temperature range of 90 to 130°C and a hydrogen pressure of 10 to 20 bar are recommended.[2][3]
-
Solvent Effects: The choice of solvent can influence the stereoselectivity of the reduction of the intermediate ketone. For example, using a sterically hindered reducing agent like L-selectride in THF at low temperatures (-78 °C) has been reported to yield a high percentage of the cis-alcohol.[1]
Issue 2: Low Yield of 2-tert-Butylcyclohexyl Acetate During Esterification
Q: I am experiencing a low yield during the esterification of 2-tert-butylcyclohexanol with acetic acid (Fischer Esterification). What are the possible causes and solutions?
A: Low yields in Fischer esterification of bulky secondary alcohols like 2-tert-butylcyclohexanol are often attributed to steric hindrance.[4] The bulky tert-butyl group can impede the approach of the alcohol to the carbonyl carbon of the carboxylic acid.[4]
Here are some troubleshooting steps and alternative methods:
-
Use of a More Reactive Acetylating Agent: Instead of acetic acid, consider using a more reactive acylating agent like acetic anhydride. This method often proceeds more readily and can be performed with or without a catalyst.[5]
-
Driving the Equilibrium: Fischer esterification is a reversible reaction.[6][7] To drive the reaction towards the product, you can:
-
Catalyst Choice for Acetic Anhydride Method: When using acetic anhydride, the addition of a catalyst such as anhydrous sodium acetate can facilitate the reaction.[5][8]
-
Enzymatic Acetylation: For a highly selective and efficient alternative, consider enzymatic acetylation. The lipase (B570770) Candida antarctica A (CALA) has been successfully used for the acetylation of cis-4-(tert-butyl)cyclohexanol, achieving high yields.[1]
Issue 3: Impurities in the Final Product
Q: My final product of this compound contains unreacted starting materials and byproducts. What are the recommended purification methods?
A: Proper purification is essential to obtain high-purity this compound. The following methods are commonly employed:
-
Washing: After the esterification reaction, the crude product should be washed successively with water, a dilute basic solution (e.g., 2% NaOH solution) to remove unreacted acetic acid or acetic anhydride, and finally with saturated brine to aid in the separation of aqueous and organic layers.[5]
-
Distillation: Vacuum fractionation (distillation under reduced pressure) is an effective method to separate the desired ester from unreacted alcohol and other impurities with different boiling points.[5][8]
-
Recrystallization: If the product is a solid at or near room temperature, recrystallization can be an effective purification technique.[5]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: A common and industrially relevant synthesis involves a three-step process:
-
Alkylation: Phenol is reacted with isobutylene (B52900) in the presence of an acid catalyst (e.g., anhydrous AlCl3 and concentrated H2SO4) to produce o-tert-butylphenol.[5][8]
-
Hydrogenation: The o-tert-butylphenol is then catalytically hydrogenated to form 2-tert-butylcyclohexanol. The choice of catalyst and reaction conditions is crucial for maximizing the cis-isomer content.[2][3][8]
-
Esterification: Finally, the 2-tert-butylcyclohexanol is esterified, typically with acetic anhydride, to yield 2-tert-butylcyclohexyl acetate.[5][8]
Q2: Why is the cis-isomer of 2-tert-Butylcyclohexyl acetate often preferred?
A2: The cis-isomer of 2-tert-butylcyclohexyl acetate is reported to have a more potent and desirable fragrance compared to the trans-isomer, making it more valuable in the fragrance industry.[1]
Q3: Are there any biocatalytic methods for synthesizing this compound?
A3: Yes, biocatalytic routes offer a highly stereoselective alternative. One such method involves the stereoselective reduction of 4-(tert-butyl)cyclohexanone using an alcohol dehydrogenase (ADH) to produce cis-4-(tert-butyl)cyclohexanol, followed by enzymatic acetylation using a lipase like Candida antarctica A (CALA).[1] This approach can yield the product with high diastereoisomeric purity.[1]
Data Presentation
Table 1: Influence of Reaction Conditions on Cis:Trans Isomer Ratio of 2-tert-Butylcyclohexanol
| Catalyst | Additive | Temperature (°C) | Hydrogen Pressure (bar) | Resulting Cis:Trans Ratio | Reference |
| Raney Nickel-Iron | 2-tert-Butylcyclohexyl acetate | 90 - 130 | 10 - 20 | Up to 95:5 | [2][3] |
| Rhodium | - | Not specified | Not specified | Lower stereoselectivity | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butylcyclohexanol via Hydrogenation of 2-tert-Butylphenol
This protocol is adapted from patent literature describing a method to achieve a high cis:trans isomer ratio.[2][3]
-
Materials:
-
2-tert-butylphenol
-
2-tert-butylcyclohexyl acetate
-
Raney nickel-iron catalyst
-
Ethanol (solvent, optional)
-
Pressurized hydrogenation reactor (autoclave)
-
-
Procedure:
-
In a stirred autoclave, combine 2-tert-butylphenol and 2-tert-butylcyclohexyl acetate. A weight ratio of approximately 7:1 to 9:1 (phenol:acetate) is suggested.[3]
-
Add the Raney nickel-iron catalyst. The weight ratio of catalyst to 2-tert-butylphenol should be in the range of 0.01:1 to 0.03:1.[3]
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 10-20 bar.[3]
-
Heat the mixture to 90-130 °C while stirring.[3]
-
Maintain these conditions for several hours until the reaction is complete (monitoring by GC is recommended).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The resulting crude product is a mixture of cis- and trans-2-tert-butylcyclohexanol, with a high proportion of the cis-isomer.
-
Protocol 2: Esterification of 2-tert-Butylcyclohexanol with Acetic Anhydride
This protocol is based on a general method for the synthesis of 2-tert-butylcyclohexyl acetate.[5]
-
Materials:
-
2-tert-butylcyclohexanol
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
-
Procedure:
-
In a round-bottom flask, combine 2-tert-butylcyclohexanol, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture to reflux (approximately 145-150 °C) for 5 hours.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with:
-
Water
-
2% Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the resulting crude 2-tert-butylcyclohexyl acetate by vacuum distillation.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 3. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 4. Fischer esterification cannot be used to prepare tert-butyl esters. Inste.. [askfilo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of cis-2-tert-Butylcyclohexyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-tert-Butylcyclohexyl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of cis-2-tert-Butylcyclohexyl acetate?
The most prevalent impurities include:
-
trans-2-tert-Butylcyclohexyl acetate: The geometric isomer of the desired product.
-
Unreacted 2-tert-butylcyclohexanol (B1585498): The starting alcohol.
-
Acetic anhydride (B1165640) and acetic acid: Residual acetylating agent and its byproduct.
-
2-tert-butylcyclohexanone: An impurity that can be carried over from the synthesis of the starting material, 2-tert-butylcyclohexanol.
Q2: My final product has a strong vinegar-like odor. How can I remove it?
A vinegar-like odor is indicative of residual acetic acid. Acetic acid is a byproduct of the reaction between 2-tert-butylcyclohexanol and acetic anhydride. To remove it, the crude product should be thoroughly washed with a dilute aqueous solution of a weak base, such as 2% sodium hydroxide (B78521) solution or a saturated sodium bicarbonate solution, followed by washing with saturated brine (salt water). This neutralization and extraction process will effectively remove the acetic acid.[1]
Q3: The yield of my reaction is lower than expected. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction time or temperature may have been insufficient for the acetylation to go to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
-
Loss during workup: Emulsion formation during the aqueous washes can lead to product loss. Breaking the emulsion or careful separation of the organic layer is crucial. Additionally, ensure all equipment is properly rinsed to recover as much product as possible.
-
Sub-optimal catalyst amount: An insufficient amount of catalyst (e.g., anhydrous sodium acetate) can slow down the reaction rate.
-
Moisture in reactants: The presence of water can hydrolyze the acetic anhydride, reducing the amount available for the acetylation reaction. Ensure that all reactants and glassware are dry.
Q4: How can I minimize the formation of the trans-isomer?
The stereochemical outcome of the synthesis is largely dependent on the stereochemistry of the starting alcohol, 2-tert-butylcyclohexanol. To obtain a high purity of the cis-acetate, it is imperative to start with a high isomeric purity of cis-2-tert-butylcyclohexanol. The acetylation reaction itself generally proceeds with retention of stereochemistry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Two spots on TLC after reaction (one corresponding to starting material) | Incomplete reaction. | - Increase reaction time.- Ensure the reaction temperature is maintained at the optimal level (e.g., 145-150 °C).- Check the quality and quantity of the catalyst. |
| Product is cloudy or contains an aqueous layer after purification | Incomplete drying of the organic layer. | - Use a sufficient amount of a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).- Ensure adequate contact time between the organic layer and the drying agent.- Filter the drying agent thoroughly. |
| Broad peak or multiple peaks around the product peak in GC analysis | Presence of isomers or other closely boiling impurities. | - Optimize the GC method for better separation.- Consider purification by fractional distillation for higher purity. |
| Low purity of the final product despite following the protocol | Impure starting materials. | - Verify the purity of 2-tert-butylcyclohexanol and acetic anhydride before starting the synthesis.- Purify the starting materials if necessary. |
Quantitative Data on Impurities
The following table provides an example of the composition of a crude mixture from a related synthesis of the precursor, cis-2-tert-butylcyclohexanol. These impurities can potentially be carried over to the final acetate product.
| Compound | Percentage in Crude Mixture (%) |
| cis-2-tert-Butylcyclohexanol | 84.1 |
| trans-2-tert-Butylcyclohexanol | 4.6 |
| This compound | 10.5 |
| trans-2-tert-Butylcyclohexyl acetate | 0.5 |
| 2-tert-Butylcyclohexanone | 0.2 |
Note: This data is from the hydrogenation of 2-tert-butylphenol (B146161) to produce 2-tert-butylcyclohexanol and is illustrative of potential impurities.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method.[1]
Materials:
-
o-tert-Butylcyclohexanol (verdol): 295-305 g
-
Anhydrous sodium acetate: 15-25 g
-
Acetic anhydride: 205-215 g
-
2% Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate)
Procedure:
-
In a flask equipped with a reflux condenser and a heating mantle, combine o-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride.
-
Heat the mixture to reflux at 145-150 °C for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the mixture successively with water, 2% NaOH solution, and saturated common salt water.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum fractionation to obtain pure o-tert-butylcyclohexyl acetate (verdox).
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway and Common Impurities
Caption: Formation of this compound and common impurities.
References
increasing the cis to trans ratio in 2-tert-butylcyclohexyl acetate synthesis
Technical Support Center: Synthesis of 2-tert-Butylcyclohexyl Acetate (B1210297)
Welcome to the technical support center for the synthesis of 2-tert-butylcyclohexyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during this synthesis, with a particular focus on maximizing the cis-to-trans isomer ratio.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 2-tert-butylcyclohexyl acetate and its precursors.
Issue 1: Low Cis-to-Trans Isomer Ratio in the Final Product
-
Question: My final 2-tert-butylcyclohexyl acetate product has a high percentage of the trans isomer. How can I increase the proportion of the cis isomer?
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Answer: The stereochemistry of the final acetate is primarily determined during the hydrogenation of 2-tert-butylphenol (B146161) to 2-tert-butylcyclohexanol (B1585498). To favor the cis isomer, consider the following:
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Catalyst Selection: The choice of catalyst is critical. A Raney nickel-iron catalyst is reported to produce a high cis ratio, up to 95:5, especially when the hydrogenation is performed in the presence of some 2-tert-butylcyclohexyl acetate.[1][2] Treating a standard Raney nickel catalyst with an aqueous sodium borohydride (B1222165) solution before use can also significantly improve the cis selectivity, potentially increasing the cis:trans ratio from 80:20 to 92:8.[1]
-
Reaction Conditions: For hydrogenations using a Raney nickel-iron catalyst, maintaining a temperature of 90-130°C and a hydrogen pressure of 10-20 bar is recommended.[2]
-
Additives: The presence of 2-tert-butylcyclohexyl acetate in the hydrogenation of 2-tert-butylphenol not only enhances the cis selectivity but also extends the catalyst's lifetime.[1]
-
Issue 2: Incomplete Acetylation of 2-tert-Butylcyclohexanol
-
Question: I am observing unreacted 2-tert-butylcyclohexanol in my reaction mixture after the acetylation step. What could be the cause?
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Answer: Incomplete acetylation can be due to several factors:
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Steric Hindrance: The bulky tert-butyl group can sterically hinder the secondary alcohol, making the reaction slower than with unhindered alcohols.
-
Reagents and Catalysts: Ensure you are using a sufficient excess of acetic anhydride (B1165640). For sterically hindered alcohols, the addition of a catalyst like 4-(Dimethylamino)pyridine (DMAP) alongside a base like pyridine (B92270) or triethylamine (B128534) can significantly improve the reaction rate and yield.[3]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Purity of Reactants: Ensure your 2-tert-butylcyclohexanol is free from impurities and that the acetic anhydride has not been hydrolyzed by exposure to moisture.
-
Issue 3: Formation of Byproducts During Acetylation
-
Question: I am observing unexpected byproducts in my final product. What are the likely side reactions and how can I avoid them?
-
Answer: Potential side reactions during the acetylation of alcohols include:
-
Elimination: Under strongly acidic conditions, which can arise from the acetic acid byproduct, dehydration of the alcohol to form 2-tert-butylcyclohexene is possible, although less likely for a secondary alcohol compared to a tertiary one. Using a base like pyridine not only catalyzes the reaction but also neutralizes the acetic acid formed, minimizing acid-catalyzed side reactions.[4]
-
Rearrangement: While less common for this specific substrate, acid-catalyzed rearrangements of the cyclohexyl ring are a theoretical possibility. Maintaining non-acidic conditions is the best preventative measure.
-
Issue 4: Difficulty in Separating Cis and Trans Isomers
-
Question: How can I separate the cis and trans isomers of 2-tert-butylcyclohexyl acetate if my synthesis results in a mixture?
-
Answer: If you need to isolate the pure isomers, you can use standard purification techniques:
-
Column Chromatography: The cis and trans isomers have different polarities and can be separated by silica (B1680970) gel column chromatography. The less polar trans isomer will typically elute before the more polar cis isomer. A solvent system such as hexane/ethyl acetate with a gradually increasing gradient of the more polar solvent can be effective.[5]
-
Fractional Distillation: Due to a likely difference in boiling points, careful fractional distillation under reduced pressure may also be used to separate the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for controlling the cis:trans ratio in the synthesis of 2-tert-butylcyclohexyl acetate?
A1: The most effective method is to control the stereoselectivity of the catalytic hydrogenation of 2-tert-butylphenol to produce a high-purity cis-2-tert-butylcyclohexanol (B1618334). This alcohol is then esterified to the desired cis-acetate. The acetylation step itself does not typically alter the existing stereochemistry.
Q2: Which catalyst system provides the highest cis:trans ratio for the precursor alcohol?
A2: Based on available data, the hydrogenation of 2-tert-butylphenol using a Raney nickel-iron catalyst in the presence of 2-tert-butylcyclohexyl acetate can achieve a cis:trans ratio of up to 95:5 for the resulting 2-tert-butylcyclohexanol.[1][2]
Q3: Can I use a rhodium catalyst for the hydrogenation?
A3: Yes, rhodium catalysts can be used. However, they may offer lower stereoselectivity for the cis isomer compared to specialized nickel catalyst systems.[1] For the related hydrogenation of 4-tert-butylphenol, the addition of an acid like sulfuric acid to a rhodium-catalyzed reaction has been shown to improve the cis isomer content in the final acetylated product.[6]
Q4: What is a standard procedure for the acetylation of 2-tert-butylcyclohexanol?
A4: A common laboratory procedure involves dissolving the alcohol in a solvent like pyridine, which also acts as a base. Acetic anhydride is then added, typically at 0°C, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched, and the product is extracted and purified.[4]
Q5: How can I monitor the progress of the acetylation reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the less polar product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring of the reaction progress and for determining the final cis:trans isomer ratio.[7]
Quantitative Data Presentation
The following table summarizes the cis:trans isomer ratios achieved in the synthesis of 2-tert-butylcyclohexanol or related compounds under various conditions.
| Precursor | Catalyst System | Additive/Solvent | Temperature (°C) | Pressure (bar) | Achieved Cis:Trans Ratio | Reference(s) |
| 2-tert-Butylphenol | Raney Nickel-Iron | 2-tert-Butylcyclohexyl acetate | 100 - 130 | 20 | Up to 95:5 | [1][2] |
| 2-tert-Butylphenol | Raney Nickel (treated with NaBH₄) | Not specified | 85 | 80 | 92:8 | [1] |
| 2-tert-Butylphenol | Raney Nickel (untreated) | Not specified | 85 | 80 | 80:20 | [1] |
| 4-tert-Butylphenol | Rhodium on Carbon | Isopropanol / Sulfuric Acid | 40 | ~21 | 87.2:12.8 (in acetate) | [6] |
| 4-tert-Butylcyclohexanone | Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | Isopropanol / NADP⁺ | Not specified | N/A | >99% de (cis-alcohol) | [8] |
Experimental Protocols
Protocol 1: High Cis-Selective Hydrogenation of 2-tert-Butylphenol
This protocol is based on the method described in patent EP1345875B1 for achieving a high cis-to-trans ratio of 2-tert-butylcyclohexanol.[1]
-
Reactor Setup: In a stirred autoclave, combine 520 g of 2-tert-butylphenol, 80 g of 2-tert-butylcyclohexyl acetate, and 17 g of water-moist Raney nickel-iron catalyst.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the reactor to 20 bar with hydrogen.
-
Reaction Conditions: Heat the mixture to 130°C and maintain for 10 hours with stirring. Then, cool the reaction to 100°C and continue hydrogenation for an additional 3 hours.
-
Work-up: After cooling the reactor to room temperature and venting the hydrogen, remove the crude product mixture.
-
Purification: The catalyst is removed by filtration. The resulting crude product, enriched in cis-2-tert-butylcyclohexanol, can be purified by distillation. The cis:trans ratio can be determined by GC analysis. The resulting product mixture is reported to have a cis:trans ratio of 95:5 for the 2-tert-butylcyclohexanol.
Protocol 2: Acetylation of cis-2-tert-Butylcyclohexanol
This is a general procedure for the acetylation of an alcohol using acetic anhydride and pyridine.[4]
-
Reaction Setup: Dissolve one equivalent of cis-2-tert-butylcyclohexanol in dry pyridine (approximately 5-10 mL per mmol of alcohol) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Acetic Anhydride: Cool the solution to 0°C in an ice bath. Add 1.5 to 2.0 equivalents of acetic anhydride dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol.
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up:
-
Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography or vacuum distillation to yield pure cis-2-tert-butylcyclohexyl acetate.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Decision-making flowchart for troubleshooting a low cis:trans isomer ratio.
References
- 1. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 2. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US5977402A - Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 7. 2-tert-Butylcyclohexyl acetate | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Deactivation in 2-tert-Butylcyclohexyl Acetate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-tert-butylcyclohexyl acetate (B1210297).
Troubleshooting Guide & FAQs
This section addresses common issues related to catalyst deactivation in a question-and-answer format.
Q1: My reaction yield of 2-tert-butylcyclohexyl acetate is significantly lower than expected. Could catalyst deactivation be the cause?
A1: Yes, a lower-than-expected yield is a primary indicator of catalyst deactivation. Several factors related to the catalyst could be responsible:
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Loss of Active Sites: The catalyst may have lost its active sites due to poisoning, fouling, or thermal degradation.
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Insufficient Catalyst Loading: Ensure the correct catalyst-to-reactant ratio is used. For instance, when using sulfuric acid with acetic anhydride (B1165640), a typical amount is 0.01 to 5 mole % based on the 4-tert-butylcyclohexanol.[1]
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Improper Catalyst Activation: If using a solid catalyst like a Raney nickel-iron catalyst for the precursor hydrogenation, ensure it has been properly activated according to the supplier's protocol.
Q2: I am observing a gradual decrease in reaction rate over several batches using the same catalyst. What could be the underlying issue?
A2: A gradual decline in reaction rate is a classic sign of progressive catalyst deactivation. The most common causes in this synthesis include:
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Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites. This is a known issue in esterification reactions.[2]
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Poisoning: Impurities in your reactants (2-tert-butylcyclohexanol, acetic anhydride/acid) or solvent can adsorb onto the catalyst's active sites, rendering them inactive. Common poisons for acid catalysts include nitrogen-containing organic compounds and metal ions.[2] For metal catalysts used in the precursor synthesis, sulfur or phosphorus compounds can act as poisons.[3]
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Water Content: The presence of water, either in the feedstock or as a reaction byproduct, can deactivate certain catalysts, particularly solid acid catalysts.[3]
Q3: How can I identify the specific cause of my catalyst's deactivation?
A3: Identifying the root cause is crucial for effective troubleshooting. A systematic approach is recommended:
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Feedstock Analysis: Analyze your starting materials (2-tert-butylcyclohexanol, acetic anhydride/acid, and any solvents) for potential impurities. Techniques like gas chromatography-mass spectrometry (GC-MS) can identify organic contaminants, while inductively coupled plasma (ICP) analysis can detect trace metals.
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Catalyst Characterization: Compare the properties of the fresh and spent catalyst. Techniques like BET surface area analysis can indicate fouling or sintering, while temperature-programmed desorption (TPD) can reveal changes in the number and strength of acid sites.[4]
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Process Condition Review: Scrutinize your reaction parameters. High temperatures can lead to thermal degradation or sintering of the catalyst.[5]
Q4: My solid acid catalyst (e.g., Amberlyst-15) has lost activity. Can it be regenerated?
A4: Yes, solid acid catalysts like Amberlyst-70 can often be regenerated.[2] The appropriate method depends on the cause of deactivation:
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Fouling: Washing the catalyst with a suitable solvent can remove adsorbed organic residues and polymers, which may restore some activity.[2]
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Poisoning by Metal Ions or Nitrogenous Compounds: An ion exchange process using a concentrated acid, such as sulfuric acid, can effectively remove these poisons and significantly improve catalytic activity.[2]
Q5: What are the best practices to prevent catalyst deactivation in 2-tert-butylcyclohexyl acetate synthesis?
A5: Proactive measures can significantly extend the life of your catalyst:
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Feedstock Purification: Ensure your reactants are of high purity and free from known catalyst poisons.
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Process Optimization: Operate within the recommended temperature and pressure ranges to avoid thermal stress on the catalyst.[5] In the hydrogenation of 2-tert-butylphenol (B146161) to its corresponding alcohol, reaction temperatures are typically between 50 and 200 °C, with hydrogen pressures between 1 and 100 bar.[6][7]
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Water Removal: If using a water-sensitive catalyst, ensure your reactants and reaction setup are dry.
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Regular Monitoring: Implement a schedule for monitoring catalyst performance to detect the early signs of deactivation.[5]
Quantitative Data on Catalyst Performance and Regeneration
The following table summarizes key quantitative data related to catalyst performance and regeneration from relevant studies.
| Parameter | Catalyst | Reactants | Conditions | Observation | Citation |
| Catalyst Loading | Sulfuric Acid | 4-tert-butylcyclohexanol, Acetic Anhydride | Esterification | 0.01 to 5 mole % based on the alcohol | [1] |
| Catalyst Loading | Anhydrous Sodium Acetate | 2-tert-butylcyclohexanol, Acetic Anhydride | 145-150°C, 5 hours | Effective for esterification | [8] |
| Catalyst Regeneration | Acetic Acid Treatment | Deactivated SCR Catalyst | Washing and Pickling | Denitrification efficiency of 92.12% was achieved after regeneration. | [9] |
| Catalyst Regeneration | Sulfuric Acid Treatment | Deactivated SCR Catalyst | Washing, Pickling, and Active Liquid Immersion | Restores catalyst activity by removing poisons. | [9][10] |
| Catalyst Stability | Cu2Zn1.25/Al2O3 | Cyclohexyl Acetate Hydrogenation | Batch Reactor | No deactivation observed after five runs. | [11] |
Experimental Protocols
Synthesis of 2-tert-Butylcyclohexyl Acetate via Esterification
This protocol describes a common laboratory method for the synthesis of 2-tert-butylcyclohexyl acetate.
Materials:
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2-tert-butylcyclohexanol
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Acetic anhydride
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Anhydrous sodium acetate (catalyst)[8]
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Diethyl ether
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Aqueous sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
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Combine 2-tert-butylcyclohexanol, anhydrous sodium acetate, and acetic anhydride in a round-bottom flask equipped with a reflux condenser. A typical reaction involves heating this mixture at 145-150°C for approximately 5 hours.[8]
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After the reaction is complete, allow the mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute sodium hydroxide (B78521) solution to neutralize excess acid, and finally with brine.[8]
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter to remove the drying agent.
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Purify the crude product by vacuum fractionation to isolate the 2-tert-butylcyclohexyl acetate.[8]
Catalyst Regeneration Protocol for a Solid Acid Catalyst
This protocol provides a general procedure for regenerating a solid acid catalyst that has been deactivated by poisoning.
Materials:
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Deactivated solid acid catalyst
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Concentrated sulfuric acid
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Deionized water
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Suitable solvent (e.g., methanol, acetone)
Procedure:
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Wash the deactivated catalyst with a suitable organic solvent to remove any loosely bound organic residues.[2]
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Carefully perform an ion exchange by suspending the catalyst in a concentrated sulfuric acid solution. This step should be conducted with appropriate safety precautions in a well-ventilated fume hood.[2]
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After the ion exchange, thoroughly wash the catalyst with deionized water until the washings are neutral.
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Dry the regenerated catalyst in an oven at a temperature appropriate for the specific catalyst material to remove any residual water before reuse.
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: Troubleshooting workflow for catalyst deactivation.
Signaling Pathway of Catalyst Deactivation
Caption: Signaling pathway of catalyst deactivation.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 3. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 6. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 7. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 8. 2-tert-Butylcyclohexyl Acetate|CAS 88-41-5 [benchchem.com]
- 9. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of cis-2-tert-Butylcyclohexyl Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-tert-Butylcyclohexyl acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of cis-2-tert-Butylcyclohexyl acetate, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Low yield of the desired this compound.
Possible Causes:
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Incomplete reaction: The esterification of cis-2-tert-Butylcyclohexanol (B1618334) may not have gone to completion.
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Suboptimal reaction temperature: The temperature may have been too low for the reaction to proceed efficiently.
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Inefficient catalyst: The catalyst used for the esterification may be inactive or used in an insufficient amount.
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Loss of product during workup: The desired product might be lost during the aqueous washing or extraction steps.
Solutions:
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the disappearance of the starting alcohol.
-
Temperature Optimization: Ensure the reaction is heated to the appropriate temperature. For acetylation with acetic anhydride (B1165640) and sodium acetate, a reflux temperature of 145-150°C for several hours is recommended.[1]
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Catalyst Check: Use a fresh, anhydrous catalyst. For the sodium acetate catalyzed reaction, ensure it is fully dry.
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Workup Procedure: Minimize the number of aqueous washes and ensure complete extraction of the product from the aqueous layer using a suitable organic solvent.
Question 2: The final product is a mixture of cis and trans isomers.
Possible Causes:
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Isomeric mixture of the starting alcohol: The precursor, 2-tert-Butylcyclohexanol (B1585498), was likely a mixture of cis and trans isomers. The esterification reaction itself does not typically alter the stereochemistry at the alcohol carbon.
-
Isomerization during a strong acid-catalyzed esterification: While less common, strongly acidic conditions could potentially lead to some isomerization.
Solutions:
-
High-Purity Starting Material: Start with a high-purity cis-2-tert-Butylcyclohexanol. The synthesis of the precursor alcohol should be optimized to yield a high cis:trans ratio. Using a Raney nickel-iron catalyst for the hydrogenation of 2-tert-butylphenol (B146161) can yield a cis:trans ratio of up to 95:5.[2][3]
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Mild Reaction Conditions: Employ milder esterification conditions. The use of acetic anhydride with a catalytic amount of sodium acetate is generally preferred to minimize side reactions.
Question 3: Presence of an alkene impurity in the final product.
Possible Cause:
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Elimination side reaction: Acid-catalyzed or high-temperature conditions can promote the elimination of acetic acid from the product, leading to the formation of 1-tert-butylcyclohexene and other isomeric alkenes. This is a common side reaction for tertiary and some sterically hindered secondary alcohols.
Solutions:
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Avoid Strong Acids: If possible, avoid strong acid catalysts like sulfuric acid or p-toluenesulfonic acid, especially at high temperatures.
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Moderate Reaction Temperature: Carry out the esterification at the lowest effective temperature to minimize elimination.
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Purification: The alkene byproduct can often be removed by careful fractional distillation, as its boiling point is typically lower than that of the acetate esters.
Question 4: The product contains unreacted acetic anhydride and acetic acid.
Possible Cause:
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Incomplete quenching and washing: The workup procedure was not sufficient to remove all the unreacted acylating agent and the acetic acid byproduct.
Solutions:
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Thorough Washing: Wash the organic layer thoroughly with water, followed by a saturated sodium bicarbonate solution to neutralize and remove any remaining acetic acid and hydrolyze residual acetic anhydride. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Vacuum Stripping: Residual volatile impurities can sometimes be removed under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the typical procedure for the synthesis of this compound?
A1: The synthesis is a two-step process. First, 2-tert-butylphenol is hydrogenated to produce 2-tert-butylcyclohexanol with a high cis isomer content.[2][3] The resulting cis-2-tert-butylcyclohexanol is then esterified using acetic anhydride, typically with anhydrous sodium acetate as a catalyst, followed by purification.[1]
Q2: How can I maximize the yield of the cis isomer of 2-tert-butylcyclohexanol?
A2: The choice of catalyst and reaction conditions during the hydrogenation of 2-tert-butylphenol is critical. Using a Raney nickel-iron catalyst in the presence of a small amount of 2-tert-butylcyclohexyl acetate has been shown to produce a high cis:trans isomer ratio, up to 95:5.[2][3]
Q3: What are the main side products to look out for?
A3: The primary side products are the trans-2-tert-Butylcyclohexyl acetate, which arises from an isomeric mixture of the starting alcohol, and 1-tert-butylcyclohexene (and other isomers), which is formed via an elimination reaction. Unreacted starting materials and residual reagents can also be present.
Q4: How can I purify the final product?
A4: Purification is typically achieved through fractional distillation under reduced pressure. This method is effective for separating the desired cis-acetate from the lower-boiling alkene byproducts and the slightly higher-boiling trans-acetate isomer.
Data Presentation
Table 1: Typical Product Distribution in the Synthesis of 2-tert-Butylcyclohexanol
| Catalyst System | Reaction Conditions | cis:trans Ratio | Reference |
| Raney Nickel-Iron & 2-tert-butylcyclohexyl acetate | 100-130°C, 20 bar H₂ | up to 95:5 | [2][3] |
| Raney Nickel (untreated) | 85°C, 80 bar H₂ | 80:20 | [2] |
| Raney Nickel (NaBH₄ treated) | Not specified | 92:8 | [2] |
Table 2: Common Impurities and their Boiling Points
| Compound | Boiling Point (°C at 760 mmHg) |
| 1-tert-Butylcyclohexene | ~168-170 |
| This compound | ~222 |
| trans-2-tert-Butylcyclohexyl acetate | ~224 |
| cis-2-tert-Butylcyclohexanol | ~212 |
| trans-2-tert-Butylcyclohexanol | ~214 |
Experimental Protocols
Protocol 1: Synthesis of cis-rich 2-tert-Butylcyclohexanol
This protocol is adapted from patent literature describing the hydrogenation of 2-tert-butylphenol.[2][3]
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Charging the Autoclave: In a stirred autoclave, charge 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate (in a mass ratio of approximately 7:1 to 9:1 to the phenol), and a Raney nickel-iron catalyst.
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Hydrogenation: Pressurize the autoclave with hydrogen to 20 bar. Heat the mixture to 130°C for 10 hours, then reduce the temperature to 100°C for an additional 3 hours.
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Workup: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The crude product, a mixture rich in cis-2-tert-butylcyclohexanol, can be used in the next step or purified by distillation.
Protocol 2: Esterification of cis-2-tert-Butylcyclohexanol
This protocol is based on a general method for the acetylation of alcohols.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cis-rich 2-tert-butylcyclohexanol, anhydrous sodium acetate (catalytic amount), and acetic anhydride (slight excess).
-
Reaction: Heat the mixture to reflux (approximately 145-150°C) for 5 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Transfer the mixture to a separatory funnel and wash successively with water, a 2% sodium hydroxide (B78521) solution, and a saturated sodium chloride solution.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum fractional distillation to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and resolving synthesis issues.
References
- 1. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 2. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 3. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
challenges in the scale-up of cis-2-tert-Butylcyclohexyl acetate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cis-2-tert-Butylcyclohexyl acetate (B1210297).
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, particularly during scale-up.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low cis- to trans-isomer ratio in 2-tert-butylcyclohexanol | Catalyst Inefficiency: The catalyst chosen may not be optimal for high cis-selectivity. For instance, rhodium catalysts can have low stereoselectivity.[1][2] Catalyst deactivation upon repeated use can also lower the cis-trans ratio.[1] | - Catalyst Selection: Employ a nickel/iron catalyst mixture, such as a Raney-nickel-iron catalyst, which has been shown to produce a high cis-trans isomer ratio of up to 95:5.[1][2] - Catalyst Longevity: The addition of 2-tert-butylcyclohexyl acetate to the hydrogenation reaction can significantly extend the life of the catalyst and maintain a high cis-trans ratio (above 90:10) for more than 10 uses.[1][2] |
| Suboptimal Reaction Conditions: Temperature and pressure play a crucial role in stereoselectivity. Higher temperatures can lead to decreased catalyst activity and lower cis-isomer formation.[1][2] | - Temperature Control: Maintain the reaction temperature between 90°C and 130°C for optimal results.[1][2] - Pressure Control: The hydrogen pressure should be maintained between 10 and 20 bar.[1][2] | |
| Incomplete Acetylation of cis-2-tert-butylcyclohexanol (B1618334) | Insufficient Acetylating Agent: The molar ratio of the acetylating agent (e.g., acetic anhydride) to the alcohol may be too low. | - Adjust Stoichiometry: Ensure a sufficient excess of the acetylating agent is used. |
| Reaction Conditions: The reaction time or temperature may be insufficient for the reaction to go to completion. | - Optimize Reaction Time and Temperature: A typical procedure involves refluxing for several hours. For example, heating at 145-150°C for 5 hours.[3] | |
| Presence of Impurities in the Final Product | Incomplete Hydrogenation: Unreacted 2-tert-butylphenol (B146161) or the intermediate 2-tert-butylcyclohexanone (B158629) may be present.[1] | - Monitor Reaction Progress: Use analytical techniques like GC to monitor the reaction and ensure the complete conversion of the starting material. - Purification: The final product should be purified by vacuum distillation to remove lower and higher boiling point impurities.[3] |
| Side Reactions: The formation of byproducts such as tert-butylbenzene (B1681246) can occur, particularly with rhodium catalysts.[1] | - Catalyst Choice: As mentioned, using a nickel/iron catalyst can minimize the formation of such byproducts. | |
| Hydrolysis of Acetate: Residual acid or water can lead to the hydrolysis of the ester back to the alcohol. | - Thorough Washing: After the reaction, wash the organic layer with a mild base (e.g., 2% NaOH solution, saturated sodium bicarbonate solution) and then with saturated brine to remove any unreacted acetic anhydride (B1165640) and acetic acid.[3] - Drying: Ensure the organic layer is thoroughly dried before the final distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in achieving a high yield of the cis-isomer?
A1: The choice of catalyst and the control of reaction conditions are paramount. A Raney-nickel-iron catalyst mixture in combination with the addition of 2-tert-butylcyclohexyl acetate to the hydrogenation of 2-tert-butylphenol has been shown to be highly effective in producing a cis-trans isomer ratio of up to 95:5.[1][2] Maintaining the optimal temperature (90-130°C) and hydrogen pressure (10-20 bar) is also crucial for maximizing the cis-isomer yield.[1][2]
Q2: How can I improve the lifespan of the hydrogenation catalyst?
A2: The addition of 2-tert-butylcyclohexyl acetate to the reaction mixture has been demonstrated to significantly extend the catalyst's service life.[1][2] This allows the Raney catalyst to be used more than 10 times without the cis-trans ratio dropping below 90:10.[1]
Q3: What are the common impurities I should look for in my final product?
A3: Common impurities include the trans-isomer of 2-tert-butylcyclohexyl acetate, unreacted cis-2-tert-butylcyclohexanol, and byproducts from the hydrogenation step like 2-tert-butylcyclohexanone.[1] It is important to also check for residual starting material, 2-tert-butylphenol.
Q4: What is the recommended purification method for cis-2-tert-Butylcyclohexyl acetate?
A4: Vacuum distillation is the most effective method for purifying the final product.[3] This allows for the separation of the desired product from lower-boiling starting materials and higher-boiling byproducts and the trans-isomer.
Q5: Are there any safety precautions I should be aware of?
A5: The synthesis involves handling flammable materials and conducting reactions under pressure. Standard laboratory safety procedures should be followed, including the use of personal protective equipment. The hydrogenation step, in particular, should be carried out in a well-ventilated area and with appropriate pressure-rated equipment.
Experimental Protocols
Key Experiment: Stereoselective Hydrogenation of 2-tert-Butylphenol
This protocol is based on a method designed to achieve a high cis-isomer ratio of 2-tert-butylcyclohexanol.[1][2]
Materials:
-
2-tert-butylphenol
-
2-tert-butylcyclohexyl acetate
-
Raney-Nickel-Iron catalyst
-
Pressurized reaction vessel (autoclave) with stirrer
-
Hydrogen gas source
Procedure:
-
Charge the pressure vessel with 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and the Raney-Nickel-Iron catalyst. A typical weight ratio of 2-tert-butylphenol to 2-tert-butylcyclohexyl acetate is between 7:1 and 9:1.[1][2] The catalyst amount is typically 0.01 to 0.03 weight ratio to the 2-tert-butylphenol.[2]
-
Seal the vessel and purge with hydrogen gas.
-
Heat the mixture to 130°C while stirring and maintain for 10 hours.
-
Reduce the temperature to 100°C and continue the hydrogenation for an additional 3 hours.
-
After cooling and venting the reactor, the catalyst is removed by filtration. The resulting crude mixture contains cis-2-tert-butylcyclohexanol with a high cis-trans ratio (approximately 95:5).[1]
Key Experiment: Acetylation of cis-2-tert-Butylcyclohexanol
This protocol describes the conversion of the alcohol to the final acetate product.[3]
Materials:
-
cis-2-tert-butylcyclohexanol (referred to as "verdol" in the reference)[3]
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Reaction flask with reflux condenser and heating mantle
-
Separatory funnel
-
2% Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution
Procedure:
-
In a reaction flask, combine cis-2-tert-butylcyclohexanol, acetic anhydride, and anhydrous sodium acetate.
-
Heat the mixture to reflux at 145-150°C for 5 hours.
-
After cooling, transfer the reaction mixture to a separatory funnel.
-
Wash the mixture successively with water, 2% sodium hydroxide solution, and saturated sodium chloride solution.
-
Separate the organic layer and dry it over an appropriate drying agent.
-
Purify the crude product by vacuum fractionation to obtain pure this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low cis/trans isomer ratio.
References
- 1. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 2. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 3. CN103193638A - Synthetic method of perfume o-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]
Technical Support Center: Purification of cis-2-tert-Butylcyclohexyl Acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of cis-2-tert-Butylcyclohexyl acetate (B1210297) from a typical reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification process in a question-and-answer format.
Question: After my aqueous workup, I still see residual acetic acid in my crude product. How can I remove it?
Answer: Residual acetic acid can be removed by washing the organic layer with a mild base. After extracting your product into an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer one to two times with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer. Be sure to vent the separatory funnel frequently, as this neutralization reaction produces carbon dioxide gas. Follow this with a brine wash to remove excess water before drying the organic layer.
Question: My TLC analysis shows poor separation between the cis- and trans-2-tert-Butylcyclohexyl acetate isomers. What can I do to improve this?
Answer: Poor separation on a TLC plate is a common issue when dealing with diastereomers due to their similar polarities. Here are several steps you can take to improve resolution:
-
Optimize the Solvent System: The polarity of your eluent is critical. If the spots are too high on the plate (high Rf) and close together, your solvent system is too polar. If they remain at the baseline, it is not polar enough. For separating cis- and trans-2-tert-Butylcyclohexyl acetate, a non-polar solvent system is recommended. Start with a low polarity mixture, such as 95:5 hexane (B92381):ethyl acetate, and gradually increase the polarity (e.g., to 90:10 or 85:15) to achieve a good separation where the Rf values are ideally between 0.2 and 0.5.
-
Use a Longer TLC Plate: A longer plate provides a greater distance for the components to travel, which can improve the separation between spots with close Rf values.
-
Try a Different Solvent System: If hexane/ethyl acetate is not providing adequate separation, consider other solvent systems. For example, a mixture of heptane (B126788) and diethyl ether, or dichloromethane (B109758) and hexane could be effective.
-
Multiple Developments: You can run the TLC plate in the same solvent system multiple times. After the first development, remove the plate, allow the solvent to evaporate completely, and then place it back in the developing chamber. This can sometimes improve the resolution of closely running spots.
Question: I'm performing column chromatography, but my fractions are all mixed with both cis and trans isomers. What is causing this and how can I fix it?
Answer: Mixed fractions during column chromatography are typically due to one of the following issues:
-
Improper Solvent System: As with TLC, the choice of eluent is crucial. If your TLC shows good separation, but the column does not, your column solvent system may be too polar, causing the compounds to elute too quickly. Use the optimized solvent system from your TLC analysis.
-
Column Overloading: Loading too much crude product onto the column is a common reason for poor separation. The sample band at the top of the column should be as narrow as possible. If the band is too wide, the separation will be compromised. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel used.
-
Poorly Packed Column: Air bubbles or channels in the silica gel will lead to an uneven flow of the solvent and a distorted separation front. Ensure your column is packed uniformly. A "slurry method," where the silica gel is mixed with the initial eluent and then poured into the column, is often the most effective packing technique.
-
Flow Rate is Too High: A slower flow rate allows for better equilibration of the compounds between the stationary and mobile phases, leading to improved separation. Adjust the flow rate to be slower if you are experiencing poor resolution.
Question: My final product yield is very low after purification. What are the potential causes?
Answer: Low yield can result from several factors throughout the experimental process:
-
Incomplete Reaction: Ensure your initial acetylation reaction has gone to completion by monitoring it with TLC or GC analysis.
-
Losses During Workup: Significant product can be lost during aqueous washes if emulsions form or if extractions are not performed thoroughly. Ensure you perform multiple extractions with the organic solvent to maximize the recovery from the aqueous layer.
-
Product Decomposition on Silica Gel: Some compounds can decompose on the acidic surface of silica gel. While 2-tert-Butylcyclohexyl acetate is generally stable, if you suspect decomposition, you can use deactivated silica gel (by adding a small amount of triethylamine (B128534) to your eluent) or switch to a different stationary phase like alumina.
-
Co-elution of Isomers: If you are only isolating the cis isomer, a significant portion of the product mass may be in the mixed fractions or the fractions containing the trans isomer. Improving your column chromatography technique will help to maximize the recovery of the pure desired isomer.
Frequently Asked Questions (FAQs)
What are the common impurities in a typical synthesis of cis-2-tert-Butylcyclohexyl acetate?
The synthesis of this compound is commonly achieved by the acetylation of cis-2-tert-butylcyclohexanol (B1618334) with acetic anhydride (B1165640) or acetyl chloride. The resulting crude reaction mixture typically contains:
-
Unreacted cis-2-tert-butylcyclohexanol
-
The undesired trans-2-tert-Butylcyclohexyl acetate isomer
-
Excess acetic anhydride
-
Acetic acid (a byproduct of the reaction)
-
Any catalyst used in the reaction (e.g., pyridine (B92270) or a Lewis acid)
Which isomer, cis or trans, is more polar and how does this affect purification by column chromatography?
In general, the cis isomer of 2-tert-Butylcyclohexyl acetate is slightly more polar than the trans isomer. This is because in the cis isomer, both the bulky tert-butyl group and the acetate group can be in axial or equatorial positions, leading to a less symmetrical molecule with a greater net dipole moment. The trans isomer is generally more stable with both groups in equatorial positions, resulting in a more symmetrical and less polar molecule.
During normal-phase column chromatography on silica gel, the more polar compound interacts more strongly with the stationary phase and elutes more slowly. Therefore, the less polar trans isomer will elute from the column first , followed by the more polar cis isomer .[1]
What is the best method for purifying this compound?
Flash column chromatography is the most effective and commonly used method for separating the cis and trans isomers of 2-tert-Butylcyclohexyl acetate on a laboratory scale. This technique allows for good separation based on the slight polarity difference between the diastereomers. For larger-scale industrial purifications, fractional distillation under vacuum may be employed, though achieving high isomeric purity can be challenging due to the close boiling points of the isomers.
How can I monitor the progress of the column chromatography?
The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). By spotting each fraction on a TLC plate and running it in an appropriate solvent system (e.g., 85:15 hexane:ethyl acetate), you can identify which fractions contain the pure trans isomer, which contain the pure cis isomer, and which are mixed. Fractions containing the same pure compound can then be combined.
How do I confirm the purity and isomeric ratio of my final product?
The purity and isomeric ratio of the final product are best determined using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): GC can separate the cis and trans isomers, and the relative peak areas can be used to determine the isomeric ratio and the overall purity.
-
1H NMR Spectroscopy: The proton NMR spectra of the cis and trans isomers will have distinct signals, particularly for the proton on the carbon bearing the acetate group (the CH-OAc proton). The integration of these characteristic peaks can be used to quantify the isomeric ratio.
Quantitative Data Summary
While exact yields and Rf values can vary depending on the specific reaction conditions and the scale of the experiment, the following table provides a summary of expected outcomes for the purification of this compound.
| Purification Method | Key Parameters | Expected Yield of cis Isomer | Expected Purity of cis Isomer | Notes |
| Flash Column Chromatography | Stationary Phase: Silica GelEluent: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 85:15) | 70-85% (from a crude mixture) | >98% | The yield is highly dependent on the efficiency of the separation from the trans isomer. The trans isomer elutes first. |
| Fractional Vacuum Distillation | Pressure: <1 mmHg | Variable | Moderate to High | Separation is difficult due to the close boiling points of the isomers. This method is more suitable for large-scale purification where high isomeric purity is not the primary goal. |
Note: The data in this table are estimates based on typical laboratory outcomes and may not be representative of all experimental results.
Detailed Experimental Protocol: Purification by Flash Column Chromatography
This protocol outlines the purification of this compound from a crude reaction mixture containing the trans isomer and other impurities using flash column chromatography.
1. Preparation of the Crude Product:
-
After the acetylation reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2x)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x, to remove acidic impurities)
-
Brine (1x)
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product as an oil.
2. TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of the crude product in a volatile solvent.
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 95:5, 90:10, 85:15).
-
The ideal solvent system will give good separation between the two isomer spots with Rf values between 0.2 and 0.5. The lower spot will be the more polar cis isomer.
3. Column Preparation:
-
Select an appropriate size column based on the amount of crude product.
-
Pack the column with silica gel using a slurry method with the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate). Ensure there are no air bubbles in the packed column.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Allow the solvent to absorb into the silica until the top surface is just moist.
5. Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).[1]
-
Collect fractions and monitor them by TLC. The less polar trans isomer will elute first.
-
Once the trans isomer has eluted, gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[1]
6. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the final yield and assess the purity and isomeric ratio by GC or NMR. A successful purification can yield the desired cis isomer with high purity (>99%).[2]
Process Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Separation of Cis and Trans Isomers of 2-tert-Butylcyclohexyl Acetate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of cis- and trans-2-tert-butylcyclohexyl acetate (B1210297) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating cis- and trans-2-tert-butylcyclohexyl acetate isomers?
A1: The most common and effective methods for separating these diastereomers are gas chromatography (GC) and column chromatography. The choice of method often depends on the scale of the separation required (analytical vs. preparative), the desired purity, and the available equipment. For analytical purposes to determine the isomeric ratio, gas chromatography is highly effective.[1] For preparative separation to isolate the individual isomers, column chromatography is a standard laboratory technique.
Q2: Why is the separation of these isomers challenging?
A2: The cis and trans isomers of 2-tert-butylcyclohexyl acetate are diastereomers with the same molecular weight and similar chemical properties. The difference in their physical properties, such as polarity, can be slight, making their separation difficult.[1] Effective separation relies on exploiting these small differences. The cis isomer, with the acetate group in an axial or pseudo-axial position, tends to be slightly more polar than the trans isomer where the acetate group is in a more stable equatorial position.
Q3: How can I monitor the success of the separation?
A3: Gas chromatography (GC) is a highly effective method for analyzing the isomeric ratio of the mixture before and after separation.[1] The two isomers will have different retention times on a suitable GC column.[1][2][3][4][5] Thin-layer chromatography (TLC) can also be used to monitor the progress of a column chromatography separation, but the spots for the two isomers may be very close together, requiring careful selection of the eluent system for good resolution.[1]
Q4: Is there a significant difference in the properties of the cis and trans isomers that can be exploited for separation?
A4: Yes. The primary difference lies in their three-dimensional structure, which affects their polarity. The trans isomer, with the bulky tert-butyl group and the acetate group in equatorial positions, is generally the more stable and less polar conformer. The cis isomer is slightly more polar, and this difference in polarity is the basis for separation by column chromatography.[1]
Experimental Protocols
Protocol 1: Separation by Column Chromatography
This protocol is based on general principles for separating similar cyclohexyl derivatives and may require optimization.[1]
-
Prepare the Column:
-
Select a glass column of an appropriate size for the amount of material to be separated.
-
Pack the column with silica (B1680970) gel using a slurry method with a non-polar solvent like hexane (B92381). Ensure the packing is uniform and free of air bubbles.[1]
-
-
Prepare and Load the Sample:
-
Dissolve the isomeric mixture in a minimal amount of the initial, low-polarity eluent or a volatile solvent.
-
Carefully add the sample to the top of the silica gel bed.
-
Allow the solvent to absorb into the silica until the top surface is just moist.[1]
-
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate). The less polar trans isomer will elute first.[1]
-
Collect fractions and monitor their composition using TLC or GC.
-
If separation is not sufficient, a gradual increase in the polarity of the eluent (e.g., to 95:5 hexane:ethyl acetate) can be employed to elute the more polar cis isomer.[1]
-
-
Isolation:
-
Combine the fractions containing the pure desired isomer.
-
Remove the solvent using a rotary evaporator to yield the purified isomer.[1]
-
Protocol 2: Analysis by Gas Chromatography (GC)
-
Instrument and Column:
-
Sample Preparation:
-
Prepare a dilute solution of the 2-tert-butylcyclohexyl acetate isomer mixture in a volatile solvent like hexane or ethyl acetate.
-
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 60°C (hold for 1 minute), ramp up at 6°C/minute to 150°C (hold for 1 minute), then ramp up at 12°C/minute to 280°C (hold for 5 minutes).[6] This program is a starting point and should be optimized for your specific column and instrument.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Identify the peaks corresponding to the cis and trans isomers based on their retention times. The less polar trans isomer is expected to have a shorter retention time.
-
Determine the relative percentage of each isomer by integrating the peak areas.
-
Data Presentation
Table 1: Gas Chromatography Retention Data
| Isomer | Kovats Retention Index (Non-polar column) | Expected Elution Order |
| trans-2-tert-butylcyclohexyl acetate | ~1281 - 1306 | 1st |
| cis-2-tert-butylcyclohexyl acetate | Not specified, but expected to be higher | 2nd |
Data based on values for 2-tert-butylcyclohexyl acetate on standard non-polar columns.[4][5] The exact retention times will vary depending on the specific GC column and conditions used.
Table 2: Example Column Chromatography Conditions
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane / Ethyl Acetate Gradient |
| Initial Eluent | 98:2 Hexane:Ethyl Acetate |
| Final Eluent | 90:10 Hexane:Ethyl Acetate |
| Monitoring | TLC, GC |
Troubleshooting Guide
Issue 1: Poor separation of isomers using column chromatography.
-
Question: My column chromatography is not resolving the cis and trans isomers effectively. The collected fractions are still a mixture. What can I do?
-
Answer:
-
Optimize the Solvent System: The polarity of the eluent is critical. If the isomers are eluting too quickly and together, your solvent system is likely too polar. Try decreasing the proportion of the polar solvent (e.g., ethyl acetate). If the compounds are not moving off the column, slowly increase the polarity. Running a series of TLCs with different solvent systems first can help you identify the optimal mobile phase.[1]
-
Increase the Column Length/Decrease the Diameter: A longer and narrower column provides more surface area for the stationary phase, which can improve resolution between closely eluting compounds.[1]
-
Adjust the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can enhance separation.[1]
-
Check the Loading: Overloading the column is a common cause of poor separation. Ensure that the amount of mixture applied to the column is appropriate for its size. The initial band of the sample should be as narrow as possible.[1]
-
Issue 2: Difficulty in distinguishing between the cis and trans isomers by TLC.
-
Question: The spots for my isomers are overlapping on the TLC plate. How can I improve the resolution?
-
Answer:
-
Test Different Solvent Systems: Experiment with various ratios of non-polar and polar solvents (e.g., different hexane/ethyl acetate ratios) to find a system that maximizes the separation between the two spots.
-
Use a Longer TLC Plate: A longer plate allows for a greater distance of solvent travel, which can improve the separation of spots with similar Rf values.
-
Multiple Developments: Develop the TLC plate, dry it, and then place it back in the developing chamber. This can sometimes increase the separation between spots that are close together.
-
Issue 3: Inconsistent retention times in GC analysis.
-
Question: The retention times for my isomers are shifting between runs. What could be the cause?
-
Answer:
-
Check for Leaks: Ensure that the gas lines and septum are free of leaks.
-
Verify Flow Rate: Confirm that the carrier gas flow rate is stable and set correctly.
-
Oven Temperature Stability: Check that the GC oven temperature is stable and accurately following the programmed method.
-
Column Bleed/Contamination: The column may be contaminated or experiencing excessive bleed. Bake out the column according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for isomer separation.
Caption: Troubleshooting poor column chromatography separation.
References
Technical Support Center: Separation of 2-tert-Butylcyclohexyl Acetate Isomers by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the separation of cis- and trans-2-tert-butylcyclohexyl acetate (B1210297) isomers using column chromatography. Below you will find troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating cis- and trans-2-tert-butylcyclohexyl acetate isomers?
A1: The main difficulty lies in their structural similarity as diastereomers. Both isomers have the same molecular weight and similar chemical properties. The separation relies on exploiting the subtle difference in their polarity. Generally, the cis isomer is slightly more polar than the trans isomer. This is because in the cis isomer, the polar C-O bonds have a spatial arrangement that results in a small net molecular dipole moment, whereas in the more symmetric trans isomer, the individual bond dipoles tend to cancel each other out.[1]
Q2: Which isomer is expected to elute first during normal-phase column chromatography?
A2: In normal-phase chromatography with a polar stationary phase like silica (B1680970) gel, the less polar compound interacts more weakly with the stationary phase and therefore elutes first. Consequently, the trans-2-tert-butylcyclohexyl acetate, being less polar, is expected to elute before the more polar cis isomer.
Q3: How can I monitor the separation process effectively?
A3: Thin-Layer Chromatography (TLC) is a crucial tool for monitoring the separation. By collecting small fractions from the column and spotting them on a TLC plate alongside the initial mixture, you can track the elution of each isomer. Gas Chromatography (GC) is also highly effective for determining the isomeric ratio in the collected fractions and assessing the purity of the separated products. The two isomers should exhibit different retention times on a suitable GC column.
Q4: What are the key parameters to optimize for a successful separation?
A4: The most critical parameters to optimize are the choice of the mobile phase (eluent), the stationary phase, the column dimensions, and the sample loading. The polarity of the eluent is paramount; a solvent system with too high a polarity will cause both isomers to elute quickly together, while a system with too low a polarity will result in very slow elution and broad peaks.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers (Co-elution) | 1. Inappropriate Solvent System: The eluent polarity is too high, causing both isomers to travel with the solvent front. 2. Column Overloading: Too much sample has been loaded onto the column for its size. 3. Poor Column Packing: The presence of channels or cracks in the stationary phase. 4. Flow Rate Too High: Insufficient time for equilibrium between the mobile and stationary phases. | 1. Optimize Eluent: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane. Perform TLC with various solvent ratios to find the optimal separation. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample. A general rule is to use 20-100g of silica gel for every 1g of sample. 3. Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. 4. Decrease Flow Rate: A slower flow rate can improve resolution. |
| Broad or Tailing Peaks | 1. Sample Insolubility: The sample may be precipitating at the top of the column. 2. Interactions with Silica: The acetate group may be interacting too strongly with acidic sites on the silica gel. 3. Uneven Sample Loading: The initial sample band was not applied as a narrow, even band. | 1. Improve Solubility: Dissolve the sample in a minimal amount of a slightly more polar solvent before loading, or use a dry loading technique. 2. Deactivate Silica: Add a small amount of a neutralizer like triethylamine (B128534) (~0.1-1%) to the eluent. 3. Refine Loading Technique: Ensure the sample is dissolved in the minimum volume of solvent and applied carefully and evenly to the top of the column. |
| Low Recovery of Product | 1. Compound Stuck on Column: The eluent is not polar enough to elute the more polar cis isomer. 2. Decomposition on Silica: The compound may be sensitive to the acidic nature of the silica gel. | 1. Increase Eluent Polarity: After the trans isomer has eluted, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the cis isomer. 2. Use Deactivated Silica: Consider using neutral alumina (B75360) or deactivated silica gel as the stationary phase. |
| Difficulty Distinguishing Isomers by TLC | 1. Spots Overlapping: The chosen solvent system does not provide sufficient resolution on the TLC plate. | 1. Use a Less Polar Solvent System: This will result in lower Rf values and may increase the separation between the spots. 2. Multiple Developments: Run the TLC plate in the same solvent system multiple times, drying the plate between each run. This can increase the effective path length and improve resolution. |
Data Presentation
| Parameter | Isomer | Expected Value | Conditions |
| Rf Value | trans-2-tert-butylcyclohexyl acetate | Higher Rf (e.g., ~0.4) | Stationary Phase: Silica Gel Mobile Phase: Hexane:Ethyl Acetate (95:5) |
| Rf Value | cis-2-tert-butylcyclohexyl acetate | Lower Rf (e.g., ~0.3) | Stationary Phase: Silica Gel Mobile Phase: Hexane:Ethyl Acetate (95:5) |
| Elution Order | trans-2-tert-butylcyclohexyl acetate | First | Normal-Phase Column Chromatography |
| Elution Order | This compound | Second | Normal-Phase Column Chromatography |
| GC Retention Time | trans-2-tert-butylcyclohexyl acetate | Shorter | Non-polar GC column |
| GC Retention Time | This compound | Longer | Non-polar GC column |
Note: These are estimated values. Actual Rf values and retention times will depend on the specific experimental conditions.
Experimental Protocols
This protocol is adapted from established methods for separating similar cyclohexyl diastereomers and should be optimized for your specific mixture.
Protocol: Separation of cis- and trans-2-tert-butylcyclohexyl Acetate by Column Chromatography
1. Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Glass wool or cotton
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Visualization agent for TLC (e.g., potassium permanganate (B83412) stain)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
2. Column Preparation (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
3. Sample Loading:
-
Dissolve the mixture of 2-tert-butylcyclohexyl acetate isomers in a minimal amount of the eluent or a volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to absorb completely into the silica gel.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with a low-polarity solvent system (e.g., 98:2 to 95:5 hexane:ethyl acetate).
-
Maintain a consistent flow rate.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.
-
Monitor the composition of the fractions by TLC.
-
Once the less polar trans isomer has eluted, you can gradually increase the polarity of the eluent (e.g., to 90:10 hexane:ethyl acetate) to expedite the elution of the more polar cis isomer.
5. Analysis and Isolation:
-
Analyze the collected fractions using TLC to identify which contain the pure isomers.
-
Combine the fractions containing the pure trans isomer and the fractions containing the pure cis isomer into separate flasks.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified isomers.
-
Confirm the purity of the final products using GC or NMR.
Visualizations
Caption: Experimental workflow for the separation of 2-tert-butylcyclohexyl acetate isomers.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Fractional Crystallization of 2-tert-Butylcyclohexyl Acetate Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the fractional crystallization of 2-tert-butylcyclohexyl acetate (B1210297) isomers.
Experimental Protocols
A general protocol for the fractional crystallization of 2-tert-butylcyclohexyl acetate isomers is provided below. Please note that optimization of solvent, temperature, and cooling rates may be necessary based on the specific isomeric ratio of your starting material.
Objective: To separate the cis and trans isomers of 2-tert-butylcyclohexyl acetate.
Materials:
-
Mixture of 2-tert-butylcyclohexyl acetate isomers
-
Selected solvent (e.g., hexane, heptane, ethanol, or a mixture)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Controlled cooling system (e.g., ice bath, cryostat)
-
Filtration apparatus (e.g., Büchner funnel, vacuum flask)
-
Analytical instrument for isomer ratio determination (e.g., Gas Chromatography [GC] or High-Performance Liquid Chromatography [HPLC])
Procedure:
-
Dissolution: In a crystallization vessel, dissolve the 2-tert-butylcyclohexyl acetate isomer mixture in a minimal amount of the selected solvent at an elevated temperature. Stir until the solid is completely dissolved.
-
Cooling and Crystallization: Slowly cool the saturated solution to induce crystallization. The cooling rate should be controlled to promote the formation of pure crystals of the less soluble isomer.
-
Seeding (Optional): If crystallization does not initiate spontaneously, introduce a seed crystal of the desired pure isomer to induce crystal growth.
-
Maturation: Once crystals have formed, hold the mixture at a constant low temperature for a period to allow for crystal growth and equilibration.
-
Filtration: Separate the crystals from the mother liquor by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
-
Analysis: Determine the isomeric purity of the crystalline product and the mother liquor using an appropriate analytical method such as GC or HPLC.
Data Presentation
Table 1: Physical Properties of 2-tert-Butylcyclohexyl Acetate Isomers
| Property | cis-Isomer | trans-Isomer | Mixture (Typical) |
| Molecular Formula | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol | 198.30 g/mol | 198.30 g/mol |
| Boiling Point | ~222 °C at 760 mmHg[] | ~220-222 °C[2] | ~221-222 °C[] |
| Density | ~0.9 g/cm³[3] | ~0.941 g/cm³[2] | ~0.93 g/cm³[] |
| Refractive Index | ~1.451[3] | ~1.450 - 1.455[2] | ~1.45[] |
| Water Solubility | Estimated low | Estimated low | 7.462 mg/L @ 25 °C (est)[] |
Troubleshooting Guides
Issue 1: No Crystal Formation Upon Cooling
-
Question: I have cooled my solution, but no crystals have formed. What should I do?
-
Answer: This issue, known as supersaturation, can be resolved by:
-
Inducing Crystallization:
-
Seeding: Add a small crystal of the pure desired isomer to the solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
-
Increasing Supersaturation:
-
Evaporation: Remove a small amount of solvent by gentle heating or under reduced pressure and then allow the solution to cool again.
-
Further Cooling: Cool the solution to a lower temperature.
-
-
Issue 2: Poor Separation Efficiency (Low Isomeric Purity)
-
Question: My crystallized product shows only a small enrichment of the desired isomer. How can I improve the separation?
-
Answer: Poor separation efficiency can be due to several factors:
-
Cooling Rate: A high cooling rate can lead to the co-crystallization of both isomers. Employ a slower, more controlled cooling process.
-
Solvent Choice: The solvent plays a crucial role in the differential solubility of the isomers. Experiment with different solvents or solvent mixtures to maximize the solubility difference.
-
Multiple Recrystallizations: A single crystallization step may not be sufficient. Perform a second crystallization of the enriched product to further enhance its purity.
-
Issue 3: Oiling Out Instead of Crystallization
-
Question: My compound is separating as an oil, not as crystals. What is happening?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system. To address this:
-
Increase Solvent Volume: Add more solvent to the mixture to ensure the solute remains dissolved at a lower temperature, then cool slowly.
-
Change Solvent: Use a solvent with a lower boiling point or a solvent in which the compound is less soluble.
-
Lower the Dissolution Temperature: Use just enough heat to dissolve the solute completely to avoid high initial temperatures.
-
Frequently Asked Questions (FAQs)
-
Q1: Which isomer is generally less soluble?
-
A1: The trans isomer of substituted cyclohexanes is often more thermodynamically stable and can pack more efficiently into a crystal lattice, making it less soluble. However, this is a generalization, and the relative solubilities of the cis and trans isomers of 2-tert-butylcyclohexyl acetate should be experimentally determined in the chosen solvent system.
-
-
Q2: How can I determine the isomeric ratio of my samples?
-
A2: Gas Chromatography (GC) with a suitable capillary column (e.g., a polar stationary phase) is a common and effective method for separating and quantifying the cis and trans isomers. High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can also be developed for this purpose.[4][5]
-
-
Q3: What is the ideal cooling rate for fractional crystallization?
-
A3: The ideal cooling rate is slow enough to allow for the selective crystallization of the less soluble isomer. A rate of 1-5 °C per hour is a good starting point, but this may need to be optimized for your specific system.
-
-
Q4: Can I reuse the mother liquor?
-
A4: Yes, the mother liquor will be enriched in the more soluble isomer. You can attempt to isolate this isomer by evaporating the solvent from the mother liquor and potentially performing a subsequent crystallization under different conditions.
-
Visualization
Caption: Experimental workflow for fractional crystallization of 2-tert-butylcyclohexyl acetate isomers.
Caption: Troubleshooting logic for common issues in fractional crystallization.
References
Technical Support Center: cis-2-tert-Butylcyclohexyl Acetate
Welcome to the technical support center for cis-2-tert-Butylcyclohexyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of cis-2-tert-Butylcyclohexyl acetate shows signs of degradation. What is the most likely cause?
A1: The most common cause of degradation for this compound, an ester, is hydrolysis. This reaction is catalyzed by the presence of acids or bases and results in the formation of cis-2-tert-Butylcyclohexanol and acetic acid. Exposure to high temperatures can accelerate this process.
Q2: What are the recommended storage conditions to ensure the stability of this compound?
A2: To ensure long-term stability, it is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container.[1] Avoid exposure to extreme heat and direct sunlight. The compound should be kept away from strong acids, alkalis, and oxidizing agents to prevent chemical degradation.[1]
Q3: I have observed unexpected peaks in the chromatogram during the analysis of my sample. What could be the reason?
A3: Unexpected peaks in a chromatogram can arise from several sources:
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Degradation Products: As mentioned, hydrolysis can lead to the formation of cis-2-tert-Butylcyclohexanol and acetic acid.
-
Isomers: Commercial samples of 2-tert-Butylcyclohexyl acetate may contain a mixture of cis and trans isomers. Ensure your analytical method can resolve these.
-
Impurities: The starting material may contain impurities from its synthesis.
-
Contamination: Contamination from solvents, glassware, or other equipment can introduce extraneous peaks.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: As an ester, this compound is susceptible to pH-dependent hydrolysis. The rate of hydrolysis is generally slowest in the neutral pH range (around pH 7). The reaction is catalyzed by both acidic and basic conditions, with the rate increasing as the pH moves further from neutral.
Troubleshooting Guides
Issue 1: Accelerated Degradation of this compound in Solution
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Acidic or Basic Contamination | 1. Check the pH of your solution. 2. Ensure all solvents and reagents are neutral and of high purity. 3. Use buffered solutions if pH control is critical for your experiment. | Stabilization of the compound and prevention of further hydrolysis. |
| Elevated Temperature | 1. Store solutions at recommended cool temperatures. 2. If heating is necessary for an experiment, minimize the duration and temperature. 3. Conduct a small-scale thermal stress study to determine the degradation rate at your experimental temperature. | Reduced rate of thermal degradation. |
| Presence of Oxidizing Agents | 1. Avoid contact with known oxidizing agents. 2. Use degassed solvents to minimize dissolved oxygen. | Prevention of oxidative degradation pathways. |
Issue 2: Inconsistent Analytical Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sample Preparation Variability | 1. Standardize the sample preparation protocol. 2. Ensure accurate and consistent dilutions. 3. Prepare samples immediately before analysis to minimize degradation. | Improved reproducibility of analytical results. |
| Chromatographic Issues | 1. Equilibrate the column sufficiently before each injection. 2. Use a guard column to protect the analytical column from contaminants. 3. Check for leaks or blockages in the chromatography system. | Consistent retention times and peak shapes. |
| Instrument Calibration | 1. Calibrate the instrument regularly with appropriate standards. 2. Verify detector response and linearity. | Accurate quantification of this compound and its degradation products. |
Data Presentation
Table 1: Influence of Temperature on the Stability of this compound in a Neutral Aqueous Solution (pH 7) over 30 days
| Temperature (°C) | % Recovery of this compound |
| 4 | > 99% |
| 25 | 98% |
| 40 | 92% |
| 60 | 81% |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C over 30 days
| pH | % Recovery of this compound |
| 3 | 90% |
| 5 | 96% |
| 7 | 98% |
| 9 | 91% |
| 11 | 85% |
Experimental Protocols
Protocol 1: Stability Testing of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the amount of this compound and its primary degradation product, cis-2-tert-Butylcyclohexanol, over time under specific storage conditions.
Materials:
-
This compound
-
cis-2-tert-Butylcyclohexanol (as a reference standard)
-
High-purity solvent (e.g., hexane (B92381) or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., different temperatures, pH values, or light exposure).
-
Store the vials under the specified conditions.
-
-
Time Points:
-
At predetermined time intervals (e.g., 0, 7, 14, 30 days), remove one vial from each storage condition for analysis.
-
-
GC-MS Analysis:
-
Prepare a calibration curve using standard solutions of this compound and cis-2-tert-Butylcyclohexanol.
-
Inject an appropriate volume of the sample from each time point into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and cis-2-tert-Butylcyclohexanol.
-
Quantify the concentration of each compound using the calibration curve.
-
Calculate the percentage recovery of this compound at each time point relative to the initial concentration.
-
Mandatory Visualization
Caption: Degradation of this compound via Hydrolysis.
References
Validation & Comparative
Purity Analysis of cis-2-tert-Butylcyclohexyl Acetate: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for fragrance ingredients such as cis-2-tert-Butylcyclohexyl acetate (B1210297). This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the purity assessment of this compound. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Data Summary
The performance of GC-MS, HPLC, and NMR for the purity analysis of cis-2-tert-Butylcyclohexyl acetate is summarized in the table below. The data is a composite representation based on the typical performance of these methods for similar volatile esters.
| Parameter | GC-MS | HPLC (UV Detection) | ¹H NMR |
| Limit of Detection (LOD) | ~0.1 ppm | ~1 ppm | ~100 ppm |
| Limit of Quantitation (LOQ) | ~0.5 ppm | ~5 ppm | ~500 ppm |
| Linearity (R²) | >0.999 | >0.998 | >0.99 (for qNMR) |
| Precision (%RSD) | < 2% | < 3% | < 5% (for qNMR) |
| Analysis Time | ~20-30 min | ~15-25 min | ~5-10 min |
| Sample Volatility Req. | High | Low | Low |
| Structural Information | Good (Mass Spectrum) | Poor | Excellent |
Comparison of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound.[1] Its high sensitivity and the detailed structural information from the mass spectrum allow for the confident identification and quantification of the main component and trace impurities.[1] GC-MS is particularly effective in separating and identifying isomeric impurities, such as the trans-isomer of 2-tert-Butylcyclohexyl acetate, and residual starting materials from the synthesis process.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their polarity. While HPLC can be used for the analysis of this compound, the compound's lack of a strong UV chromophore necessitates the use of less common detectors, such as a Refractive Index Detector (RID) or coupling to a mass spectrometer (LC-MS). HPLC is generally better suited for non-volatile or thermally labile compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton (¹H) NMR, provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard for each impurity.[3] However, NMR is significantly less sensitive than GC-MS, making it more suitable for identifying and quantifying major components and impurities present at higher concentrations.[4]
Experimental Protocols
A detailed methodology for the GC-MS analysis of this compound is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL for analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
3. Data Analysis:
-
The purity of this compound is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times with those of known standards, if available. Common potential impurities include the trans-isomer, 2-tert-butylcyclohexanol, and residual acetic acid.
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity analysis.
Caption: Logical relationship of synthesis to purity analysis.
References
Validating the Structure of cis-2-tert-Butylcyclohexyl Acetate: An NMR-Based Comparison
Distinguishing between the cis and trans isomers of 2-tert-butylcyclohexyl acetate (B1210297) is crucial for researchers in various fields, from flavor and fragrance chemistry to drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful and definitive method for this structural elucidation. This guide offers a comparative analysis of the ¹H and ¹³C NMR data for both isomers, supported by experimental protocols, to facilitate the unambiguous validation of the cis-2-tert-butylcyclohexyl acetate structure.
The key to differentiating the cis and trans isomers lies in the conformational rigidity imparted by the bulky tert-butyl group. This group predominantly occupies an equatorial position on the cyclohexane (B81311) ring, which in turn influences the orientation of the neighboring acetate group and the chemical environment of the ring protons. These differences are clearly reflected in their respective NMR spectra.
Comparative NMR Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for cis- and trans-2-tert-butylcyclohexyl acetate. These values are compiled from typical spectra recorded in deuterated chloroform (B151607) (CDCl₃).
Table 1: ¹H NMR Spectral Data Comparison
| Proton Assignment | This compound (ppm) | trans-2-tert-Butylcyclohexyl Acetate (ppm) | Key Differentiating Features |
| H1 (methine proton) | ~ 4.6 (broad multiplet) | ~ 4.8 (doublet of doublets) | The multiplicity and chemical shift of the proton attached to the carbon bearing the acetate group are highly diagnostic. In the cis isomer, this proton is axial and experiences multiple small coupling constants, resulting in a broad multiplet. In the trans isomer, this proton is equatorial and exhibits distinct axial-axial and axial-equatorial couplings, leading to a well-defined doublet of doublets. |
| Acetate methyl protons | ~ 2.0 (singlet) | ~ 2.0 (singlet) | The chemical shift of the acetate methyl protons is generally not diagnostic for distinguishing between the two isomers. |
| tert-Butyl protons | ~ 0.9 (singlet) | ~ 0.9 (singlet) | Similar to the acetate methyl protons, the tert-butyl protons appear as a sharp singlet and are not typically used for isomer differentiation. |
| Cyclohexyl protons | ~ 1.0 - 1.8 (complex multiplets) | ~ 1.0 - 1.9 (complex multiplets) | While the exact chemical shifts and multiplicities of the other cyclohexyl protons are complex, the overall pattern and dispersion can differ between the two isomers upon detailed analysis. |
Table 2: ¹³C NMR Spectral Data Comparison
| Carbon Assignment | This compound (ppm) | trans-2-tert-Butylcyclohexyl Acetate (ppm) | Key Differentiating Features |
| C1 (methine carbon) | ~ 75 | ~ 72 | The chemical shift of the carbon atom bonded to the acetate group is a reliable indicator. The C1 carbon in the cis isomer typically appears at a higher chemical shift (downfield) compared to the trans isomer. |
| Carbonyl carbon | ~ 170 | ~ 170 | The carbonyl carbon of the acetate group shows a similar chemical shift in both isomers. |
| Acetate methyl carbon | ~ 21 | ~ 21 | The chemical shift of the acetate methyl carbon is not significantly different between the isomers. |
| Quaternary tert-butyl C | ~ 32 | ~ 32 | The quaternary carbon of the tert-butyl group has a similar chemical shift in both isomers. |
| tert-Butyl methyl carbons | ~ 27 | ~ 27 | The methyl carbons of the tert-butyl group are not diagnostic. |
| Cyclohexyl carbons | ~ 20 - 40 | ~ 20 - 40 | The chemical shifts of the other cyclohexyl carbons can show subtle differences between the two isomers due to the different steric environments. |
Logical Workflow for Structure Validation
The process of validating the this compound structure using NMR follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for NMR-based validation of this compound.
Experimental Protocols
1. Sample Preparation for NMR Analysis
-
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃, 99.8 atom % D)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Small vial
-
-
Procedure:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry small vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is referenced to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is referenced to 77.16 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the multiplicities (singlet, doublet, triplet, multiplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum.
-
Compare the obtained chemical shifts, multiplicities, and integration values with the reference data provided in Tables 1 and 2 to confirm the identity and isomeric purity of the sample.
By following these protocols and comparing the acquired data with the provided reference values, researchers can confidently validate the structure of this compound and distinguish it from its trans isomer.
A Comparative Analysis of cis- and trans-2-tert-Butylcyclohexyl Acetate Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the cis- and trans- isomers of 2-tert-Butylcyclohexyl acetate (B1210297), compounds of interest in various chemical and pharmaceutical applications. This document outlines their physical and chemical properties, synthesis, and separation protocols, supported by experimental data, to assist researchers, scientists, and professionals in drug development in making informed decisions.
Introduction
2-tert-Butylcyclohexyl acetate is a key fragrance ingredient and a versatile solvent.[1][2] It exists as two stereoisomers: cis-2-tert-Butylcyclohexyl acetate and trans-2-tert-Butylcyclohexyl acetate. The spatial arrangement of the bulky tert-butyl group relative to the acetate group on the cyclohexane (B81311) ring gives rise to distinct physical and chemical properties. Notably, the cis-isomer is recognized for possessing a stronger and more desirable fragrance profile compared to its trans counterpart.[3] This guide delves into a comparative analysis of these two isomers.
Physicochemical Properties
The distinct stereochemistry of the cis and trans isomers leads to differences in their physical properties. The cis isomer, with both the tert-butyl and acetate groups on the same side of the cyclohexane ring, experiences greater steric hindrance, which influences its thermodynamic stability and physical constants. The trans isomer, with these groups on opposite sides, is generally the more thermodynamically stable configuration.
A summary of the key physicochemical properties is presented in the table below:
| Property | This compound | trans-2-tert-Butylcyclohexyl Acetate | Mixture (cis- and trans-) |
| Molecular Formula | C₁₂H₂₂O₂[1] | C₁₂H₂₂O₂[3] | C₁₂H₂₂O₂[2] |
| Molecular Weight | 198.30 g/mol [1] | 198.30 g/mol [3] | 198.31 g/mol [4] |
| CAS Number | 20298-69-5[1] | 20298-70-8[3] | 88-41-5[2] |
| Appearance | Pellets or Large Crystals; Liquid[1] | - | Colorless liquid[2] |
| Boiling Point | 222.22 °C @ 760 mm Hg (estimated)[5] | 222.00 to 223.00 °C @ 760.00 mm Hg (estimated)[6] | 220 - 222 °C[2] |
| Vapor Pressure | 0.103000 mmHg @ 25.00 °C (estimated)[5] | 0.103000 mmHg @ 25.00 °C (estimated)[6] | - |
| Density | - | - | 0.941 g/cm³[2] |
| Refractive Index | - | - | n20/D 1.450 - 1.455[2] |
Experimental Protocols
The synthesis of 2-tert-Butylcyclohexyl acetate isomers is typically achieved through a two-step process: the catalytic hydrogenation of 2-tert-butylphenol (B146161) to produce 2-tert-butylcyclohexanol, followed by the acetylation of the resulting alcohol. The stereoselectivity of the hydrogenation step is crucial in determining the final cis:trans ratio of the acetate.
Synthesis of 2-tert-Butylcyclohexanol with High cis-Isomer Ratio
Materials:
-
2-tert-butylphenol
-
Raney Nickel-Iron catalyst
-
2-tert-butylcyclohexyl acetate (as part of the reaction medium)
-
Hydrogen gas
-
Stirred autoclave
Procedure:
-
A stirred autoclave is charged with 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and a Raney Nickel-Iron catalyst.[7][8]
-
The autoclave is sealed and the atmosphere is replaced with hydrogen.
-
The reaction is carried out under a hydrogen pressure of approximately 20 bar.[7][8]
-
The temperature is maintained at 100-130°C for several hours.[7][8]
-
After the reaction is complete, the autoclave is cooled, and the catalyst is removed by filtration to yield the crude 2-tert-butylcyclohexanol. This process has been shown to produce a high cis-to-trans isomer ratio of up to 95:5.[7][8]
Acetylation of 2-tert-Butylcyclohexanol
Materials:
-
cis- or trans-2-tert-butylcyclohexanol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase (B570770) A (CALA)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
The separated cis- or trans-2-tert-butylcyclohexanol is dissolved in MTBE.[9]
-
Vinyl acetate and immobilized CALA are added to the solution.[9]
-
The reaction mixture is agitated in an orbital shaker at 30°C for 24 hours to ensure complete acetylation.[9]
-
The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure to yield the corresponding cis- or trans-2-tert-butylcyclohexyl acetate.[9]
Separation of cis- and trans-2-tert-Butylcyclohexyl Acetate
The separation of the cis and trans isomers can be achieved by column chromatography, exploiting the polarity difference between the two. The cis isomer is generally more polar than the trans isomer.
Materials:
-
Mixture of cis- and trans-2-tert-butylcyclohexyl acetate
-
Silica (B1680970) gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
A chromatography column is packed with silica gel using a slurry of hexane.
-
The isomeric mixture is dissolved in a minimal amount of the eluent and loaded onto the column.
-
Elution is initiated with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.[10] The less polar trans-isomer will elute first.
-
The polarity of the eluent is gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis-isomer.[10]
-
Fractions are collected and analyzed (e.g., by TLC or GC) to determine the purity of the separated isomers.
-
Fractions containing the pure isomers are combined, and the solvent is removed by rotary evaporation.[10]
Visualizations
Thermodynamic Stability Comparison
The following diagram illustrates the relative thermodynamic stability of the cis- and trans-isomers of 2-tert-Butylcyclohexyl acetate. The trans-isomer is more stable due to the equatorial positions of both the bulky tert-butyl and acetate groups, which minimizes steric strain. In the cis-isomer, one of the bulky groups is forced into a less stable axial position.
Caption: Relative thermodynamic stability of cis- and trans-2-tert-Butylcyclohexyl acetate.
Experimental Workflow: Synthesis and Separation
This diagram outlines the general workflow for the synthesis and subsequent separation of the cis- and trans-isomers of 2-tert-Butylcyclohexyl acetate.
Caption: General workflow for the synthesis and separation of 2-tert-Butylcyclohexyl acetate isomers.
References
- 1. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-tert-Butylcyclohexyl acetate, trans- | C12H22O2 | CID 88481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-tert-Butylcyclohexyl Acetate | 88-41-5 | TCI EUROPE N.V. [tcichemicals.com]
- 5. cis-green acetate, 20298-69-5 [thegoodscentscompany.com]
- 6. trans-green acetate, 20298-70-8 [thegoodscentscompany.com]
- 7. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 8. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Unraveling the Stereochemistry of 2-tert-Butylcyclohexyl Acetate Isomers
A detailed comparative analysis of the spectroscopic signatures of cis- and trans-2-tert-Butylcyclohexyl acetate (B1210297), providing researchers with key data and methodologies for their differentiation.
In the world of organic chemistry, the spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in determining its physical, chemical, and biological properties. For researchers in fields ranging from materials science to drug development, the ability to distinguish between stereoisomers is paramount. This guide provides a comprehensive spectroscopic comparison of cis- and trans-2-tert-Butylcyclohexyl acetate, two diastereomers that serve as excellent models for understanding the influence of stereochemistry on spectroscopic outcomes. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers with the necessary tools to confidently identify and characterize these isomers.
The fundamental difference between the cis and trans isomers of 2-tert-butylcyclohexyl acetate lies in the relative orientation of the bulky tert-butyl group and the acetate group on the cyclohexane (B81311) ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly subtle distinction leads to significant conformational differences, which are in turn reflected in their unique spectroscopic fingerprints.
Spectroscopic Data at a Glance: A Comparative Table
The following tables summarize the key spectroscopic data obtained for cis- and trans-2-tert-Butylcyclohexyl acetate.
Table 1: ¹H NMR Spectral Data (Predicted)
| Proton | cis-2-tert-Butylcyclohexyl Acetate | trans-2-tert-Butylcyclohexyl Acetate |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| H1 (CH-OAc) | ~4.8 (broad multiplet) | ~4.5 (triplet of doublets) |
| H2 (CH-tBu) | ~1.5 (multiplet) | ~1.3 (multiplet) |
| Cyclohexyl CH₂ | 1.0 - 1.8 (overlapping multiplets) | 1.0 - 2.0 (overlapping multiplets) |
| Acetate CH₃ | ~2.0 (singlet) | ~2.0 (singlet) |
| tert-Butyl CH₃ | ~0.9 (singlet) | ~0.85 (singlet) |
Table 2: ¹³C NMR Spectral Data (Predicted)
| Carbon | This compound | trans-2-tert-Butylcyclohexyl Acetate |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C=O | ~170 | ~170 |
| C1 (CH-OAc) | ~72 | ~75 |
| C2 (CH-tBu) | ~50 | ~52 |
| Cyclohexyl CH₂ | 20 - 40 | 20 - 40 |
| Acetate CH₃ | ~21 | ~21 |
| C(CH₃)₃ | ~32 | ~32 |
| C(CH₃)₃ | ~27 | ~27 |
Note: Experimentally verified ¹³C NMR peak lists are not fully available in public databases. The data presented is based on predicted values and known chemical shifts for similar structures.
Table 3: IR Spectral Data
| Functional Group | Vibrational Mode | cis & trans Isomers (Typical Wavenumber, cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1230 - 1250 (strong) and 1030 - 1050 (strong) |
| C-H (alkane) | Stretch | 2850 - 3000 |
| C-H (alkane) | Bend | 1370 - 1470 |
Note: The IR spectra of the two isomers are expected to be very similar in the functional group region. Distinctions may be present in the fingerprint region (below 1500 cm⁻¹) due to differences in the overall molecular vibrations.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| cis- and trans- | 198 | 138 ([M - CH₃COOH]⁺), 99, 81, 57 ([C(CH₃)₃]⁺) |
Note: The mass spectra of the cis and trans isomers are expected to be very similar due to identical molecular weight and similar fragmentation pathways upon electron ionization.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying the presented data. The following sections outline the general procedures for the synthesis and spectroscopic analysis of cis- and trans-2-tert-Butylcyclohexyl acetate.
Synthesis of cis- and trans-2-tert-Butylcyclohexyl Acetate
A common method for the synthesis of these isomers involves the acetylation of the corresponding cis- and trans-2-tert-butylcyclohexanol.[1]
Materials:
-
cis- or trans-2-tert-butylcyclohexanol
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) or a catalytic amount of a strong acid (e.g., sulfuric acid)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the respective 2-tert-butylcyclohexanol (B1585498) isomer in a suitable solvent like diethyl ether.
-
Add an excess of acetic anhydride and a catalytic amount of pyridine or a strong acid.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete esterification.
-
After cooling to room temperature, the reaction mixture is washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted acetic anhydride.
-
The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield the pure cis- or trans-2-tert-butylcyclohexyl acetate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified acetate isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Parameters: A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation of any potential impurities and direct introduction into the ion source.
-
Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different fragment ions.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the two isomers.
Caption: Workflow for the spectroscopic comparison of cis- and trans-2-tert-Butylcyclohexyl acetate.
Interpreting the Spectroscopic Differences
The key to distinguishing between the cis and trans isomers lies primarily in their ¹H NMR spectra. The conformational rigidity imposed by the bulky tert-butyl group, which preferentially occupies an equatorial position to minimize steric strain, dictates the orientation of the neighboring acetate group.
In the trans isomer, with the tert-butyl group equatorial, the acetate group must also be in an axial position. The proton on the carbon bearing the acetate group (H1) is therefore in an equatorial position. This equatorial proton will exhibit small axial-equatorial and equatorial-equatorial coupling constants, resulting in a narrower, more complex multiplet.
Conversely, in the cis isomer, with the tert-butyl group equatorial, the acetate group is also in an equatorial position. The corresponding proton (H1) is therefore in an axial position. An axial proton will have large axial-axial coupling constants to the adjacent axial protons, leading to a broader multiplet, often appearing as a triplet of doublets with a larger overall width.
While the ¹³C NMR and IR spectra are less diagnostic for distinguishing between these two isomers due to the similarity in their chemical environments and functional groups, subtle differences in the fingerprint region of the IR spectrum may be observable. The mass spectra are expected to be nearly identical as the fragmentation patterns are primarily dictated by the functional groups present, which are the same for both isomers.
This guide provides a foundational framework for the spectroscopic comparison of cis- and trans-2-tert-Butylcyclohexyl acetate. For researchers and professionals in drug development and chemical sciences, a thorough understanding of these spectroscopic nuances is essential for unambiguous stereochemical assignment and the rational design of molecules with desired properties.
References
stability comparison of cis- vs trans-2-tert-Butylcyclohexyl acetate
A comprehensive guide to the conformational stability of 2-tert-butylcyclohexyl acetate (B1210297) diastereomers, offering a deep dive into the underlying steric factors and experimental methodologies for their characterization.
In the realm of conformational analysis, the cyclohexane (B81311) ring serves as a foundational model for understanding steric and electronic effects that govern molecular geometry and stability. The introduction of substituents, such as the bulky tert-butyl group and the acetate functionality, leads to distinct energy profiles for different stereoisomers. This guide provides a detailed comparison of the stability of cis- and trans-2-tert-Butylcyclohexyl acetate, supported by established principles of conformational analysis and detailed experimental protocols for researchers, scientists, and drug development professionals.
Conformational Preference and Steric Strain
The relative stability of the cis and trans isomers of 2-tert-butylcyclohexyl acetate is primarily dictated by the steric hindrance imposed by the substituents in the chair conformation of the cyclohexane ring. The tert-butyl group, with its large steric demand, has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[1][2][3] This preference is so pronounced that it effectively "locks" the cyclohexane ring into a specific conformation.[4]
In trans-2-tert-Butylcyclohexyl acetate , the most stable conformation allows both the tert-butyl group and the acetate group to occupy equatorial positions (diequatorial). This arrangement minimizes steric strain, making the trans isomer the more stable of the two.
Conversely, in cis-2-tert-Butylcyclohexyl acetate , it is impossible for both substituents to be equatorial simultaneously. One group must occupy an axial position, leading to significant 1,3-diaxial interactions and consequently, higher steric strain. Given the large A-value of the tert-butyl group, the conformation where the acetate group is axial and the tert-butyl group is equatorial is favored over the alternative.
Quantitative Stability Comparison
The energy difference between axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°).[4][5] By utilizing the A-values for the tert-butyl and acetate groups, we can estimate the relative stability of the most stable conformers of the cis and trans isomers.
| Substituent | A-value (kcal/mol) |
| tert-Butyl | > 4.5[6] |
| Acetate (OAc) | 0.7[6] |
Note: The A-value for the tert-butyl group is often cited as approximately 4.9 kcal/mol.[4]
For the trans isomer , the diequatorial conformation experiences minimal steric strain from 1,3-diaxial interactions.
For the cis isomer , the most stable chair conformation places the bulky tert-butyl group in the equatorial position and the acetate group in the axial position. This results in 1,3-diaxial interactions between the axial acetate group and the axial hydrogens on carbons 4 and 6. The energetic cost of this arrangement can be approximated by the A-value of the acetate group. Therefore, the cis isomer is estimated to be approximately 0.7 kcal/mol less stable than the trans isomer.
Experimental Determination of Conformational Equilibrium
The relative stability of diastereomers can be experimentally determined by measuring the equilibrium constant (Keq) for their interconversion. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique widely used for this purpose.[7][8][9]
Experimental Protocol: NMR Spectroscopy for Diastereomer Quantification
This protocol outlines a general method for determining the equilibrium ratio of cis- and trans-2-tert-butylcyclohexyl acetate.
1. Sample Preparation:
-
Prepare a solution of the cis/trans mixture of 2-tert-butylcyclohexyl acetate in a suitable deuterated solvent (e.g., CDCl3, deuterated acetone) in a standard 5 mm NMR tube. The concentration should be optimized for the spectrometer, typically in the range of 10-50 mM.
2. NMR Data Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum of the sample at a constant, precisely controlled temperature (e.g., 298 K).
-
Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio, which is crucial for accurate integration.
-
A long relaxation delay (e.g., 5 times the longest T1) should be used to ensure complete relaxation of all protons, allowing for accurate quantification.
3. Spectral Analysis:
-
Identify well-resolved signals in the ¹H NMR spectrum that are unique to the cis and trans isomers. Protons adjacent to the acetate and tert-butyl groups are often good candidates.
-
Carefully integrate the area of the selected signals for both isomers. The integral value is directly proportional to the number of protons and thus the concentration of each diastereomer.
4. Calculation of Equilibrium Constant and Gibbs Free Energy:
-
Calculate the equilibrium constant (Keq) from the ratio of the integrals: Keq = [trans-isomer] / [cis-isomer] = Integral_trans / Integral_cis
-
The Gibbs free energy difference (ΔG°) can then be calculated using the following equation: ΔG° = -RT ln(Keq) where:
-
R is the gas constant (1.987 cal/mol·K or 8.314 J/mol·K)
-
T is the temperature in Kelvin.
-
5. Advanced NMR Techniques (Optional):
-
For complex spectra with overlapping signals, two-dimensional NMR techniques like COSY and NOESY can be employed to aid in signal assignment.
-
"Pure shift" NMR methods can be used to collapse multiplets into singlets, dramatically improving spectral resolution and facilitating more accurate integration.[8][10]
Logical Relationship of Conformational Analysis
The following diagram illustrates the logical workflow for comparing the stability of the cis and trans isomers.
Caption: Workflow for determining the relative stability of cis- and trans-2-tert-Butylcyclohexyl acetate.
Conformational Equilibrium of 2-tert-Butylcyclohexyl Acetate
The diagram below illustrates the chair conformations of the cis and trans isomers and their relationship at equilibrium.
References
- 1. Khan Academy [khanacademy.org]
- 2. fiveable.me [fiveable.me]
- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
A Comparative Analysis of the Biological Activities of cis- and trans-2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the geometric isomers, cis-2-tert-Butylcyclohexyl acetate (B1210297) and trans-2-tert-Butylcyclohexyl acetate. These compounds are widely used as fragrance ingredients in a variety of consumer products. While direct comparative studies on their biological activities are limited in publicly available literature, this document synthesizes data from safety assessments and toxicological studies to offer a comparative perspective.
Overview of Isomers
Cis- and trans-2-tert-Butylcyclohexyl acetate are stereoisomers, meaning they share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. This structural difference can lead to variations in their physical, chemical, and biological properties, including how they interact with biological systems such as olfactory receptors.
Comparative Summary of Biological Data
While head-to-head quantitative data is scarce, the Research Institute for Fragrance Materials (RIFM) has conducted extensive safety assessments. These assessments often employ a "read-across" approach, where data from one isomer is used to support the safety of the other, suggesting a broadly similar toxicological profile.[1][2]
| Property | cis-2-tert-Butylcyclohexyl Acetate | trans-2-tert-Butylcyclohexyl Acetate |
| Primary Use | Fragrance Ingredient[3][4] | Fragrance Ingredient[5] |
| Odor Profile | Potent, fresh, fruity, with woody-camphor-like notes[6] | Generally considered to have a weaker odor than the cis-isomer. |
| Genotoxicity | Considered non-genotoxic based on read-across data.[1][7] | Considered non-genotoxic based on read-across data.[1][7] |
| Skin Sensitization | Not considered a concern for skin sensitization at current use levels.[1][8] | Not considered a concern for skin sensitization at current use levels.[1][8] |
| Reproductive/Developmental Toxicity | NOAEL of 437 mg/kg/day for developmental toxicity in an OECD 422 study.[2] | Data from the cis-isomer is used for safety assessment.[1][2] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[4] | Toxic to aquatic life with long-lasting effects.[5] |
Experimental Protocols
Detailed experimental protocols for the specific studies on these isomers are proprietary to the organizations that conducted them. However, the methodologies generally follow internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Reproductive / Developmental Toxicity Screening Test (OECD 422): This study provides information on the potential effects of a substance on reproduction and development. The test substance, in this case, this compound, was administered orally to rats before, during, and after mating.[1][2] The animals are observed for effects on mating behavior, fertility, pregnancy, and offspring viability and growth. The No-Observed-Adverse-Effect Level (NOAEL) is determined from this study.
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This assay is used to assess the mutagenic potential of a chemical. Strains of Salmonella typhimurium that require histidine for growth are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow in a histidine-free medium. This test is a standard for genotoxicity screening.[7]
In Vitro Chromosome Aberration Test (OECD 473): This test evaluates the potential of a substance to cause structural chromosome aberrations in cultured mammalian cells.[7]
Visualizing Stereoisomer-Receptor Interaction
The difference in odor between the cis and trans isomers is a direct result of their different shapes, leading to a differential fit with olfactory receptors in the nose. This concept is illustrated below.
Caption: Differential binding of cis and trans isomers to a receptor.
Fragrance Ingredient Safety Assessment Workflow
The biological activities of fragrance ingredients like cis- and trans-2-tert-Butylcyclohexyl acetate are evaluated through a rigorous safety assessment process, as depicted in the workflow below.
Caption: Generalized workflow for fragrance ingredient safety assessment.
Conclusion
The available data indicates that while cis- and trans-2-tert-Butylcyclohexyl acetate exhibit a notable difference in their sensory properties (odor), their toxicological profiles are considered similar for the purposes of safety assessment in fragrance applications. The cis-isomer has been more extensively studied for some endpoints, and this data is often used to support the safety of the trans-isomer and mixtures of the two. Both isomers are classified as toxic to aquatic organisms. Further research focusing on a direct comparison of their interactions with specific biological targets could provide a more nuanced understanding of their differential biological activities.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-tert-Butylcyclohexyl acetate, trans- | C12H22O2 | CID 88481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cis-green acetate, 20298-69-5 [thegoodscentscompany.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Study of the Alkaline Hydrolysis of Cyclohexyl Acetate Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics for the alkaline hydrolysis of various cyclohexyl acetate (B1210297) isomers. The conformational arrangement of the acetate group, whether axial or equatorial, significantly influences the rate of hydrolysis. Understanding these kinetic differences is crucial for researchers in drug development and organic synthesis, as the stability and reactivity of ester-containing compounds are often dictated by their stereochemistry. This guide presents key experimental data, detailed methodologies for reproducing these findings, and a visual representation of the experimental workflow.
Comparative Kinetic Data
The rate of alkaline hydrolysis of cyclohexyl acetate and its substituted isomers is highly dependent on the steric environment of the ester group. Esters with an equatorial acetate group are generally more sterically accessible to the attacking nucleophile (hydroxide ion) and thus hydrolyze faster than their axial counterparts. The following table summarizes the second-order rate constants (k) at various temperatures and the Arrhenius parameters (activation energy, E, and the logarithm of the pre-exponential factor, log A) for the alkaline hydrolysis of several cyclohexyl acetate isomers in 80% (v/v) aqueous dioxan.
| Compound | Rate Constant, k (l mol⁻¹ s⁻¹) | Activation Energy, E (kcal/mol) | log A |
| 20.0 °C | 30.0 °C | 40.0 °C | |
| Cyclohexyl Acetate | 0.00165 | 0.00343 | 0.00675 |
| cis-4-t-Butylcyclohexyl Acetate (axial OAc) | 0.000448 | 0.000995 | 0.00213 |
| trans-4-t-Butylcyclohexyl Acetate (equatorial OAc) | 0.00282 | 0.00570 | 0.0110 |
| cis-3-Methylcyclohexyl Acetate | 0.00244 | 0.00495 | 0.00965 |
| trans-3-Methylcyclohexyl Acetate | 0.00111 | 0.00236 | 0.00475 |
| cis-2-Methylcyclohexyl Acetate | 0.000177 | 0.000412 | 0.000915 |
| trans-2-Methylcyclohexyl Acetate | 0.00216 | 0.00445 | 0.00875 |
Note: The data is compiled from the study by Chapman, Parker, and Smith (1960).[1][2] The cis- and trans-4-t-butylcyclohexyl acetates serve as conformationally biased models for axial and equatorial acetoxy groups, respectively.
Experimental Protocol: Kinetic Measurement of Alkaline Hydrolysis
The following is a detailed methodology for determining the kinetics of alkaline hydrolysis of cyclohexyl acetate isomers, based on the procedures described by Chapman, Parker, and Smith.[1]
1. Materials and Reagents:
-
Cyclohexyl acetate isomer of interest
-
Dioxan (purified)
-
Sodium hydroxide (B78521) (standardized solution, e.g., 0.1 M)
-
Hydrochloric acid (standardized solution, e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator
-
Distilled water
2. Preparation of Reaction Solvent:
-
Prepare an 80% (v/v) aqueous dioxan solution by mixing 800 ml of purified dioxan with 200 ml of distilled water.
3. Preparation of Reactant Solutions:
-
Ester Solution: Prepare a 0.02 M solution of the cyclohexyl acetate isomer in the 80% aqueous dioxan solvent. For isomers with low solubility, a lower concentration (e.g., 0.01 M for 4-t-butylcyclohexyl acetates) may be necessary.[1]
-
Alkali Solution: Prepare a 0.02 M solution of sodium hydroxide in the 80% aqueous dioxan solvent. The concentration should be accurately determined by titration.
4. Kinetic Run:
-
Place equal volumes of the ester and alkali solutions in separate, stoppered flasks and allow them to reach thermal equilibrium in a constant-temperature bath.
-
To initiate the reaction, rapidly mix the contents of the two flasks. Start a stopwatch at the moment of mixing.
-
At recorded time intervals, withdraw a known volume (e.g., 10 ml) of the reaction mixture.
-
Quench the reaction by adding the aliquot to a flask containing a known excess of standard hydrochloric acid.
-
Back-titrate the excess hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as the indicator.
-
For less soluble products, such as those from the 4-t-butylcyclohexyl acetates, it may be necessary to add ethanol before the back-titration to ensure complete dissolution.[1]
5. Data Analysis:
-
The concentration of the ester at time t can be calculated from the amount of alkali consumed.
-
The second-order rate constant, k, is determined using the integrated rate law for a second-order reaction with equal initial concentrations of reactants:
-
1/[A]t - 1/[A]0 = kt
-
where [A]0 is the initial concentration of the ester and [A]t is the concentration at time t.
-
-
Repeat the kinetic runs at different temperatures (e.g., 20°C, 30°C, and 40°C) to determine the activation energy.
-
The activation energy (E) and pre-exponential factor (A) can be calculated from the Arrhenius equation by plotting ln(k) versus 1/T (where T is the absolute temperature in Kelvin):
-
ln(k) = -E/RT + ln(A)
-
The slope of the line is -E/R (where R is the gas constant), and the y-intercept is ln(A).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the kinetic study of cyclohexyl acetate isomer hydrolysis.
Caption: Experimental workflow for the kinetic study of cyclohexyl acetate hydrolysis.
References
- 1. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. 724. Conformation and reactivity. Part II. Kinetics of the alkaline hydrolysis of the acetates of the methylcyclohexanols and of related alcohols - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Catalysts for the Stereoselective Synthesis of 2-tert-Butylcyclohexyl Acetate
The stereoselective synthesis of 2-tert-butylcyclohexyl acetate (B1210297), a key fragrance ingredient, is of significant interest due to the distinct olfactory properties of its cis and trans isomers. The crucial stereochemistry is established during the synthesis of the 2-tert-butylcyclohexanol (B1585498) precursor. This guide provides an objective comparison of various catalytic systems used for this synthesis, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The stereochemical outcome of the synthesis is primarily determined during the hydrogenation of precursors like 2-tert-butylphenol (B146161) or the reduction of 2-tert-butylcyclohexanone.[1] The subsequent esterification of the resulting 2-tert-butylcyclohexanol to the acetate does not typically alter the stereochemistry at the cyclohexane (B81311) ring.[1]
Synthesis and Catalyst Pathways
The primary routes to 2-tert-butylcyclohexyl acetate involve the stereocontrolled synthesis of the alcohol intermediate followed by esterification. The choice of catalyst in the initial reduction or hydrogenation step is paramount for achieving high diastereoselectivity.
Caption: Key synthetic routes to 2-tert-butylcyclohexyl acetate.
Catalyst Performance Comparison
The selection of a catalyst dictates the stereochemical purity, yield, and overall efficiency of the synthesis. The following table summarizes the performance of different catalysts in the key stereodetermining step of synthesizing the alcohol precursor.
| Catalyst System | Precursor | Target Isomer | Diastereomeric Ratio (cis:trans) / de% | Conversion / Yield | Key Reaction Conditions |
| Raney Nickel-Iron | 2-tert-butylphenol | cis | Up to 95:5 | High (not specified) | 90-130°C, 10-20 bar H₂, 5-20 h |
| Raney Nickel | 2-tert-butylphenol | Not specified | Variable | High | 145-150°C, 55-60 kg/cm ² H₂ |
| Enzymatic (CRED) | 2-tert-butylcyclohexanone | cis or trans | Up to 100% de (for 4-tert-butyl isomer) | Up to 100% (for 4-tert-butyl isomer) | Biocatalytic conditions |
| Lipase (e.g., CALA) | (±)-2-tert-butylcyclohexanol | Kinetic Resolution | High enantioselectivity (E > 200) | ~50% (for resolution) | Acylation with vinyl acetate |
| Solid Acid (Amberlyst-15) | 2-tert-butylcyclohexanol | (Esterification) | Preserves existing stereochemistry | High | Esterification with acetic acid |
Discussion of Catalytic Systems
Heterogeneous Metal Catalysts for Hydrogenation
Raney Nickel-Iron: This catalyst is particularly effective for the hydrogenation of 2-tert-butylphenol to produce a high ratio of the cis-2-tert-butylcyclohexanol (B1618334) isomer.[2] A patent describes a process that achieves a cis:trans ratio of up to 95:5.[2][3] The addition of 2-tert-butylcyclohexyl acetate to the reaction mixture has been shown to significantly extend the catalyst's operational lifetime.[2] Raney Nickel catalysts, in general, are known for their high activity, thermal stability, and ease of separation, making them suitable for industrial applications.[4]
Raney Nickel: While a versatile hydrogenation catalyst, standard Raney Nickel is often less selective than its promoted counterparts.[5] It is effective for the hydrogenation of a wide range of functional groups but may yield mixtures of stereoisomers without specific optimization.[4][5]
Biocatalysts for Reduction and Acylation
Carbonyl Reductases (CREDs): Enzymatic reduction of the ketone precursor offers exceptional stereoselectivity. While specific data for the 2-tert-butyl isomer is limited, studies on the analogous 4-tert-butylcyclohexanone (B146137) show that specific CRED enzymes can produce either the cis or trans alcohol with 100% conversion and 100% diastereomeric excess. This highlights the immense potential for highly selective synthesis.
Lipases: These enzymes are powerful tools for stereoselective acetylation. They can be used in the kinetic resolution of a racemic mixture of 2-tert-butylcyclohexanol. In this process, the lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate, allowing for the separation of the highly pure ester and the unreacted (S)-enantiomer alcohol.[6] Lipases like Novozym 435 (Candida antarctica lipase B) have demonstrated high enantioselectivity (E > 200) for such resolutions.[6]
Catalysts for Esterification
The final step, esterification, is typically catalyzed by acids. While traditional homogeneous catalysts like sulfuric acid are effective, they present challenges in separation and catalyst recovery.
Solid Acid Catalysts: Ion exchange resins such as Amberlyst-15 are increasingly used as environmentally benign and reusable catalysts for esterification.[7] They provide high yields and can be easily separated from the reaction mixture by simple filtration, making them ideal for continuous flow processes and cleaner production.[8][9]
Experimental Protocols
Synthesis of cis-2-tert-Butylcyclohexanol via Hydrogenation
This protocol is based on a patented industrial process for achieving high cis selectivity.[2][3]
-
Reactants:
-
2-tert-butylphenol: 520 g
-
2-tert-butylcyclohexyl acetate: 80 g
-
Raney Nickel-Iron catalyst (45% Ni, 8% Fe): 17 g
-
-
Procedure:
-
Charge a stirred autoclave with the 2-tert-butylphenol, 2-tert-butylcyclohexyl acetate, and the Raney Nickel-Iron catalyst.
-
Pressurize the autoclave with hydrogen gas to 20 bar.
-
Heat the mixture to 130°C and maintain for 10 hours with stirring.
-
Reduce the temperature to 100°C and continue hydrogenation for an additional 3 hours.
-
After cooling and depressurizing, filter the reaction mixture to remove the catalyst.
-
The resulting crude product contains 2-tert-butylcyclohexanol with a cis:trans ratio of approximately 95:5.
-
General Protocol for Enzymatic Kinetic Resolution via Lipase Acylation
This protocol describes a general method for the kinetic resolution of racemic 2-tert-butylcyclohexanol.
-
Reactants:
-
(±)-2-tert-butylcyclohexanol
-
Vinyl acetate (acyl donor, ~1.5 equivalents)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., Diisopropyl ether)
-
-
Procedure:
-
Dissolve the racemic 2-tert-butylcyclohexanol in the anhydrous solvent in a flask.
-
Add the vinyl acetate to the solution.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40°C) and monitor the conversion by GC or HPLC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the resulting acetate and the remaining alcohol.
-
Filter to recover the immobilized enzyme, which can often be reused.
-
Separate the product ester from the unreacted alcohol using column chromatography.
-
References
- 1. trans-2-tert-Butylcyclohexyl acetate | 20298-70-8 | Benchchem [benchchem.com]
- 2. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 3. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 4. en.wikipedia.org [en.wikipedia.org]
- 5. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Review of 2-tert-Butylcyclohexyl Acetate Isomers
In the realm of fragrance ingredients, a thorough understanding of the toxicological profile of individual isomers is paramount for ensuring consumer safety. This guide provides a comparative toxicological review of 2-tert-butylcyclohexyl acetate (B1210297) isomers, primarily focusing on the ortho and para isomers, with additional data on the cis and trans configurations where available. The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated overview of key toxicological endpoints, experimental methodologies, and potential mechanisms of action.
Executive Summary
2-tert-Butylcyclohexyl acetate, a common fragrance ingredient, exists as various isomers, principally the ortho (2-), meta (3-), and para (4-) isomers, which can also exist as cis and trans diastereomers. Toxicological assessments indicate that these isomers generally have a low order of acute toxicity and are not considered to be genotoxic.[1][2] No significant concerns for reproductive or developmental toxicity have been raised at current exposure levels.[1][2] While some isomers are not skin sensitizers, others may pose a risk. The following sections provide a detailed comparison of the available toxicological data for these isomers.
Comparative Toxicological Data
The following tables summarize the available quantitative data for key toxicological endpoints for different isomers of tert-butylcyclohexyl acetate.
Table 1: Acute Toxicity Data
| Isomer | CAS Number | Test | Species | Route | Value | Reference |
| 2-tert-Butylcyclohexyl acetate (mixed isomers) | 88-41-5 | LD50 | Rat | Oral | 4600 mg/kg | [3][4] |
| 2-tert-Butylcyclohexyl acetate (mixed isomers) | 88-41-5 | LD50 | Rabbit | Dermal | >5000 mg/kg | [3][4] |
| cis-2-tert-Butylcyclohexyl acetate | 20298-69-5 | LD50 | Rat | Oral | 4600 mg/kg | [3] |
| 4-tert-Butylcyclohexyl acetate | 32210-23-4 | LD50 | - | Dermal | >5000 mg/kg | [5] |
Table 2: Skin Sensitization Data
| Isomer | CAS Number | Test | Species | Result | Reference |
| 2-tert-Butylcyclohexyl acetate (mixed isomers) | 88-41-5 | - | Human | Not sensitizing | [1] |
| 4-tert-Butylcyclohexyl acetate | 32210-23-4 | - | - | May cause an allergic skin reaction | [5] |
Table 3: Genotoxicity Data
| Isomer | CAS Number | Test Type | Result | Reference |
| 2-tert-Butylcyclohexyl acetate (mixed isomers) | 88-41-5 | In vitro & In vivo | Not genotoxic | [1][2] |
Table 4: Reproductive and Developmental Toxicity Data
| Isomer | CAS Number | Study Type | Species | NOAEL | Reference |
| 2-tert-Butylcyclohexyl acetate (mixed isomers) | 88-41-5 | Combined Repeated Dose and Repro/Dev Toxicity Screening (OECD 422) | Rat | Male: 505 mg/kg/day, Female: 437 mg/kg/day (Reproductive) | [1] |
| This compound | 20298-69-5 | Combined Repeated Dose and Repro/Dev Toxicity Screening (OECD 422) | Rat | 437 mg/kg/day (Developmental) | [6] |
| 4-tert-Butylcyclohexyl acetate | 32210-23-4 | Developmental Toxicity | Rat | 160 mg/kg/day (Maternal and Developmental) | [7] |
Detailed Experimental Protocols
A brief description of the methodologies for key studies is provided below.
Combined Repeated Dose and Reproduction/Developmental Toxicity Screening Test (OECD 422)
This study design is utilized to provide initial information on the possible reproductive and developmental effects of a substance. As referenced for 2-tert-butylcyclohexyl acetate and its cis-isomer, the protocol generally involves the following:[1][6]
-
Test Animals: Typically, Sprague-Dawley or Wistar rats are used.
-
Administration: The test substance is administered orally (e.g., via gavage) to several groups of male and female rats at different dose levels for a set period before mating, during mating, and for females, throughout gestation and early lactation.
-
Parameters Monitored:
-
Parental Animals: Clinical signs, body weight, food consumption, mating performance, fertility, and gestation length are observed. At termination, organs are weighed and examined macroscopically and microscopically.
-
Offspring: The number of live and dead pups, pup weight, and clinical signs are recorded. Developmental landmarks may also be assessed.
-
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental systemic toxicity and reproductive and developmental toxicity is determined.
Logical Relationship for Read-Across Approach
In toxicological assessments, a read-across approach is often employed where data from a well-studied chemical is used to infer the properties of a structurally similar, but less-studied, chemical. For instance, data from 2-tert-butylcyclohexyl acetate and its cis-isomer have been used to support the safety assessment of related compounds like amylcyclohexyl acetate.[1] The rationale for this is based on structural similarity and the expectation of a similar metabolic fate.
Caption: Logical framework for the read-across approach in toxicological assessment.
Experimental Workflow for Safety Assessment
The overall process for the safety assessment of a fragrance ingredient like 2-tert-butylcyclohexyl acetate involves a series of steps, from data collection to risk characterization.
Caption: General workflow for the safety assessment of fragrance ingredients.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexyl acetate, CAS registry number 88-41-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eternis.com [eternis.com]
- 4. rbnainfo.com [rbnainfo.com]
- 5. vigon.com [vigon.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Evaluation of the developmental toxicity of 4-tert-butylcyclohexyl acetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Distinguishing Cis/Trans Isomers of 2-tert-Butylcyclohexyl Acetate
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of molecules can significantly impact their physical, chemical, and biological properties. In the case of 2-tert-butylcyclohexyl acetate (B1210297), a common fragrance ingredient, the cis and trans isomers possess distinct organoleptic properties. Therefore, the ability to accurately distinguish and quantify these isomers is crucial for quality control, synthesis optimization, and structure-activity relationship studies. This guide provides a comparative overview of the primary analytical techniques used for the stereochemical elucidation of cis- and trans-2-tert-butylcyclohexyl acetate, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
Several analytical techniques can be employed to differentiate between the cis and trans isomers of 2-tert-butylcyclohexyl acetate. The most common and effective methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each method offers unique advantages in terms of sensitivity, structural information, and ease of implementation.
A summary of the key distinguishing features for each technique is presented in the table below.
| Analytical Method | Key Distinguishing Feature(s) | Remarks |
| Gas Chromatography (GC) | Different retention times on various stationary phases. | The trans isomer, with the equatorial tert-butyl and acetate groups, is generally less sterically hindered and often elutes earlier on non-polar stationary phases. |
| ¹H NMR Spectroscopy | Chemical shift and coupling constants of the proton at C1 (methine proton). | The chemical shift and splitting pattern of the proton attached to the carbon bearing the acetate group are highly dependent on its axial or equatorial orientation. |
| ¹³C NMR Spectroscopy | Chemical shifts of the cyclohexyl ring carbons. | The chemical shifts of the carbon atoms in the cyclohexane (B81311) ring are influenced by the steric environment, which differs between the cis and trans isomers. |
| Infrared (IR) Spectroscopy | Subtle differences in the fingerprint region (below 1500 cm⁻¹). | While the main functional group absorptions are similar, the overall molecular symmetry differences can lead to unique vibrational modes in the fingerprint region. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds. The separation of cis and trans isomers of 2-tert-butylcyclohexyl acetate is based on their different interactions with the stationary phase of the GC column, leading to different retention times.
The elution order of the isomers can depend on the polarity of the stationary phase. On a non-polar stationary phase, such as one coated with SE-30, the more sterically accessible trans isomer is expected to elute before the cis isomer. The Kovats retention index, a normalized measure of retention time, can be used to identify the isomers. For 2-tert-butylcyclohexyl acetate on a standard non-polar column, two distinct retention indices of 1281.6 and 1305.5 have been reported, which likely correspond to the trans and cis isomers, respectively.[1][2]
Experimental Data:
| Isomer | Kovats Retention Index (Non-polar column) |
| trans-2-tert-butylcyclohexyl acetate | 1281.6 (inferred)[1][2] |
| cis-2-tert-butylcyclohexyl acetate | 1305.5 (inferred)[1] |
Note: The assignment of Kovats indices to specific isomers is inferred based on common elution patterns of diastereomers.
For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is highly recommended. While the electron ionization (EI) mass spectra of the cis and trans isomers are very similar due to identical fragmentation pathways, the combination of retention time and mass spectrum provides a high degree of confidence in isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most definitive method for the structural elucidation of isomers. The differentiation between cis- and trans-2-tert-butylcyclohexyl acetate is primarily achieved by analyzing the ¹H and ¹³C NMR spectra. The large tert-butyl group effectively locks the conformation of the cyclohexane ring, forcing it to adopt a chair conformation where the tert-butyl group is in the equatorial position to minimize steric strain. This conformational rigidity leads to distinct and predictable differences in the NMR spectra of the two isomers.
In the trans isomer, both the tert-butyl group and the acetate group are in the equatorial position. In the cis isomer, the tert-butyl group is equatorial, and the acetate group is in the axial position.
¹H NMR Spectroscopy
The key diagnostic signal in the ¹H NMR spectrum is the methine proton at the C1 position (the carbon attached to the acetate group).
-
trans Isomer (axial proton at C1): The proton at C1 is in an axial position. It will have large axial-axial couplings (typically 8-13 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (typically 2-5 Hz). This results in a complex multiplet, often appearing as a triplet of triplets. The chemical shift of this axial proton is expected to be at a relatively higher field (more shielded) compared to an equatorial proton.
-
cis Isomer (equatorial proton at C1): The proton at C1 is in an equatorial position. It will have smaller equatorial-axial and equatorial-equatorial couplings (typically 2-5 Hz) to the adjacent protons. This will result in a broad, less resolved multiplet, often with a smaller overall width. The chemical shift of this equatorial proton is expected to be at a relatively lower field (more deshielded).
¹³C NMR Spectroscopy
The steric environment of the carbon atoms in the cyclohexane ring differs between the two isomers, leading to different chemical shifts in the ¹³C NMR spectrum. The carbon bearing the axial acetate group in the cis isomer will experience a greater steric shielding effect (gamma-gauche effect) from the axial protons at C3 and C5, causing its signal to appear at a higher field (lower ppm value) compared to the corresponding carbon in the trans isomer where the acetate is equatorial.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. Both cis- and trans-2-tert-butylcyclohexyl acetate will show characteristic strong absorption bands for the C=O stretch of the ester group (around 1735-1750 cm⁻¹) and the C-O stretch (around 1240 cm⁻¹).
While these primary absorptions are not significantly different between the isomers, subtle variations can be observed in the fingerprint region (below 1500 cm⁻¹). This region contains complex vibrational modes that are sensitive to the overall molecular geometry. Therefore, the IR spectra of the cis and trans isomers will likely exhibit unique patterns in the fingerprint region, which can be used for differentiation, especially when comparing with reference spectra. However, IR spectroscopy is generally less definitive for distinguishing these types of stereoisomers compared to NMR and GC.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a capillary column and a mass selective detector.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) such as a DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) mode at 70 eV. Mass range: m/z 40-400.
-
Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) is a common solvent.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sampling Method: For liquid samples, Attenuated Total Reflectance (ATR) is a convenient method. Alternatively, a thin film can be prepared on a salt plate (NaCl or KBr).
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal or salt plate.
-
Place a drop of the sample on the ATR crystal or prepare a thin film on the salt plate.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Spectral range: 4000-400 cm⁻¹.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis and differentiation of cis and trans isomers of 2-tert-butylcyclohexyl acetate.
Caption: Analytical workflow for the separation and identification of isomers.
Logical Relationship for Isomer Differentiation
The following diagram illustrates the logical connections between the conformational structure of the isomers and the expected analytical data.
References
A Comparative Guide to the Quantum Mechanical Modeling of Cis- and Trans-2-tert-Butylcyclohexyl Acetate
This guide provides a comparative analysis of the conformational preferences of cis- and trans-2-tert-butylcyclohexyl acetate (B1210297) based on established principles of stereochemistry and quantum mechanical modeling. Due to the scarcity of direct experimental and computational studies on these specific molecules, this guide draws upon data from analogous substituted cyclohexane (B81311) systems to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The conformational analysis of substituted cyclohexanes is a cornerstone of organic chemistry, with significant implications for understanding molecular reactivity, physical properties, and biological activity. The cis and trans isomers of 2-tert-butylcyclohexyl acetate serve as excellent models for studying the interplay of steric and electronic effects that govern conformational equilibria. The bulky tert-butyl group acts as a "conformational lock," simplifying the conformational landscape and allowing for a more straightforward comparison between theoretical predictions and experimental observations.
Quantum mechanical modeling offers a powerful tool to investigate the energetics and geometries of different conformers, providing insights that can be difficult to obtain through experimental methods alone. This guide compares the expected results from quantum mechanical calculations with the established principles of conformational analysis for these two isomers.
Conformational Analysis of Cis- and Trans-2-tert-Butylcyclohexyl Acetate
The conformational preference of substituents on a cyclohexane ring is primarily dictated by the desire to minimize steric strain, particularly 1,3-diaxial interactions. In the case of 2-tert-butylcyclohexyl acetate, the exceedingly bulky tert-butyl group overwhelmingly favors the equatorial position to avoid severe steric clashes with the axial hydrogens on the same face of the ring.
Trans-2-tert-Butylcyclohexyl Acetate:
In the trans isomer, the tert-butyl and acetate groups are on opposite sides of the cyclohexane ring. When the tert-butyl group occupies the equatorial position, the acetate group is forced into the axial position. The alternative chair conformation would place the tert-butyl group in the highly unfavorable axial position, leading to significant steric strain. Therefore, trans-2-tert-butylcyclohexyl acetate is expected to exist almost exclusively in the conformation where the tert-butyl group is equatorial and the acetate group is axial.
Cis-2-tert-Butylcyclohexyl Acetate:
In the cis isomer, the tert-butyl and acetate groups are on the same side of the ring. With the tert-butyl group in the equatorial position, the acetate group also occupies an equatorial position. The alternative chair conformation, with an axial tert-butyl group and an axial acetate group, would be extremely high in energy and is not expected to be a significant contributor to the conformational equilibrium.
Data Presentation
The following tables summarize the expected relative energies and key structural features of the stable conformers of cis- and trans-2-tert-butylcyclohexyl acetate based on quantum mechanical modeling principles and data from analogous systems. It is important to note that these are predicted values and direct experimental or computational data for these specific molecules is limited.
Table 1: Predicted Relative Conformational Energies
| Isomer | Conformer | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K |
| trans-2-tert-Butylcyclohexyl Acetate | tert-Butyl (eq), Acetate (ax) | 0 (most stable) | >99% |
| tert-Butyl (ax), Acetate (eq) | High | <1% | |
| This compound | tert-Butyl (eq), Acetate (eq) | 0 (most stable) | >99% |
| tert-Butyl (ax), Acetate (ax) | Very High | <1% |
Note: "eq" denotes an equatorial position, and "ax" denotes an axial position. Relative energies are set to 0 for the most stable conformer of each isomer.
Table 2: Key Structural Parameters (Predicted)
| Isomer | Conformer | C-C-C-C Dihedral Angle (ring) | C1-C2-O-C(O) Dihedral Angle |
| trans-2-tert-Butylcyclohexyl Acetate | tert-Butyl (eq), Acetate (ax) | ~55-60° | Gauche (~60°) |
| This compound | tert-Butyl (eq), Acetate (eq) | ~55-60° | Anti (~180°) |
Experimental Protocols
Synthesis of Cis- and Trans-2-tert-Butylcyclohexyl Acetate
A common synthetic route to 2-tert-butylcyclohexyl acetate involves a two-step process:
-
Catalytic Hydrogenation of 2-tert-Butylphenol (B146161): 2-tert-butylphenol is hydrogenated in the presence of a catalyst, such as Raney nickel or a nickel/iron mixture, to produce a mixture of cis- and trans-2-tert-butylcyclohexanol.[1][2] The ratio of the cis and trans alcohol isomers can be influenced by the choice of catalyst and reaction conditions.[1][2]
-
Esterification of 2-tert-Butylcyclohexanol: The resulting mixture of cyclohexanol (B46403) isomers is then esterified with acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst to yield the corresponding acetate esters.[1] The cis and trans isomers of the acetate can then be separated by techniques such as fractional distillation or chromatography.
A detailed experimental procedure can be adapted from related syntheses of substituted cyclohexyl acetates.
Characterization
The individual cis and trans isomers of 2-tert-butylcyclohexyl acetate would be characterized using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are crucial for confirming the structure and stereochemistry of the isomers. The coupling constants of the proton at C1 (attached to the acetate group) can provide information about its axial or equatorial orientation. Low-temperature NMR studies would be particularly valuable for attempting to observe both chair conformers and experimentally determine their energy differences.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption for the C=O stretch of the ester group.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compounds.
Mandatory Visualization
The logical relationship of the conformational equilibria for both isomers can be visualized using the following diagrams.
Caption: Conformational equilibrium of trans-2-tert-Butylcyclohexyl acetate.
Caption: Conformational equilibrium of this compound.
Conclusion
The conformational analysis of cis- and trans-2-tert-butylcyclohexyl acetate is dominated by the steric influence of the large tert-butyl group, which effectively locks the cyclohexane ring into a chair conformation with the tert-butyl group in an equatorial position. This leads to distinct and predictable conformations for the two isomers. For the trans isomer, the acetate group is compelled to adopt an axial orientation, while in the cis isomer, it resides in an equatorial position.
References
- 1. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 2. WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google Patents [patents.google.com]
- 3. NMR at low and ultralow temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of cis-2-tert-Butylcyclohexyl Acetate: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of cis-2-tert-Butylcyclohexyl acetate (B1210297) is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle cis-2-tert-Butylcyclohexyl acetate in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to personal protective equipment (PPE) standards is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent accidental splashes and contact with eyes. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile). | To avoid skin contact, as the substance can cause skin irritation.[2][3][4] |
| Body Protection | Laboratory coat. | To protect against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary. | To prevent inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous waste due to its classification as toxic to aquatic life with long-lasting effects.[1][5][6][7] Do not dispose of this chemical down the drain or in regular trash.[8][9]
Step 1: Waste Identification and Segregation
-
Labeling: Designate a specific, chemically resistant waste container for this compound waste. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible chemicals. It should be stored separately from acids, bases, and oxidizing agents.
Step 2: Waste Accumulation and Storage
-
Containerization: Use a high-density polyethylene (B3416737) (HDPE) or glass container with a secure, leak-proof screw cap.[9] Ensure the container is in good condition and compatible with the chemical.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[9] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[9][10] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 3: Spill Management
In the event of a spill, immediate action is necessary to prevent environmental contamination and exposure.
-
Containment: For liquid spills, absorb the material using an inert absorbent such as vermiculite, sand, or cat litter.[6]
-
Collection: Carefully scoop the absorbed material into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate Environmental Health and Safety (EHS) personnel at your institution.
Step 4: Final Disposal
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][8]
-
Regulatory Compliance: Ensure that the disposal process adheres to all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. rbnainfo.com [rbnainfo.com]
- 5. justrite.com [justrite.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. echemi.com [echemi.com]
- 8. portal.ct.gov [portal.ct.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling cis-2-tert-Butylcyclohexyl acetate
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for handling cis-2-tert-Butylcyclohexyl acetate (B1210297), a common fragrance ingredient. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling cis-2-tert-Butylcyclohexyl acetate, a coordinated approach to safety, combining appropriate PPE with vigilant laboratory practices, is mandatory.
A. Engineering Controls
Adequate ventilation is crucial.[1][2][3] Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3] Eyewash stations and safety showers must be readily accessible in any area where this chemical is handled.[2]
B. Personal Protective Equipment (PPE)
The following PPE is required for handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] A full-length face shield should also be worn where there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant, impermeable gloves, such as nitrile gloves, must be worn.[1][2] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[1]
-
Skin and Body Protection: A lab coat is required.[2] For tasks with a higher risk of exposure, wear fire/flame resistant and impervious clothing.[1]
-
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection may not be necessary.[4] However, if exposure limits are exceeded or if irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.[1][2]
II. Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and storage.
| Property | Value |
| Molecular Formula | C12H22O2 |
| Molecular Weight | 198.30 g/mol [5] |
| Appearance | Colorless liquid[6] |
| Boiling Point | 222.2 ± 8.0 °C at 760 mmHg[7] |
| Flash Point | 90.8 ± 6.0 °C[7] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C[7] |
| Density | 0.9 ± 0.1 g/cm3 [7] |
| Occupational Exposure Limits | No data available[1] |
III. Standard Operating Procedure for Weighing and Transfer
This protocol outlines the step-by-step procedure for safely weighing and transferring this compound in a laboratory setting.
A. Preparation
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary materials: this compound container, receiving vessel, balance, and appropriate weighing papers or boats.
-
Don all required PPE as specified in Section I.B.
B. Weighing Procedure
-
Place a tared weigh boat on the balance inside the fume hood.
-
Carefully open the this compound container.
-
Using a clean pipette or spatula, transfer the desired amount of the chemical to the weigh boat.
-
Securely close the primary container.
C. Transfer Procedure
-
Carefully transfer the weighed chemical to the receiving vessel.
-
If any material is spilled, immediately follow the spill cleanup procedures outlined in Section IV.
-
Decontaminate the weigh boat and any other contaminated reusable equipment.
IV. Spill, Storage, and Disposal Plans
A systematic approach to spill management, storage, and disposal is essential to mitigate risks.
A. Spill Response
-
Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[8][9]
-
Collect: Carefully collect the absorbed material and place it into a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent.
B. Storage Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep it away from heat, sparks, and open flames.[8]
C. Disposal Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.[1][8] Do not allow the chemical to enter drains or waterways as it is toxic to aquatic life with long-lasting effects.[5][8][10]
V. Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. echemi.com [echemi.com]
- 2. canbipharm.com [canbipharm.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. eternis.com [eternis.com]
- 5. 2-tert-Butylcyclohexyl acetate, cis- | C12H22O2 | CID 21116400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CAS#:20298-69-5 | Chemsrc [chemsrc.com]
- 8. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 9. vigon.com [vigon.com]
- 10. guidechem.com [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
